Thalidomide-O-amido-C3-NH2
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
属性
IUPAC Name |
N-(3-aminopropyl)-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O6.C2HF3O2/c19-7-2-8-20-14(24)9-28-12-4-1-3-10-15(12)18(27)22(17(10)26)11-5-6-13(23)21-16(11)25;3-2(4,5)1(6)7/h1,3-4,11H,2,5-9,19H2,(H,20,24)(H,21,23,25);(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKTNKIORKNBBAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCN.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Action of Thalidomide-O-amido-C3-NH2: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thalidomide-O-amido-C3-NH2 is a synthetic, bifunctional molecule designed as a critical component for the development of Proteolysis Targeting Chimeras (PROTACs). It incorporates the core thalidomide structure, which serves as a potent recruiter of the Cereblon (CRBN) E3 ubiquitin ligase, tethered to a three-carbon linker with a terminal amine group. This terminal amine provides a reactive handle for conjugation to a ligand that targets a specific protein of interest for degradation. The fundamental mechanism of action of the thalidomide moiety within this conjugate is to hijack the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN), thereby inducing the ubiquitination and subsequent proteasomal degradation of neo-substrates. This guide provides a detailed exploration of this mechanism, supported by quantitative data from related compounds, comprehensive experimental protocols, and illustrative diagrams to elucidate the underlying molecular processes.
Introduction to this compound in Targeted Protein Degradation
This compound is a key building block in the rapidly advancing field of targeted protein degradation.[1][2] As a CRBN-recruiting ligand, it forms one half of a PROTAC, a heterobifunctional molecule that brings a target protein into close proximity with an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin to the target protein, marking it for destruction by the proteasome. The thalidomide core is responsible for the specific engagement of CRBN, a substrate receptor of the CRL4 E3 ligase complex.[3]
The Core Mechanism: Hijacking the CRL4-CRBN E3 Ubiquitin Ligase Complex
The central mechanism of action of the thalidomide component of this compound is the modulation of the CRL4-CRBN E3 ubiquitin ligase complex.[3] This complex plays a pivotal role in the cell's natural protein degradation machinery.
2.1. Binding to Cereblon (CRBN): The glutarimide ring of the thalidomide moiety binds to a specific pocket within the CRBN protein.[4] This binding is stereospecific, with the (S)-enantiomer of thalidomide exhibiting a significantly higher affinity for CRBN than the (R)-enantiomer.[3] This interaction is crucial as it alters the substrate specificity of the CRBN E3 ligase complex.
2.2. Recruitment of Neo-substrates: Upon binding of the thalidomide analog, the CRL4-CRBN complex is induced to recognize and bind to proteins that it would not normally target, referred to as "neo-substrates."[3] Prominent examples of such neo-substrates include the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), as well as the developmental transcription factor SALL4.
2.3. Ubiquitination and Proteasomal Degradation: The recruitment of a neo-substrate to the CRL4-CRBN complex, facilitated by the thalidomide analog, leads to the poly-ubiquitination of the neo-substrate. The E2 ubiquitin-conjugating enzyme associated with the complex transfers ubiquitin molecules to lysine residues on the surface of the target protein. This poly-ubiquitin chain acts as a signal for the 26S proteasome, which recognizes, unfolds, and degrades the tagged protein into smaller peptides.
2.4. Inhibition of CRBN Auto-ubiquitination: An additional aspect of the mechanism is the inhibition of CRBN's own auto-ubiquitination.[3] By binding to CRBN, thalidomide and its analogs can prevent the E3 ligase from ubiquitinating itself, which leads to the stabilization and accumulation of the CRBN protein. This, in turn, can enhance the degradation of the targeted neo-substrates.
Quantitative Data for Thalidomide and its Derivatives
Table 1: Binding Affinities of Thalidomide Analogs to CRBN
| Compound | Dissociation Constant (Kd) | Assay Method | Reference |
| Thalidomide | ~250 nM | Not Specified | [4] |
| (S)-thalidomide | ~10-fold stronger than (R)-enantiomer | Competitive Elution Assay | [3][5] |
| Lenalidomide | ~178 nM | Not Specified | [4] |
| Pomalidomide | ~157 nM | Not Specified | [4] |
Table 2: Degradation Potency of Thalidomide Analogs for Neo-substrates
| Compound | Target Protein | DC50 (Half-maximal Degradation Concentration) | Cell Line | Reference |
| Pomalidomide | Aiolos (IKZF3) | 8.7 nM | MM.1S | [6] |
| Lenalidomide | Aiolos (IKZF3) | Not specified, less potent than Pomalidomide | MM.1S | [6] |
| Thalidomide | SALL4 | Dose-dependent degradation observed | H9 hESC | [6] |
Experimental Protocols
4.1. Cereblon Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay is used to determine the binding affinity of a compound to CRBN in a competitive format.
-
Principle: A GST-tagged CRBN protein is incubated with a Europium (Eu)-labeled anti-GST antibody (donor) and a fluorescently labeled thalidomide analog (acceptor). Binding of the fluorescent tracer to CRBN brings the donor and acceptor into close proximity, resulting in a high FRET signal. A test compound that binds to CRBN will displace the tracer, leading to a decrease in the FRET signal.
-
Protocol:
-
Prepare serial dilutions of the test compound (e.g., this compound) and a positive control (e.g., thalidomide) in assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.01% BSA, pH 7.4).
-
In a 384-well plate, add 2 µL of the diluted test compound or control.
-
Add 4 µL of GST-CRBN protein solution to each well.
-
Incubate for 15 minutes at room temperature.
-
Prepare a mixture of Anti-GST-Europium and the fluorescent thalidomide tracer in assay buffer.
-
Add 4 µL of the antibody/tracer mixture to each well.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm and 620 nm after excitation at 340 nm.
-
Calculate the ratio of the two emission signals and plot the results against the compound concentration to determine the IC50 value.
-
4.2. In Vitro Ubiquitination Assay
This assay assesses the ability of a thalidomide analog to induce the ubiquitination of a neo-substrate.
-
Principle: The assay combines purified E1, E2, and the CRL4-CRBN E3 ligase complex with ubiquitin, ATP, and the target substrate protein in the presence of the test compound. The reaction products are then analyzed by western blot to detect the ubiquitinated substrate.
-
Protocol:
-
Set up a 25 µL reaction mixture containing E1 activating enzyme (e.g., 50-100 nM), E2 conjugating enzyme (e.g., UBE2D3, 200-500 nM), the CRL4-CRBN complex (e.g., 50-100 nM), ubiquitin (e.g., 5-10 µM), the neo-substrate protein (e.g., recombinant IKZF1, 200-500 nM), and ATP (e.g., 2-5 mM) in ubiquitination buffer.
-
Add the test compound (e.g., this compound) at various concentrations. Include a DMSO vehicle control.
-
Initiate the reaction by adding ATP and incubate at 37°C for 60-90 minutes.
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling at 95-100°C for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Perform a western blot using a primary antibody against the neo-substrate to detect a ladder of higher molecular weight bands, which indicates poly-ubiquitination.
-
4.3. Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This experiment is designed to demonstrate the formation of the neo-substrate-PROTAC-CRBN ternary complex.
-
Principle: An antibody against either CRBN or the target protein is used to pull down the protein complex from cell lysates treated with the PROTAC. The presence of the other components in the immunoprecipitate is then detected by western blotting.
-
Protocol:
-
Culture cells and treat with the PROTAC containing this compound or a DMSO control for a specified time (e.g., 4 hours).
-
Lyse the cells in a gentle lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clear the lysate with protein A/G magnetic beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an antibody against CRBN (or the target protein) overnight at 4°C.
-
Add pre-washed protein A/G magnetic beads to capture the immune complexes.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluates by western blotting using antibodies against both CRBN and the target protein to confirm their co-precipitation.
-
4.4. Quantitative Proteomics for Global Protein Degradation Analysis
This unbiased approach is used to assess the specificity of protein degradation induced by a PROTAC.
-
Principle: Cells are treated with the PROTAC, and the total cellular protein is extracted, digested into peptides, and analyzed by mass spectrometry to identify and quantify changes in the abundance of thousands of proteins.
-
Protocol (Tandem Mass Tag - TMT - workflow):
-
Treat cells with the PROTAC and a vehicle control.
-
Lyse the cells, and reduce, alkylate, and digest the proteins with trypsin.
-
Label the resulting peptides from different conditions with isobaric TMT reagents.
-
Combine the labeled peptide samples and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Analyze the mass spectrometry data to identify and quantify the relative abundance of proteins across the different treatment conditions, revealing both on-target and potential off-target degradation events.
-
Visualizations
Caption: Signaling pathway of this compound mediated protein degradation.
Caption: Workflow for Co-Immunoprecipitation to detect ternary complex formation.
Caption: Logical relationship of the components in PROTAC-mediated protein degradation.
References
- 1. xcessbio.com [xcessbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Efficient Synthesis of Immunomodulatory Drug Analogues Enables Exploration of Structure Degradation Relationships - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Thalidomide-O-amido-C3-NH2: A Technical Guide for Rational PROTAC Design
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of Thalidomide-O-amido-C3-NH2, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). As a bifunctional molecule incorporating a Cereblon (CRBN) E3 ligase ligand and a terminal amine for conjugation, understanding its structural nuances is critical for the rational design of potent and selective protein degraders. This document outlines the core principles of its mechanism of action, summarizes key quantitative data for related compounds, provides detailed experimental protocols for its characterization, and visualizes the associated biological pathways and workflows.
Core Concepts: Mechanism of Action
Thalidomide and its derivatives function as "molecular glues," redirecting the substrate specificity of the CRL4-CRBN E3 ubiquitin ligase complex.[1][2] By binding to a specific pocket in CRBN, this compound facilitates the recruitment of neosubstrates—proteins not endogenously targeted by CRBN—to the E3 ligase machinery. This induced proximity leads to the polyubiquitination of the target protein and its subsequent degradation by the 26S proteasome.
In the context of a PROTAC, the thalidomide moiety of this compound serves as the E3 ligase recruiter. The terminal amine of the C3 linker is conjugated to a ligand for a protein of interest (POI), creating a heterobifunctional molecule that brings the POI into close proximity with CRBN, thereby inducing its degradation.
PROTAC-induced ternary complex formation leading to protein degradation.
Data Presentation: Quantitative Analysis
While specific quantitative binding and degradation data for this compound is not extensively available in the public domain, the following tables summarize representative data for thalidomide and PROTACs with similar linker architectures. This data serves as a benchmark for expected performance and highlights key parameters in PROTAC development.
Table 1: Binding Affinities of Thalidomide Analogs to Cereblon (CRBN)
| Compound | Binding Assay | IC50 (nM) | Reference |
| Thalidomide | TR-FRET | 22,400 | [3] |
| Pomalidomide | TR-FRET | 6,400 | [3] |
| Lenalidomide | TR-FRET | 8,900 | [3] |
| CC-885 | TR-FRET | 430 | [3] |
Table 2: Representative Degradation Potency of a BRD4-Targeting PROTAC with a Thalidomide-Based Linker
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-825 | BRD4 | Jurkat | < 1 | > 95 | [4] |
Structure-Activity Relationship (SAR) of the Linker
The "O-amido-C3-NH2" linker of the title compound possesses several structural features that are critical to the efficacy of the resulting PROTAC. The SAR of this linker can be dissected by considering its attachment point, length, and composition.
-
Attachment Point: The linker is attached to the 4-position of the thalidomide phthalimide ring via an ether linkage. This "exit vector" directs the linker away from the core CRBN binding interface, which is primarily mediated by the glutarimide ring. This positioning is generally well-tolerated and allows for flexibility in linker and warhead design without significantly compromising CRBN engagement.[5]
-
Linker Length and Composition: The C3 alkyl chain provides a balance of rigidity and flexibility. The length of the linker is a critical parameter that must be optimized for each specific target protein to allow for the formation of a stable and productive ternary complex between the target, the PROTAC, and CRBN.[6] The amide bond within the linker can influence the conformational rigidity and physicochemical properties of the PROTAC.
-
Terminal Amine: The primary amine at the terminus of the linker provides a versatile handle for conjugation to a wide variety of warhead ligands through amide bond formation or other coupling chemistries.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the activity of PROTACs constructed using this compound.
Synthesis of this compound
A practical synthesis of phthalimide-based Cereblon ligands has been reported, which can be adapted for the synthesis of the title compound.[7] A general synthetic route is outlined below:
General synthetic scheme for this compound.
-
Alkylation of 4-Hydroxythalidomide: React 4-hydroxythalidomide with a suitable alkylating agent (e.g., ethyl bromoacetate) in the presence of a base (e.g., K2CO3) in a polar aprotic solvent (e.g., DMF) to introduce the oxy-ester moiety.
-
Hydrolysis: Hydrolyze the resulting ester to the corresponding carboxylic acid using a base such as lithium hydroxide.
-
Amide Coupling: Couple the carboxylic acid with N-Boc-1,3-diaminopropane using a peptide coupling reagent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA) in an anhydrous solvent (e.g., DMF).
-
Boc Deprotection: Remove the Boc protecting group using a strong acid such as trifluoroacetic acid (TFA) in a chlorinated solvent (e.g., dichloromethane) to yield the final product, this compound, typically as a TFA salt.
CRBN Binding Assay (TR-FRET)
This protocol describes a time-resolved fluorescence energy transfer (TR-FRET) assay to determine the binding affinity of a PROTAC to CRBN.
Workflow for a TR-FRET based CRBN binding assay.
-
Reagent Preparation:
-
Prepare a solution of purified His-tagged CRBN protein in assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM TCEP).
-
Prepare a solution of a fluorescently labeled thalidomide tracer (e.g., BODIPY-FL thalidomide) in assay buffer.[3]
-
Prepare a serial dilution of the test PROTAC in assay buffer.
-
Prepare a solution of a terbium (Tb)-conjugated anti-His antibody in assay buffer.
-
-
Assay Procedure:
-
In a 384-well low-volume black plate, add the serially diluted test PROTAC.
-
Add the fluorescent thalidomide tracer to all wells at a fixed final concentration.
-
Initiate the binding reaction by adding the His-tagged CRBN protein to all wells at a fixed final concentration.
-
Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.
-
Add the Tb-conjugated anti-His antibody to all wells.
-
Incubate for an additional 60 minutes at room temperature.
-
-
Signal Detection and Analysis:
-
Measure the TR-FRET signal on a plate reader with appropriate excitation and emission wavelengths for the Tb donor and the fluorescent tracer acceptor.
-
Calculate the ratio of the acceptor to donor emission.
-
Plot the TR-FRET ratio against the logarithm of the PROTAC concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protein Degradation Assay (Western Blot)
This protocol details the use of Western blotting to quantify the degradation of a target protein induced by a PROTAC.
-
Cell Culture and Treatment:
-
Plate cells expressing the target protein in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
-
Mandatory Visualizations
Signaling Pathway: CRL4-CRBN Mediated Ubiquitination
The CRL4-CRBN E3 ligase mediated ubiquitination and degradation pathway.
Experimental Workflow: High-Throughput Protein Degradation Screening (HiBiT Assay)
Workflow for a HiBiT-based high-throughput screen for protein degraders.
Logical Relationship: Key Factors in PROTAC Efficacy
Interplay of key factors determining the efficacy of a PROTAC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. explorationpub.com [explorationpub.com]
- 7. xcessbio.com [xcessbio.com]
An In-depth Technical Guide to Thalidomide-O-amido-C3-NH2 as a Cereblon E3 Ligase Ligand
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Thalidomide-O-amido-C3-NH2, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). As a derivative of thalidomide, this molecule serves as a potent ligand for the Cereblon (CRBN) E3 ubiquitin ligase, enabling the targeted degradation of specific proteins of interest. This document details the mechanism of action, summarizes key quantitative data for comparable Cereblon ligands, provides detailed experimental protocols for assessing its binding and efficacy, and visualizes the core biological and experimental workflows.
Introduction: The Rise of Targeted Protein Degradation
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable" by traditional small molecule inhibitors.[1] Unlike inhibitors that merely block the function of a target protein, TPD utilizes the cell's own ubiquitin-proteasome system (UPS) to achieve the physical elimination of the protein.[2]
At the forefront of this technology are Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules consist of two key moieties connected by a chemical linker: a "warhead" that binds to a protein of interest (POI) and a ligand that recruits an E3 ubiquitin ligase.[3] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[2][3]
Cereblon (CRBN), a substrate receptor for the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex, is one of the most widely recruited E3 ligases in PROTAC design.[4] This is largely due to the availability of well-characterized and potent small molecule ligands derived from thalidomide and its analogs, known as immunomodulatory imide drugs (IMiDs).[4] this compound is a synthetic E3 ligase ligand-linker conjugate that incorporates the thalidomide-based Cereblon ligand and a linker, designed for the straightforward synthesis of PROTACs.
Mechanism of Action: Hijacking the Cereblon E3 Ligase
The therapeutic effect of thalidomide and its analogs is mediated through their binding to Cereblon. This binding event modulates the substrate specificity of the CRL4CRBN E3 ligase complex, inducing the ubiquitination and subsequent degradation of specific "neosubstrate" proteins.[4] PROTACs ingeniously co-opt this mechanism.
The thalidomide moiety of this compound serves as the "anchor" that binds to Cereblon. The terminal amine group of the C3 linker provides a versatile attachment point for a ligand that targets a specific protein of interest. The resulting PROTAC molecule acts as a bridge, bringing the target protein into the vicinity of the CRL4CRBN complex. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule, upon degradation of the target, is released and can catalytically induce the degradation of multiple copies of the target protein.
Quantitative Data for Cereblon Ligands
Table 1: Comparative Binding Affinity of IMiDs to Cereblon
| Compound | Assay Type | IC50 (nM) | Kd (nM) | Reference |
| Thalidomide | TR-FRET | 22.4 | 10.6 | [5] |
| Lenalidomide | TR-FRET | 8.9 | 4.2 | [5] |
| Pomalidomide | TR-FRET | 6.4 | 3.0 | [5] |
Table 2: Representative Degradation Performance of IMiD-based PROTACs
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| dBET1 (Thalidomide-based) | BRD4 | MV4;11 | <1 | >90 | [6] |
| ARV-825 (Pomalidomide-based) | BRD4 | HCT-116 | ~5 | >95 | [6] |
| Compound 21a (Lenalidomide-based) | HDACs | MM.1S | 3.5 | >90 | [1] |
Note: IC50 (half-maximal inhibitory concentration), Kd (dissociation constant), DC50 (half-maximal degradation concentration), and Dmax (maximum degradation) values are dependent on the specific experimental conditions and cell lines used.
Experimental Protocols
Robust and reproducible experimental protocols are essential for the characterization of PROTAC molecules. The following sections provide detailed methodologies for key assays used to evaluate the binding of this compound-based PROTACs to Cereblon and their efficacy in inducing target protein degradation.
Protocol for Cereblon Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This protocol describes a competitive binding assay to determine the affinity of a test compound for Cereblon.
Materials and Reagents:
-
GST-tagged human Cereblon (CRBN) protein
-
Anti-GST antibody labeled with Europium cryptate (donor)
-
Fluorescently labeled thalidomide analog (e.g., Thalidomide-Red) (acceptor)
-
Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.01% BSA, pH 7.4)
-
384-well low-volume white plates
-
Test compound (this compound-based PROTAC)
-
Positive control (e.g., pomalidomide)
-
TR-FRET enabled plate reader
Procedure:
-
Prepare serial dilutions of the test compound and positive control in assay buffer.
-
In a 384-well plate, add 2 µL of the diluted test compound or control.
-
Add 4 µL of GST-CRBN protein solution to each well.
-
Incubate for 15 minutes at room temperature.
-
Prepare a mixture of Anti-GST-Europium and the fluorescent thalidomide tracer in assay buffer.
-
Add 4 µL of the antibody/tracer mixture to each well.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm and 620 nm after excitation at 340 nm.
-
Calculate the ratio of the two emission signals and plot the results against the compound concentration to determine the IC50 value.
Protocol for PROTAC-Induced Protein Degradation (Western Blot)
This protocol outlines the steps for treating cells with a PROTAC and quantifying the degradation of the target protein via Western blot.
Materials and Reagents:
-
Cell line expressing the protein of interest
-
Cell culture medium and supplements
-
This compound-based PROTAC stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with varying concentrations of the PROTAC for a set time (e.g., 24 hours) to determine the DC50. For time-course experiments, treat cells with a fixed concentration of the PROTAC and harvest at different time points. Include a vehicle-only control.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein concentrations and separate the lysates by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Apply the ECL substrate and capture the chemiluminescent signal.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
-
Conclusion
This compound is a valuable and versatile chemical tool for the synthesis of PROTACs that effectively recruit the Cereblon E3 ubiquitin ligase. Its structure allows for the straightforward conjugation of a wide variety of ligands for proteins of interest, enabling the rapid development of novel protein degraders. The well-characterized mechanism of action of the thalidomide moiety provides a solid foundation for the rational design of potent and selective PROTACs. The experimental protocols detailed in this guide offer a robust framework for the characterization of these molecules, facilitating the advancement of targeted protein degradation as a powerful therapeutic strategy.
References
- 1. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 6. benchchem.com [benchchem.com]
A Technical Guide to the Role of Thalidomide-O-amido-C3-NH2 in PROTAC Design
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction to Proteolysis-Targeting Chimeras (PROTACs)
Proteolysis-Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate target proteins of interest (POIs).[1][2] Unlike traditional small-molecule inhibitors that merely block a protein's function, PROTACs lead to the physical removal of the target protein.[1]
PROTACs are heterobifunctional molecules composed of three key components:
-
A "warhead" ligand that binds to the target protein.
-
An E3 ubiquitin ligase ligand that recruits an E3 ligase.
-
A chemical linker that connects the two ligands.
The fundamental mechanism of action involves the PROTAC simultaneously binding to the POI and an E3 ligase, forming a ternary complex.[3][4] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, releasing the PROTAC to act catalytically on other target molecules.[2][5] The choice of E3 ligase ligand is therefore a critical design parameter, with Cereblon (CRBN) being one of the most widely utilized E3 ligases in PROTAC development.[4][6]
Cereblon (CRBN) as an E3 Ligase Target
Thalidomide was infamously withdrawn from the market in the 1960s due to its teratogenicity. Decades later, it was repurposed for treating multiple myeloma, and in 2010, its direct biological target was identified as Cereblon (CRBN).[7] CRBN is a substrate receptor for the CUL4A-DDB1-CRBN E3 ubiquitin ligase complex.[5][7]
Thalidomide and its analogs, such as pomalidomide and lenalidomide—collectively known as immunomodulatory drugs (IMiDs)—function by binding to CRBN.[8] This binding allosterically modifies the substrate-binding pocket of CRBN, inducing the recruitment and subsequent degradation of specific "neosubstrate" proteins that are not endogenous targets of CRBN, such as the transcription factors IKZF1 and IKZF3.[2] This hijacking of CRBN's degradation machinery is the foundational principle behind using thalidomide-based ligands in PROTAC design.
The Role of Thalidomide-O-amido-C3-NH2
3.1 Chemical Structure and Functionality
This compound is a synthetic E3 ligase ligand-linker conjugate.[9][10][11] It is not a complete PROTAC but rather a critical building block for PROTAC synthesis. Its structure consists of:
-
The Thalidomide Core: This portion is responsible for high-affinity binding to the Cereblon E3 ligase.[12]
-
A Linker Moiety (-O-amido-C3-): An ether linkage at the 4-position of the thalidomide's phthalimide ring connects to a short propionamide linker. This specific attachment point is a well-established and effective exit vector for PROTAC construction.[6][11]
-
A Terminal Amine (-NH2): The linker terminates in a primary amine group, which serves as a versatile and reactive handle for conjugation.[13][14]
This pre-functionalized molecule provides a streamlined approach for chemists to attach the thalidomide-based CRBN ligand to a warhead-linker construct, typically through a stable amide bond.
3.2 Application in PROTAC Synthesis Workflow
The terminal amine of this compound is ideally suited for standard amide coupling reactions with a warhead-linker fragment that terminates in a carboxylic acid. This is a robust and widely used transformation in medicinal chemistry, allowing for the modular assembly of the final PROTAC molecule.
Quantitative Data for CRBN Ligands and PROTACs
The efficacy of a PROTAC is dependent on multiple factors, including the binding affinity of its ligands for their respective proteins and the stability of the resulting ternary complex.
Table 1: Binding Affinities of IMiDs to Cereblon (CRBN)
This table provides context for the binding affinity of the thalidomide core. The data is derived from a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[15]
| Compound | IC₅₀ (nM) | Notes |
| (S)-thalidomide | 11.0 | The more active enantiomer for CRBN binding.[15] |
| (R)-thalidomide | 200.4 | Binds to CRBN approximately 18-fold weaker than the (S)-enantiomer.[15] |
| Racemic Thalidomide | 22.4 | A mixture of both enantiomers.[15] |
| Pomalidomide | 6.4 | A thalidomide analog with higher affinity.[15] |
| Lenalidomide | 8.9 | A thalidomide analog.[15] |
Table 2: Representative Degradation Performance of a Pomalidomide-Based PROTAC
The following data is for an EGFR-targeting PROTAC (Compound 16) that uses pomalidomide, a close and potent analog of thalidomide, as the CRBN ligand.[16][17] This demonstrates the effectiveness of this class of E3 ligase binders in mediating potent protein degradation.
| Parameter | Value | Cell Line | Target Protein |
| Dmax | > 96% | A549 (Lung Carcinoma) | EGFR |
| IC₅₀ (Kinase Inhibition) | 0.10 µM | (Biochemical Assay) | EGFRWT |
| IC₅₀ (Kinase Inhibition) | 4.02 µM | (Biochemical Assay) | EGFRT790M |
Case Study: Targeting the EGFR Signaling Pathway
Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers multiple downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) pathway, which is crucial for cell proliferation and survival. Overactivity of this pathway is a hallmark of many cancers. A pomalidomide-based PROTAC has been shown to effectively induce the degradation of EGFR, thereby inhibiting this oncogenic signaling.[16][18]
Key Experimental Protocols
Protocol 1: Synthesis of a PROTAC via Amide Coupling
This protocol describes a general procedure for conjugating this compound to a warhead-linker terminating in a carboxylic acid.
-
Dissolution: In a reaction vial, dissolve the warhead-linker-COOH (1.0 equivalent) and a peptide coupling agent such as HATU (1.1 equivalents) in an anhydrous aprotic solvent (e.g., DMF or DCM).
-
Activation: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0 equivalents), to the solution and stir for 10-15 minutes at room temperature to activate the carboxylic acid.
-
Coupling: Add this compound (1.05 equivalents) to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous acid (e.g., 1M HCl), saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative RP-HPLC to yield the final PROTAC.
-
Characterization: Confirm the structure and purity of the final PROTAC using ¹H NMR, ¹³C NMR, and HRMS.[19]
Protocol 2: Western Blot for Target Protein Degradation
Western blotting is the standard method to quantify the reduction in target protein levels following PROTAC treatment.[1]
-
Cell Culture and Treatment: Plate cells at a suitable density in 6-well plates and allow them to adhere overnight. Treat the cells with a dose-response range of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 4, 8, 16, or 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).[1][20]
-
Cell Lysis: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).[21] Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.[1]
-
Protein Quantification: Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[20] Determine the protein concentration of the supernatant using a BCA protein assay kit.[1]
-
Sample Preparation and SDS-PAGE: Normalize all samples to the same protein concentration with lysis buffer. Add 4X Laemmli sample buffer and boil at 95°C for 5-10 minutes. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the electrophoresis.[20]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[1]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[1][21]
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with a loading control antibody (e.g., GAPDH, β-actin).[21]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
-
Detection and Analysis: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system. Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control and calculate the percentage of degradation relative to the vehicle control to determine DC₅₀ and Dmax values.[1]
Protocol 3: Ternary Complex Characterization by Surface Plasmon Resonance (SPR)
SPR is a powerful label-free technique to measure the real-time kinetics of binary and ternary complex formation, providing insight into binding affinity (KD) and cooperativity (α).[3][22][23]
-
Chip Preparation: Immobilize the purified E3 ligase (e.g., CRBN-DDB1 complex) onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.[22][24]
-
Binary Interaction (PROTAC <> E3): Flow a series of concentrations of the PROTAC over the immobilized E3 ligase surface to measure the binary binding affinity (KD1).
-
Binary Interaction (PROTAC <> POI): In a separate experiment or using a different flow cell, immobilize the target protein (POI) and flow over the PROTAC to measure the second binary binding affinity (KD2). (Note: The more common method is described in step 4).
-
Ternary Complex Formation: To measure the ternary complex, flow the PROTAC and the target protein together over the immobilized E3 ligase chip.[22][23] This is typically done by injecting a constant concentration of PROTAC mixed with varying concentrations of the POI, or vice-versa. The binding response reflects the formation of the POI-PROTAC-E3 ligase ternary complex.[24]
-
Data Analysis:
-
Analyze the sensorgrams using a suitable binding model (e.g., 1:1 Langmuir binding for kinetics) to determine the association (kₐ) and dissociation (kd) rates, from which the equilibrium dissociation constant (KD) is calculated (KD = kd/kₐ).
-
Cooperativity (α) is a crucial parameter indicating how the binding of one protein partner influences the binding of the other. It is calculated as the ratio of the binary KD to the ternary KD (α = KDbinary / KDternary).[22][23]
-
An α value > 1 indicates positive cooperativity (the formation of the ternary complex is favored), α < 1 indicates negative cooperativity, and α = 1 indicates no cooperativity. Positive cooperativity is often a desirable feature for potent PROTACs.[25]
-
References
- 1. benchchem.com [benchchem.com]
- 2. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aragen.com [aragen.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 5. benchchem.com [benchchem.com]
- 6. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical Ligand Space of Cereblon - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. xcessbio.com [xcessbio.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]
- 14. Thalidomide-O-amido-PEG3-C2-NH2 hydrochloride, 2245697-84-9 | BroadPharm [broadpharm.com]
- 15. Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFR<sup>WT</sup> and EGFR<sup>T790M</sup> - ProQuest [proquest.com]
- 18. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. rsc.org [rsc.org]
- 22. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. ijpsjournal.com [ijpsjournal.com]
- 25. charnwooddiscovery.com [charnwooddiscovery.com]
A Technical Guide to the Physicochemical Properties of Thalidomide-O-amido-C3-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-O-amido-C3-NH2 is a functionalized derivative of thalidomide, designed as a chemical tool for use in the development of Proteolysis Targeting Chimeras (PROTACs). It serves as a versatile linker-ligand conjugate, incorporating the thalidomide moiety which is known to bind to the E3 ubiquitin ligase Cereblon (CRBN). This allows for the recruitment of the ubiquitin-proteasome system to a target protein, leading to its degradation. Understanding the physicochemical properties of this molecule is crucial for its effective application in drug discovery and development, influencing aspects such as solubility, cell permeability, and the overall pharmacokinetic profile of the resulting PROTAC.
This technical guide provides a summary of the available physicochemical data for this compound, outlines standard experimental protocols for the determination of key properties, and illustrates its role in the broader context of PROTAC-mediated protein degradation.
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | N-(3-aminopropyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]oxy}acetamide | [1] |
| CAS Number | 2022182-57-4 | [1] |
| Molecular Formula | C18H20N4O6 | [1] |
| Molecular Weight | 388.37 g/mol | [1] |
| Appearance | Solid Powder | [1] |
| Purity | ≥98% (by HPLC) | [1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available in quantitative terms (e.g., g/L or mol/L). Often soluble in organic solvents like DMSO. | |
| pKa | Data not available | |
| logP | Data not available |
Experimental Protocols
For researchers requiring precise quantitative data for the physicochemical properties of this compound, the following standard experimental methodologies are recommended.
Melting Point Determination
The melting point of a solid crystalline substance is a key indicator of its purity.
Principle: The temperature at which the solid phase of a substance transitions to the liquid phase is its melting point. For a pure substance, this transition occurs over a narrow temperature range.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes
-
Thermometer
Procedure:
-
A small, dry sample of the compound is finely powdered.
-
The powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire sample has melted is recorded as the end of the melting range.
Solubility Determination
Aqueous solubility is a critical parameter for any compound intended for biological applications.
Principle: The equilibrium solubility of a compound in a specific solvent is determined by preparing a saturated solution and measuring the concentration of the dissolved solute.
Apparatus:
-
HPLC system with a suitable column and detector
-
Vials with screw caps
-
Shaker or rotator
-
Centrifuge
-
Analytical balance
Procedure (Shake-Flask Method):
-
An excess amount of the compound is added to a known volume of the solvent (e.g., phosphate-buffered saline, pH 7.4) in a vial.
-
The vial is sealed and agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The resulting suspension is centrifuged to pellet the undissolved solid.
-
A known volume of the supernatant is carefully removed and diluted with a suitable solvent.
-
The concentration of the compound in the diluted supernatant is quantified using a calibrated HPLC method.
-
The solubility is then calculated based on the measured concentration and the dilution factor.
Role in PROTAC-Mediated Protein Degradation
This compound is a key building block for the synthesis of PROTACs. The thalidomide portion acts as a ligand for the E3 ubiquitin ligase Cereblon (CRBN), while the terminal amine group of the C3 linker allows for conjugation to a ligand that binds to a target protein of interest (POI). The resulting PROTAC molecule can then bring the POI into close proximity with the E3 ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.
Caption: The mechanism of action for a PROTAC utilizing a thalidomide-based linker.
Experimental Workflow for Physicochemical Characterization
A logical workflow is essential for the comprehensive physicochemical characterization of a new chemical entity like this compound.
Caption: A general experimental workflow for physicochemical characterization.
References
An In-Depth Technical Guide to the Thalidomide-O-amido-C3-NH2 Linker in PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. These heterobifunctional molecules consist of two key components—a ligand that binds to a target protein of interest and another that recruits an E3 ubiquitin ligase—connected by a chemical linker. The choice of the E3 ligase ligand and the nature of the linker are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.
This technical guide provides a comprehensive overview of a specific E3 ligase ligand-linker conjugate: Thalidomide-O-amido-C3-NH2 . This molecule incorporates the well-characterized Cereblon (CRBN) ligand, thalidomide, attached to a short amido-C3-amine linker. It serves as a valuable building block for the synthesis of PROTACs, offering a convenient handle for conjugation to a ligand for a target protein. This guide will delve into the synthesis, mechanism of action, and the necessary experimental protocols to evaluate PROTACs constructed using this linker.
Core Concepts: The PROTAC Mechanism
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[1] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein.[1] The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[1]
Caption: Mechanism of action of a PROTAC utilizing a thalidomide-based E3 ligase ligand.
Synthesis of this compound
A practical and efficient synthesis for this compound has been reported, making it an accessible building block for PROTAC development. The synthesis starts from 4-hydroxythalidomide and involves a two-step process to introduce the O-amido-C3-NH2 linker.
Experimental Protocol: Synthesis of this compound
The synthesis of this compound (referred to as compound 5 in the original publication) is achieved through the following steps[2]:
Step 1: Synthesis of tert-butyl (3-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)oxy)acetamido)propyl)carbamate (4)
-
To a solution of 4-hydroxythalidomide (1 ) (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K2CO3) (3.0 eq).
-
Add tert-butyl (2-bromoacetyl)carbamate (2 ) (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 16 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the intermediate ether 3 .
-
Dissolve the crude ether 3 in a mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA) (1:1) and stir at room temperature for 1 hour to remove the Boc protecting group.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the resulting amine salt in DMF and add N,N-diisopropylethylamine (DIPEA) (4.0 eq).
-
Add N-(tert-butoxycarbonyl)-β-alanine (1.1 eq) and HATU (1.1 eq) to the mixture.
-
Stir the reaction at room temperature for 16 hours.
-
Purify the crude product by flash column chromatography to obtain compound 4 .
Step 2: Synthesis of N-(3-aminopropyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)oxy)acetamide (5)
-
Dissolve the Boc-protected intermediate 4 in a 1:1 mixture of DCM and TFA.
-
Stir the solution at room temperature for 1 hour.
-
Concentrate the reaction mixture under reduced pressure to yield the final product, this compound, as a TFA salt.
Caption: A simplified workflow for the synthesis of this compound.
Quantitative Data
Table 1: Binding Affinity to Cereblon (CRBN)
The binding affinity of the thalidomide moiety to CRBN is a critical parameter for the efficacy of the resulting PROTAC. This is typically determined using biophysical assays such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR).
| Compound | Assay Method | Binding Affinity (Kd) | Reference |
| Thalidomide | ITC | ~250 nM | [3] |
| Lenalidomide | ITC | ~178 nM | [3] |
| Pomalidomide | ITC | ~157 nM | [3] |
| This compound | Not Reported | Data not available |
Table 2: In-Cell Degradation Efficiency of Representative Thalidomide-Based PROTACs
The efficacy of a PROTAC is quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). These values are highly dependent on the target protein, the cell line used, and the specific linker.
| PROTAC Target | Linker Type | DC50 | Dmax (%) | Cell Line | Reference |
| BTK | PEG | 13 nM | ~90 | Not Specified | [4] |
| BTK | PEG | 0.8 nM | ~95 | Not Specified | [4] |
| SHP2 | PEG | 6.02 nM | >90 | Not Specified | [4] |
| PROTAC with this compound | Alkyl-Amide | Data not available | Data not available |
Key Experimental Protocols
The characterization of a PROTAC involves a series of in vitro and in-cell assays to confirm its mechanism of action and quantify its efficacy.
1. Ternary Complex Formation Assay
The formation of a stable ternary complex is a prerequisite for efficient protein degradation. This can be assessed using techniques like Fluorescence Resonance Energy Transfer (FRET) or Surface Plasmon Resonance (SPR).
Experimental Protocol: Homogeneous Time-Resolved FRET (HTRF) Assay
-
Reagents:
-
Purified recombinant target protein (e.g., GST-tagged).
-
Purified recombinant CRBN/DDB1 complex (e.g., His-tagged).
-
Anti-GST antibody labeled with a FRET donor (e.g., Terbium cryptate).
-
Anti-His antibody labeled with a FRET acceptor (e.g., d2).
-
PROTAC compound of interest.
-
-
Procedure:
-
Add the target protein, CRBN/DDB1 complex, and the PROTAC at varying concentrations to a low-volume 384-well plate.
-
Incubate at room temperature to allow for complex formation.
-
Add the donor and acceptor-labeled antibodies.
-
Incubate to allow for antibody binding.
-
Read the plate on an HTRF-compatible plate reader, measuring emission at both the acceptor and donor wavelengths.
-
-
Data Analysis:
-
Calculate the HTRF ratio (Acceptor emission / Donor emission).
-
Plot the HTRF ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.
-
2. In-Cell Protein Degradation Assay (Western Blot)
Western blotting is a standard method to quantify the reduction in the level of the target protein following PROTAC treatment.
Experimental Protocol: Western Blot Analysis
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax.
-
Caption: A step-by-step workflow for assessing PROTAC-mediated protein degradation via Western Blot.
Signaling Pathways and Pharmacokinetics
The specific signaling pathways affected by a PROTAC are dependent on the protein being targeted for degradation. For example, a PROTAC targeting a kinase involved in a cancer signaling pathway would be expected to downregulate that pathway. The pharmacokinetic properties of a PROTAC are influenced by the physicochemical properties of the entire molecule, including the linker. The relatively short and polar nature of the amido-C3-amine linker may influence properties such as solubility and cell permeability. A comprehensive evaluation of the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) is essential for the preclinical development of any PROTAC candidate.
Conclusion
This compound is a readily synthesizable and valuable chemical tool for the construction of novel PROTACs that recruit the E3 ligase Cereblon. While specific biological data for this linker within a PROTAC construct is not yet widely published, this guide provides the foundational knowledge, including synthesis and key experimental protocols, necessary for its application and characterization in targeted protein degradation research. The provided frameworks for data presentation and detailed methodologies will aid researchers in the systematic evaluation of their novel PROTAC molecules, ultimately contributing to the advancement of this promising therapeutic modality.
References
- 1. PROTAC derivatization of natural products for target identification and drug discovery: Design of evodiamine-based PROTACs as novel REXO4 degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Practical synthesis of a phthalimide-based Cereblon ligand to enable PROTAC development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
The Architect of Degradation: A Technical Guide to Thalidomide-O-amido-C3-NH2 and the Ubiquitin-Proteasome System
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new era in therapeutic intervention, shifting the paradigm from protein inhibition to targeted protein elimination. This technical guide delves into the core of this technology, focusing on a key building block: Thalidomide-O-amido-C3-NH2 . This heterobifunctional molecule serves as a crucial E3 ligase ligand, hijacking the cell's own ubiquitin-proteasome system to induce the degradation of specific proteins of interest.
This document provides an in-depth exploration of the mechanism of action, supported by quantitative data from analogous compounds, detailed experimental protocols for the characterization of PROTACs, and visual diagrams of the key molecular pathways and experimental workflows.
The Ubiquitin-Proteasome System: The Cell's Disposal Machinery
The ubiquitin-proteasome system (UPS) is a fundamental cellular process responsible for the regulated degradation of proteins, thereby controlling a vast array of cellular functions including cell cycle progression, signal transduction, and quality control of protein folding.[1][2][3] The process involves a sequential enzymatic cascade:
-
Ubiquitin Activation: An E1 activating enzyme utilizes ATP to adenylate a small regulatory protein called ubiquitin and then transfers it to its own cysteine residue.
-
Ubiquitin Conjugation: The activated ubiquitin is transferred to a cysteine residue on an E2 conjugating enzyme.
-
Ubiquitin Ligation: An E3 ubiquitin ligase, the substrate recognition component of the system, binds to both the E2-ubiquitin complex and the specific protein substrate. The E3 ligase then facilitates the transfer of ubiquitin from the E2 enzyme to a lysine residue on the substrate.
-
Polyubiquitination: This process is repeated to form a polyubiquitin chain on the substrate, which acts as a degradation signal.
-
Proteasomal Degradation: The 26S proteasome, a large multi-catalytic protease complex, recognizes and degrades the polyubiquitinated protein into small peptides, recycling the ubiquitin molecules.[4]
Thalidomide and Cereblon: Hijacking the E3 Ligase
Thalidomide and its derivatives, known as immunomodulatory drugs (IMiDs), exert their therapeutic effects by binding directly to the Cereblon (CRBN) protein.[5][6][7] CRBN functions as the substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex, which also comprises Cullin-4 (CUL4), DNA damage-binding protein 1 (DDB1), and Regulator of Cullins 1 (ROC1).[8][9]
The binding of thalidomide or its analogs to CRBN allosterically modifies the substrate specificity of the E3 ligase complex, inducing the recruitment and subsequent ubiquitination and degradation of "neosubstrates" that are not the natural targets of CRBN.[9] This mechanism is the foundation of using thalidomide derivatives in PROTAC technology.
This compound is a synthetic molecule that incorporates the thalidomide moiety for CRBN binding, connected to a 3-carbon amide linker terminating in a primary amine (-NH2).[10][11][12] This terminal amine provides a reactive handle for conjugation to a ligand that targets a specific protein of interest (POI), thus forming a complete PROTAC.
PROTAC-Mediated Protein Degradation
A PROTAC assembled using this compound orchestrates a sequence of events leading to the degradation of a target protein:
-
Ternary Complex Formation: The PROTAC, being bifunctional, simultaneously binds to the POI (via its specific ligand) and the CRBN E3 ligase (via the thalidomide moiety), forming a transient ternary complex (POI-PROTAC-CRBN).
-
Ubiquitination of the POI: The proximity induced by the PROTAC allows the CRL4-CRBN E3 ligase complex to efficiently polyubiquitinate the POI.
-
Proteasomal Degradation: The polyubiquitinated POI is recognized and degraded by the 26S proteasome.
-
Catalytic Cycle: The PROTAC is then released and can engage another POI and E3 ligase, acting catalytically to induce multiple rounds of degradation.
Caption: PROTAC-mediated protein degradation pathway.
Quantitative Data for Thalidomide-Based PROTACs
While specific quantitative data for PROTACs constructed directly with this compound is not extensively available in the public domain, the following tables provide representative data for thalidomide and well-characterized thalidomide-based PROTACs. This information serves as a benchmark for expected binding affinities and degradation efficiencies.
Table 1: Binding Affinity of Thalidomide and its Analogs to CRBN
| Compound | Binding Affinity (Kd or Ki) | Method | Reference |
| Thalidomide | 249.20 nM (Ki) | Fluorescence Polarization | [13] |
| Lenalidomide | 177.80 nM (Ki) | Fluorescence Polarization | [13] |
| Pomalidomide | 156.60 nM (Ki) | Fluorescence Polarization | [13] |
| (S)-Thalidomide | ~10-fold higher affinity than (R)-thalidomide | Competitive Elution | [14][15] |
Note: Binding affinities can vary depending on the specific assay conditions and constructs used.
Table 2: Degradation Potency of Representative Thalidomide-Based PROTACs
| PROTAC | Target Protein | Cell Line | DC50 | Dmax | Reference |
| dBET1 | BRD4 | MV4;11 | 8 nM | >95% | N/A |
| ARV-825 | BRD4 | Jurkat | 1 nM | >90% | N/A |
| A1874 | BRD4 | 22Rv1 | 5.4 nM | ~98% | N/A |
| SJ44236 | BRD2 | MV4-11 | 0.127 nM | N/A | [9] |
| SMD-1087 | SMARCA2 | N/A | 8 nM | 89% | [9] |
DC50: Concentration of the PROTAC that induces 50% degradation of the target protein. Dmax: Maximum percentage of target protein degradation. N/A: Data from various sources, specific citation not available in the provided search results.
Experimental Protocols
The successful development and characterization of a PROTAC require a suite of robust biochemical and cellular assays. The following sections provide detailed methodologies for key experiments.
In Vitro Ubiquitination Assay
This assay directly assesses the ability of a PROTAC to induce the ubiquitination of the POI in a cell-free system.
Materials:
-
Recombinant E1 activating enzyme (e.g., UBE1)
-
Recombinant E2 conjugating enzyme (e.g., UbcH5c)
-
Recombinant CRL4-CRBN E3 ligase complex
-
Recombinant POI
-
This compound-based PROTAC
-
Ubiquitin
-
ATP
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
SDS-PAGE loading buffer
Protocol:
-
Reaction Setup: On ice, prepare a master mix of common reagents. For a standard 25 µL reaction, combine the following:
-
Ubiquitination buffer
-
E1 enzyme (e.g., 50-100 nM)
-
E2 enzyme (e.g., 200-500 nM)
-
CRL4-CRBN complex (e.g., 100-200 nM)
-
Ubiquitin (e.g., 5-10 µM)
-
ATP (e.g., 2-5 mM)
-
-
Add PROTAC and POI: To individual tubes, add the PROTAC at various concentrations (and a DMSO vehicle control) and the POI (e.g., 200-500 nM).
-
Initiate Reaction: Add the master mix to each tube to initiate the ubiquitination reaction.
-
Incubation: Incubate the reactions at 37°C for 60-90 minutes.
-
Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling at 95-100°C for 5-10 minutes.
-
Analysis by Western Blot:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST).
-
Probe with a primary antibody specific for the POI. This will detect both the unmodified POI and higher molecular weight bands corresponding to ubiquitinated POI.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.[1]
-
Caption: In Vitro Ubiquitination Assay Workflow.
Ternary Complex Formation Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a sensitive method to quantify the formation of the POI-PROTAC-CRBN ternary complex.
Materials:
-
Recombinant POI labeled with an acceptor fluorophore (e.g., HaloTag-ligand or AviTag for biotinylation and subsequent streptavidin-fluorophore binding).
-
Recombinant CRL4-CRBN complex with a subunit (e.g., DDB1 or CRBN) labeled with a donor fluorophore (e.g., Terbium cryptate).
-
This compound-based PROTAC.
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% BSA).
-
Low-volume 384-well assay plates.
-
TR-FRET compatible plate reader.
Protocol:
-
Reagent Preparation: Prepare serial dilutions of the PROTAC in assay buffer.
-
Assay Plate Setup: In a 384-well plate, add the labeled POI and labeled CRL4-CRBN complex at optimized concentrations.
-
Add PROTAC: Add the PROTAC dilutions (and a DMSO vehicle control) to the wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-180 minutes) to allow for ternary complex formation.
-
TR-FRET Measurement: Read the plate on a TR-FRET reader, measuring the emission at both the donor and acceptor wavelengths after a time delay.
-
Data Analysis: Calculate the TR-FRET ratio (Acceptor emission / Donor emission). An increase in the ratio indicates ternary complex formation. Plot the TR-FRET ratio against the PROTAC concentration to generate a bell-shaped curve, characteristic of the "hook effect".[2][3][8]
Cellular Protein Degradation Assay (Western Blot)
This is the standard method to measure the reduction in the levels of the POI in cells treated with the PROTAC.
Materials:
-
Cell line of interest.
-
This compound-based PROTAC.
-
Cell culture reagents.
-
DMSO (vehicle control).
-
Ice-cold PBS.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, electrophoresis and transfer apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibody against the POI.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Protocol:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specific time (e.g., 16-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting:
-
Block the membrane.
-
Incubate with the primary antibody for the POI and the primary antibody for the loading control.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Detect the chemiluminescent signal.
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.[6][7][10][16][17]
-
Caption: Logical flow of PROTAC-mediated protein degradation.
Conclusion
This compound represents a versatile and valuable chemical entity for the construction of PROTACs that effectively recruit the CRBN E3 ubiquitin ligase. Its well-defined mechanism of action, coupled with the robust and catalytic nature of the PROTAC modality, offers a powerful strategy for the targeted degradation of disease-relevant proteins. The experimental protocols and representative data presented in this guide provide a solid foundation for researchers to design, synthesize, and validate novel CRBN-based PROTACs, paving the way for the development of next-generation therapeutics. As our understanding of the intricacies of ternary complex formation and the ubiquitin-proteasome system deepens, the rational design of highly potent and selective protein degraders will continue to advance the frontiers of medicine.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Quantitative Measurement of PROTAC Intracellular Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ptglab.com [ptglab.com]
- 8. tandfonline.com [tandfonline.com]
- 9. PROTACs | DC Chemicals [dcchemicals.com]
- 10. benchchem.com [benchchem.com]
- 11. xcessbio.com [xcessbio.com]
- 12. Protein Degrader [proteomics.com]
- 13. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. academic.oup.com [academic.oup.com]
Methodological & Application
Application Notes and Protocols for Utilizing Thalidomide-O-amido-C3-NH2 in PROTAC Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to eliminate specific unwanted proteins from cells. These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system (UPS) to achieve targeted protein degradation. A PROTAC molecule is comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.
Thalidomide-O-amido-C3-NH2 is a crucial building block in the synthesis of PROTACs that recruit the Cereblon (CRBN) E3 ligase complex. It consists of the thalidomide moiety, which serves as the CRBN-binding element, connected to a 3-carbon amido linker that terminates in a primary amine (-NH2). This terminal amine provides a versatile chemical handle for conjugation to a ligand for a POI, thereby completing the PROTAC structure.
These application notes provide a comprehensive guide to utilizing this compound in the design, synthesis, and evaluation of novel PROTACs.
PROTAC Synthesis and Mechanism of Action
The synthesis of a functional PROTAC using this compound typically involves the formation of a stable amide bond with a carboxylic acid-functionalized POI ligand. This reaction is a cornerstone of PROTAC synthesis, enabling the modular assembly of the final heterobifunctional molecule.[1]
Once synthesized, the PROTAC initiates a catalytic cycle within the cell, as depicted in the signaling pathway below.
Experimental Workflow
The development and characterization of a novel PROTAC follows a structured workflow, from initial synthesis to cellular evaluation. This process is essential to determine the efficacy and potency of the newly created degrader.
Data Presentation: Illustrative Performance of a BRD4-Targeting PROTAC
While specific data for a PROTAC utilizing this compound is not publicly available, the following tables provide representative data for a hypothetical BRD4-targeting PROTAC (PROTAC-X) with a similar short linker architecture. This data is for illustrative purposes to guide researchers on expected outcomes and data presentation. BRD4 is a well-characterized target for PROTAC-mediated degradation.[2][3]
Table 1: Biophysical and Cellular Binding Characteristics of PROTAC-X
| Parameter | Assay | Target | PROTAC-X | Notes |
| Binary Binding Affinity (KD) | SPR | BRD4 | 25 nM | Affinity of PROTAC-X to the target protein alone. |
| SPR | CRBN | 1.5 µM | Affinity of PROTAC-X to the E3 ligase alone. | |
| Ternary Complex Affinity (KD) | SPR | BRD4-PROTAC-X-CRBN | 10 nM | Affinity of BRD4 to the PROTAC-X-CRBN complex. |
| Cooperativity (α) | SPR | - | >1 | A value greater than 1 indicates positive cooperativity, where the binding of one protein enhances the binding of the other. |
| In-Cell Target Engagement (IC50) | NanoBRET | BRD4 | 50 nM | Concentration of PROTAC-X required to displace 50% of the tracer from BRD4 in live cells. |
Table 2: Cellular Degradation Potency of PROTAC-X in HEK293T Cells
| Parameter | Assay | Value | Notes |
| DC50 | Western Blot | 15 nM | Concentration of PROTAC-X that induces 50% degradation of BRD4 after 24 hours. |
| Dmax | Western Blot | >95% | Maximum percentage of BRD4 degradation achieved. |
| Time to Dmax | Western Blot | 4-8 hours | Time required to reach maximum degradation at a saturating concentration of PROTAC-X. |
Experimental Protocols
PROTAC Synthesis: Amide Bond Formation
This protocol outlines a general procedure for the amide coupling of this compound with a carboxylic acid-functionalized POI ligand.[1]
Materials:
-
This compound
-
Carboxylic acid-functionalized POI ligand
-
Anhydrous Dimethylformamide (DMF)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
Procedure:
-
Reagent Preparation:
-
Dissolve the carboxylic acid of interest (1.0 eq) in anhydrous DMF (0.1 M).
-
In a separate vial, dissolve this compound (1.1 eq) in anhydrous DMF.
-
Prepare a solution of HATU (1.2 eq) in anhydrous DMF.
-
-
Reaction Setup:
-
To the solution of the carboxylic acid, add DIPEA (3.0 eq).
-
Add the HATU solution to the carboxylic acid/DIPEA mixture and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add the solution of this compound to the activated carboxylic acid mixture.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC.
-
Western Blot for PROTAC-Induced Degradation (DC50 and Dmax Determination)
This protocol details the quantification of target protein degradation following PROTAC treatment.[4][5]
Materials:
-
Cell line of interest
-
Complete growth medium
-
Synthesized PROTAC (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
Primary antibody against the POI
-
Primary antibody for a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in complete growth medium.
-
Treat cells with varying concentrations of the PROTAC. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubate for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and add lysis buffer.
-
Collect cell lysates and centrifuge to pellet cell debris.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
-
Protein Transfer and Immunoblotting:
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with the primary antibody for the POI overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Repeat the process for the loading control antibody.
-
-
Detection and Analysis:
-
Apply ECL substrate and capture the chemiluminescent signal.
-
Quantify band intensity using densitometry software.
-
Normalize the POI band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the log of the PROTAC concentration to determine DC50 and Dmax values.
-
Ternary Complex Formation Assay via Surface Plasmon Resonance (SPR)
This protocol provides a method to measure the kinetics and affinity of ternary complex formation.[6][7]
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Purified E3 ligase (e.g., CRBN-DDB1)
-
Purified POI
-
Synthesized PROTAC
-
SPR running buffer (e.g., HBS-EP+)
Procedure:
-
E3 Ligase Immobilization:
-
Immobilize the purified E3 ligase onto the sensor chip surface using standard amine coupling chemistry.
-
-
Binary Interaction Analysis (PROTAC to E3 Ligase):
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface.
-
Fit the sensorgram data to a 1:1 binding model to determine the binary binding affinity (KD).
-
-
Ternary Interaction Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the POI and varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized E3 ligase surface.
-
Fit the resulting sensorgrams to determine the kinetic parameters for ternary complex formation.
-
-
Cooperativity Calculation:
-
Calculate the cooperativity factor (α) by dividing the binary KD of the POI to the PROTAC by the ternary KD.
-
In-Cell Target Engagement via NanoBRET™ Assay
This protocol allows for the quantification of PROTAC binding to the POI in a live-cell context.[8][9]
Materials:
-
Cells expressing the POI fused to NanoLuc® luciferase
-
NanoBRET™ tracer for the POI
-
Synthesized PROTAC
-
Opti-MEM® I Reduced Serum Medium
-
White, 96-well assay plates
-
NanoBRET™ Nano-Glo® Substrate
Procedure:
-
Cell Preparation:
-
Harvest and resuspend cells expressing the NanoLuc®-POI fusion in Opti-MEM®.
-
-
Assay Plating:
-
Add cells to the wells of a 96-well plate.
-
Add the NanoBRET™ tracer to all wells at a predetermined concentration.
-
Add serial dilutions of the PROTAC to the appropriate wells. Include a no-PROTAC control.
-
-
Incubation:
-
Incubate the plate at 37°C in a CO2 incubator for 2 hours.
-
-
Signal Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Read the plate on a luminometer equipped with filters for donor (460 nm) and acceptor (610 nm) emission.
-
-
Data Analysis:
-
Calculate the raw NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET™ ratio against the log of the PROTAC concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
-
Downstream Signaling of BRD4 Degradation
Degradation of BRD4, a key transcriptional coactivator, has profound effects on downstream signaling pathways, primarily through the downregulation of oncogenes like MYC.[2][3]
By following these detailed application notes and protocols, researchers can effectively utilize this compound to synthesize and evaluate novel PROTACs, advancing the field of targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. ashpublications.org [ashpublications.org]
- 3. Degradation of BRD4 - a promising treatment approach not only for hematologic but also for solid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 7. charnwooddiscovery.com [charnwooddiscovery.com]
- 8. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selvita.com [selvita.com]
Application Notes and Protocols for the Conjugation of a Protein Ligand to Thalidomide-O-amido-C3-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality designed to eliminate specific proteins of interest (POIs) by hijacking the cell's natural protein degradation machinery. These heterobifunctional molecules are composed of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. Thalidomide and its derivatives are widely used as E3 ligase ligands that bind to Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[1][2]
"Thalidomide-O-amido-C3-NH2" is a key building block in the synthesis of thalidomide-based PROTACs. It consists of the thalidomide core, which provides binding to CRBN, attached to a short linker with a terminal primary amine.[3][4] This primary amine serves as a crucial reactive handle for conjugation to a ligand of a target protein, typically through the formation of a stable amide bond with a carboxylic acid functionality on the protein ligand.[5]
These application notes provide a detailed protocol for the chemical conjugation of a protein ligand (containing a carboxylic acid) to this compound, the subsequent purification of the resulting PROTAC, and methods for its characterization.
Principle of the Reaction: Amide Bond Formation
The conjugation of a protein ligand featuring a carboxylic acid to the primary amine of this compound is achieved via an amide bond formation reaction. This reaction is a cornerstone of bioconjugation and PROTAC synthesis due to the high stability of the resulting amide bond. The reaction is typically facilitated by a peptide coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine). The base deprotonates the carboxylic acid, and HATU activates it to form a highly reactive intermediate that is susceptible to nucleophilic attack by the primary amine of the thalidomide linker, leading to the formation of the desired PROTAC conjugate.[5][6]
Signaling Pathway of Thalidomide-Based PROTACs
Once synthesized, the PROTAC engages both the target protein and the CRBN E3 ligase, forming a ternary complex.[7][8] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitin chain acts as a signal for the 26S proteasome, which then recognizes and degrades the tagged protein.[9] The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple protein molecules.
Experimental Workflow
The overall workflow for the synthesis, purification, and characterization of a thalidomide-based PROTAC via amide bond formation is outlined below.
Detailed Experimental Protocol
This protocol describes a general procedure for the amide coupling of this compound with a generic protein ligand containing a carboxylic acid. Optimization of stoichiometry and reaction conditions may be necessary for specific substrates.
Materials and Reagents
| Reagent | Recommended Supplier | Notes |
| This compound | Various | Store at -20°C, protect from moisture.[3] |
| Protein Ligand (with COOH) | N/A | Ensure high purity. |
| HATU | Various | Highly hygroscopic; store under inert gas. |
| DIPEA | Various | Use freshly distilled or from a sure-seal bottle. |
| Anhydrous DMF or DMSO | Various | Use a dry, high-purity solvent. |
| HPLC-grade Acetonitrile & Water | Various | For purification. |
| Trifluoroacetic Acid (TFA) | Various | For mobile phase preparation. |
Reaction Setup and Procedure
-
Reagent Preparation:
-
Dissolve the protein ligand (1.0 equivalent) in anhydrous DMF to a final concentration of approximately 0.1 M.
-
In a separate vial, dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DMF.
-
Prepare a stock solution of HATU (1.2 equivalents) in anhydrous DMF.
-
-
Reaction Execution:
-
To the stirred solution of the protein ligand, add DIPEA (3.0 equivalents).
-
Add the HATU solution dropwise to the protein ligand/DIPEA mixture.
-
Allow the activation to proceed for 15-30 minutes at room temperature.[6]
-
Add the solution of this compound to the activated carboxylic acid mixture.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Liquid Chromatography-Mass Spectrometry (LC-MS).[10] A typical method would involve observing the consumption of the limiting starting material (the protein ligand) and the appearance of the desired product mass.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the aqueous layer multiple times with a suitable organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase preparative HPLC using a C18 column. A typical gradient would be from 5% to 95% acetonitrile in water (both containing 0.1% TFA) over 30 minutes.
-
Collect the fractions containing the pure product and lyophilize to obtain the final PROTAC as a solid.
-
Characterization of the Final PROTAC
The identity and purity of the synthesized PROTAC should be confirmed by analytical LC-MS, High-Resolution Mass Spectrometry (HRMS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Analytical Technique | Expected Outcome |
| LC-MS | A single major peak in the chromatogram with the correct mass-to-charge ratio (m/z) for the protonated PROTAC molecule. |
| HRMS | Provides a highly accurate mass measurement, confirming the elemental composition of the synthesized PROTAC. |
| ¹H and ¹³C NMR | The spectra should show characteristic peaks corresponding to both the protein ligand and the thalidomide moiety. The disappearance of the carboxylic acid proton and the appearance of a new amide proton signal can confirm successful conjugation. |
Quantitative Data Summary
The following table summarizes the typical stoichiometry and reaction parameters for the amide coupling reaction.
| Parameter | Value |
| Stoichiometry | |
| Protein Ligand (COOH) | 1.0 eq |
| This compound | 1.1 - 1.2 eq |
| HATU | 1.2 - 1.5 eq |
| DIPEA | 3.0 - 4.0 eq |
| Reaction Conditions | |
| Solvent | Anhydrous DMF or DMSO |
| Temperature | Room Temperature (20-25 °C) |
| Reaction Time | 4 - 12 hours |
| Atmosphere | Inert (Nitrogen or Argon) recommended |
Conclusion
This compound is a versatile building block for the synthesis of CRBN-recruiting PROTACs. The amide coupling protocol described herein provides a reliable and efficient method for conjugating this E3 ligase ligand to a protein ligand of interest. Rigorous purification and characterization are essential to ensure the quality of the final PROTAC for subsequent biological evaluation. This methodology serves as a foundational technique for researchers and scientists in the development of novel targeted protein degraders.
References
- 1. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent advancements in the discovery of cereblon-based protease-targeted chimeras with potential for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. LC-MS for PROTACs & Targeted Protein Degraders 2024 US Supercritical Fluid Chromatography Conference [virscidian.com]
Designing a PROTAC Using Thalidomide-O-amido-C3-NH2: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to target and eliminate disease-causing proteins.[1] These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to induce the degradation of a specific protein of interest (POI).[2] A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1][3]
This document provides detailed application notes and protocols for designing and evaluating a PROTAC utilizing Thalidomide-O-amido-C3-NH2 as the E3 ligase ligand-linker conjugate. Thalidomide and its analogs are well-established ligands for the Cereblon (CRBN) E3 ubiquitin ligase.[4][5] this compound incorporates the thalidomide-based CRBN ligand and a 3-carbon linker with a terminal amine, providing a versatile building block for PROTAC synthesis.[4][5]
Mechanism of Action & Signaling Pathway
A PROTAC constructed with this compound functions by inducing the formation of a ternary complex between the target protein and the CRBN E3 ligase complex.[6] This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein.[6] The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[7] The degradation of the target protein can lead to the inhibition of downstream signaling pathways and, ultimately, cellular responses such as apoptosis.
The signaling pathway for a thalidomide-based PROTAC can be visualized as follows:
Caption: Mechanism of action for a thalidomide-based PROTAC.
PROTAC Synthesis: Amide Bond Formation
The terminal amine of this compound allows for straightforward conjugation to a carboxylic acid-functionalized ligand of a target protein via amide bond formation.
Caption: General workflow for PROTAC synthesis via amide bond formation.
Protocol 1: Amide Coupling for PROTAC Synthesis
This protocol outlines a general procedure for the amide coupling of this compound with a carboxylic acid-functionalized target protein ligand.
Materials:
-
This compound
-
Carboxylic acid-functionalized target protein ligand
-
Coupling agents (e.g., HATU, or HOBt and DIC)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Reaction vessel, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)
-
Reverse-phase HPLC for purification
-
LC-MS and NMR for characterization
Procedure:
-
Reagent Preparation:
-
Dissolve the carboxylic acid-functionalized target protein ligand (1.0 eq) in anhydrous DMF.
-
In a separate vial, dissolve this compound (1.1 eq) in anhydrous DMF.
-
-
Carboxylic Acid Activation (using HATU):
-
To the solution of the carboxylic acid, add DIPEA (3.0 eq).
-
Add a solution of HATU (1.2 eq) in anhydrous DMF to the mixture and stir for 15-30 minutes at room temperature.
-
-
Coupling Reaction:
-
Add the solution of this compound to the activated carboxylic acid mixture.
-
Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase HPLC.
-
-
Characterization:
-
Confirm the identity and purity of the final PROTAC using LC-MS and NMR spectroscopy.
-
Experimental Evaluation of the PROTAC
A series of in vitro experiments are essential to characterize the synthesized PROTAC's efficacy and mechanism of action.
Caption: Experimental workflow for evaluating a novel PROTAC.
Protocol 2: Ternary Complex Formation Assay (AlphaLISA)
This protocol describes the use of an Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) to detect the formation of the POI-PROTAC-CRBN ternary complex.
Materials:
-
Synthesized PROTAC
-
Recombinant tagged POI (e.g., GST-tagged)
-
Recombinant tagged CRBN complex (e.g., His-tagged)
-
AlphaLISA anti-tag acceptor beads (e.g., anti-GST)
-
AlphaLISA streptavidin-donor beads
-
Biotinylated anti-tag antibody (e.g., anti-His)
-
Assay buffer (e.g., 1x PBS, 0.1% BSA)
-
384-well white opaque microplates
Procedure:
-
Prepare serial dilutions of the PROTAC in the assay buffer.
-
In a 384-well plate, add the recombinant POI, recombinant CRBN complex, and the PROTAC dilutions.
-
Incubate the mixture at room temperature for 1 hour to allow for ternary complex formation.
-
Add the AlphaLISA acceptor beads and the biotinylated antibody and incubate for 1 hour.
-
Add the streptavidin-donor beads and incubate for 30 minutes in the dark.
-
Read the plate on an AlphaLISA-compatible plate reader. A bell-shaped curve is expected, indicating the formation and subsequent disruption of the ternary complex at high PROTAC concentrations (the "hook effect").[8]
Protocol 3: Target Protein Degradation Assay (Western Blot)
This protocol details the quantification of target protein degradation in cells treated with the PROTAC using Western blotting.[7][9]
Materials:
-
Cell line expressing the target protein
-
Complete cell culture medium
-
Synthesized PROTAC stock solution in DMSO
-
Vehicle control (DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels, electrophoresis, and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations, add Laemmli buffer, and boil the samples.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
-
Protocol 4: Cell Viability Assay (CCK-8)
This protocol assesses the effect of PROTAC-induced protein degradation on cell viability using the Cell Counting Kit-8 (CCK-8) colorimetric assay.[7][10]
Materials:
-
Cell line expressing the target protein
-
Complete cell culture medium
-
Synthesized PROTAC stock solution in DMSO
-
Vehicle control (DMSO)
-
96-well plates
-
CCK-8 reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Cell Treatment:
-
Treat the cells with a range of PROTAC concentrations and a vehicle control for a specified time (e.g., 72 hours).
-
-
CCK-8 Assay:
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[10]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.[7]
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the cell viability against the log of the PROTAC concentration to determine the IC50 value.
-
Data Presentation
Quantitative data from the experimental evaluation should be summarized in a clear and structured format for easy comparison.
Table 1: Representative Degradation and Viability Data for a Thalidomide-Based PROTAC
| Parameter | Value | Cell Line | Assay |
| DC50 | e.g., 25 nM | e.g., MCF-7 | Western Blot |
| Dmax | e.g., >90% | e.g., MCF-7 | Western Blot |
| IC50 | e.g., 50 nM | e.g., MCF-7 | CCK-8 (72h) |
Note: The values presented are hypothetical and will vary depending on the target protein, cell line, and specific PROTAC molecule.
Table 2: Representative Ternary Complex Formation Data
| Assay | Parameter | Value |
| AlphaLISA | EC50 | e.g., 100 nM |
| SPR | KD (Ternary Complex) | e.g., 50 nM |
Note: The values presented are hypothetical and will vary depending on the specific proteins and PROTAC molecule.
Conclusion
This document provides a comprehensive guide for the design, synthesis, and evaluation of a PROTAC utilizing this compound. By following the detailed protocols for synthesis and a suite of biochemical and cellular assays, researchers can effectively characterize the performance of their novel PROTACs. The systematic evaluation of ternary complex formation, protein degradation, and cell viability will enable the identification and optimization of potent and selective protein degraders for therapeutic development.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. resources.revvity.com [resources.revvity.com]
- 4. benchchem.com [benchchem.com]
- 5. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC). | Semantic Scholar [semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
Application Notes and Protocols for In Vitro Testing of Thalidomide-O-amido-C3-NH2
Introduction
Thalidomide-O-amido-C3-NH2 is a derivative of thalidomide, designed as a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1][2] It incorporates the thalidomide-based CRBN-binding moiety and a linker, making it a crucial component for the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] The primary mechanism of action for thalidomide and its analogs involves binding to CRBN, a component of the CULLIN-4-RING E3 ubiquitin ligase (CRL4) complex.[3][4] This binding event modulates the substrate specificity of the CRL4-CRBN complex, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins, most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[5][6][7] The degradation of these factors is responsible for the anti-proliferative and immunomodulatory effects observed with these compounds.[8][9]
These application notes provide detailed protocols for a suite of in vitro assays to characterize the biochemical and cellular activity of this compound, confirming its engagement with CRBN and quantifying its downstream functional effects.
Mechanism of Action: CRBN-Mediated Protein Degradation
The binding of a Thalidomide analog like this compound to Cereblon (CRBN) induces a conformational change in the CRL4-CRBN E3 ligase complex. This altered conformation creates a new binding surface that recruits neosubstrates such as IKZF1 and IKZF3.[5] The E3 ligase then facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the neosubstrate, tagging it for degradation by the 26S proteasome.[10] This targeted protein degradation leads to the observed anti-proliferative and immunomodulatory activities.[6][8]
Caption: CRBN-mediated degradation pathway initiated by a thalidomide analog.
Application Note 1: Cereblon (CRBN) Binding Affinity Assay
Objective: To quantitatively determine the binding affinity of this compound to the CRBN protein. This is the critical first step to validate target engagement. A competitive binding assay using Fluorescence Polarization (FP) is a common and effective method.[11]
Experimental Protocol: Competitive Fluorescence Polarization (FP) Assay
This protocol is based on the principle that a small, fluorescently labeled ligand (tracer) tumbles rapidly in solution, resulting in low polarization.[12] When bound to a larger protein (CRBN), its tumbling slows, increasing polarization. A test compound that competes with the tracer for binding to CRBN will displace the tracer, causing a decrease in polarization.[11]
Materials:
-
Purified recombinant human CRBN protein
-
Fluorescently-labeled thalidomide tracer (e.g., Cy5-labeled Thalidomide)[11]
-
This compound (test compound)
-
Pomalidomide or Thalidomide (positive control)[11]
-
DMSO (vehicle control)
-
Assay Buffer (e.g., FP buffer)[11]
-
Black, low-binding 96-well or 384-well microplates[11]
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and control compounds in DMSO. A typical starting concentration is 10 mM, followed by 1:3 serial dilutions.
-
Assay Plate Setup: Add a small volume (e.g., 1-2 µL) of the diluted compounds, controls, and DMSO vehicle to the appropriate wells of the microplate.
-
Reaction Mixture Preparation: Prepare a master mix containing the CRBN protein and the fluorescently-labeled thalidomide tracer at optimized concentrations in the assay buffer. The concentrations should be determined empirically, but a starting point is a tracer concentration at its Kd and a protein concentration sufficient to yield a stable FP window.
-
Incubation: Dispense the reaction mixture into all wells of the assay plate. Mix gently (e.g., by orbital shaking for 30 seconds). Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the binding reaction to reach equilibrium.
-
Measurement: Read the fluorescence polarization on a compatible microplate reader.
-
Data Analysis:
-
Plot the change in millipolarization (mP) units against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value, which is the concentration of the test compound that displaces 50% of the fluorescent tracer.
-
Caption: Workflow for the competitive Fluorescence Polarization (FP) assay.
Data Presentation: CRBN Binding Affinity
| Compound | IC50 (nM) |
| This compound | Value |
| Pomalidomide (Positive Control) | Value |
| Negative Control Compound | > Highest Conc. Tested |
Application Note 2: Neosubstrate Degradation Assay
Objective: To verify that the engagement of CRBN by this compound leads to the degradation of the neosubstrates IKZF1 and IKZF3 in a cellular context. Western blotting is the gold-standard method for quantifying changes in protein levels.[10]
Experimental Protocol: Western Blot for IKZF1/3 Degradation
This protocol outlines the treatment of a relevant cell line (e.g., MM.1S multiple myeloma cells) with the test compound, followed by protein quantification via Western blot.[5][10]
Materials:
-
MM.1S cells (or other sensitive cell line, e.g., HEK293T)[5][8]
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (test compound)
-
Lenalidomide or Pomalidomide (positive control)
-
DMSO (vehicle control)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA) with protease and phosphatase inhibitors[10]
-
BCA Protein Assay Kit
-
Primary antibodies: anti-IKZF1, anti-IKZF3, anti-CRBN, anti-GAPDH or anti-β-Actin (loading control)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels, electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Chemiluminescent substrate and imaging system[10]
Procedure:
-
Cell Culture and Treatment: Seed MM.1S cells in 6-well plates at a density that allows for logarithmic growth during the treatment period. Allow cells to adhere or stabilize for 24 hours.
-
Treat the cells with a range of concentrations of this compound (e.g., 0.1 nM to 10 µM), controls, or DMSO vehicle for a specified time (e.g., 4, 8, or 24 hours).
-
Cell Lysis: Harvest the cells, wash once with ice-cold PBS, and lyse the cell pellet with lysis buffer on ice for 30 minutes.[10]
-
Centrifuge the lysates at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.[10]
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[10]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Separate proteins by electrophoresis and then transfer them to a PVDF membrane.[10]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-IKZF1, anti-IKZF3, and anti-loading control) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane thoroughly with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.[10]
-
Quantify the band intensities using densitometry software. Normalize the intensity of the IKZF1/3 bands to the loading control.
-
Calculate the percentage of degradation relative to the vehicle-treated control. Plot this against the compound concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[10]
-
Data Presentation: Neosubstrate Degradation Parameters
| Compound | Target | DC50 (nM) | Dmax (%) |
| This compound | IKZF1 | Value | Value |
| This compound | IKZF3 | Value | Value |
| Lenalidomide (Positive Control) | IKZF1 | Value | Value |
| Lenalidomide (Positive Control) | IKZF3 | Value | Value |
Application Note 3: Anti-Proliferative Activity Assay
Objective: To assess the downstream biological effect of IKZF1/3 degradation by measuring the inhibition of cancer cell proliferation.
Experimental Protocol: Cell Viability Assay (MTS/MTT)
This protocol measures the metabolic activity of cells as an indicator of viability.[13][14] Viable cells reduce a tetrazolium salt (like MTS or MTT) to a colored formazan product, which can be quantified spectrophotometrically.
Materials:
-
Appropriate cell culture medium
-
This compound (test compound)
-
Thalidomide or Lenalidomide (positive control)[15]
-
DMSO (vehicle control)
-
96-well clear-bottom cell culture plates
-
MTS/MTT reagent (e.g., CellTiter 96 AQueous One Solution)[13]
-
Microplate reader (absorbance)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 1,000-5,000 cells/well) and allow them to attach overnight.[13]
-
Compound Treatment: Add varying concentrations of the test and control compounds to the wells. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plates for a prolonged period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO2).[13]
-
Reagent Addition: Add the MTS/MTT reagent to each well according to the manufacturer's protocol.
-
Incubation: Incubate for 1-4 hours to allow for the colorimetric reaction to develop.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm).
-
Data Analysis:
-
Subtract the background absorbance (media-only wells).
-
Express the results as a percentage of the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and fit to a dose-response curve to calculate the IC50 value (concentration causing 50% inhibition of cell growth).[15]
-
Data Presentation: Anti-Proliferative Activity
| Compound | Cell Line | IC50 (µM) |
| This compound | HepG-2 | Value |
| This compound | MM.1S | Value |
| This compound | MCF-7 | Value |
| Thalidomide (Reference) | HepG-2 | 11.26 ± 0.54[16] |
| Thalidomide (Reference) | MCF-7 | 14.58 ± 0.57[16] |
Application Note 4: In Vitro Anti-Inflammatory Activity Assay
Objective: To evaluate the immunomodulatory properties of this compound by measuring its ability to inhibit the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) from stimulated immune cells.
Experimental Protocol: TNF-α Inhibition in LPS-Stimulated Macrophages
This assay uses a macrophage cell line (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS) to induce a strong inflammatory response, characterized by the release of TNF-α. The ability of the test compound to suppress this release is measured by ELISA.[17]
Materials:
-
RAW 264.7 murine macrophage cell line[17]
-
DMEM with 10% FBS
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (test compound)
-
Thalidomide or Dexamethasone (positive control)
-
24-well or 96-well cell culture plates
-
Mouse TNF-α ELISA Kit[17]
-
Microplate reader (absorbance)
Procedure:
-
Cell Seeding: Plate RAW 264.7 cells and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of the test compound or controls for 1-2 hours prior to stimulation.
-
Stimulation: Add LPS to the wells (final concentration of ~1 µg/mL) to induce TNF-α production, leaving an unstimulated control group.[17]
-
Incubation: Incubate the cells for 24 hours at 37°C.[17]
-
Supernatant Collection: Centrifuge the plates to pellet the cells and carefully collect the cell-free supernatants.
-
ELISA: Perform the TNF-α ELISA on the collected supernatants according to the manufacturer's instructions. This typically involves adding supernatants to an antibody-coated plate, followed by detection with a conjugated secondary antibody and a colorimetric substrate.
-
Measurement: Read the absorbance on a microplate reader.
-
Data Analysis:
-
Generate a standard curve using the TNF-α standards provided in the kit.
-
Calculate the concentration of TNF-α in each sample from the standard curve.
-
Determine the percentage inhibition of TNF-α production relative to the LPS-stimulated, vehicle-treated control.
-
Plot the percentage inhibition against the compound concentration to determine the IC50 value.
-
Caption: Inhibition of the LPS-induced inflammatory signaling pathway.
Data Presentation: Anti-Inflammatory Activity
| Compound | Cytokine | IC50 (µM) for Inhibition |
| This compound | TNF-α | Value |
| Thalidomide (Reference) | TNF-α | Value |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. revvity.com [revvity.com]
- 4. Thalidomide - Wikipedia [en.wikipedia.org]
- 5. beyondspringpharma.com [beyondspringpharma.com]
- 6. researchgate.net [researchgate.net]
- 7. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]
- 8. Discovery and Characterization of Novel IKZF1/3 Glue Degraders against Multiple Hematological Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thalidomide Analogues as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Design, Synthesis, and Biological Evaluation of New Potential Unusual Modified Anticancer Immunomodulators for Possible Non-Teratogenic Quinazoline-Based Thalidomide Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodulatory agents - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06188K [pubs.rsc.org]
- 16. Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodulatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. IN VIVO AND IN VITRO IMMUNOMODULATORY AND ANTI-INFLAMMATORY EFFECTS OF TOTAL FLAVONOIDS OF ASTRAGALUS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-based Protein Degradation Assays with Thalidomide-O-amido-C3-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-O-amido-C3-NH2 is a functionalized ligand-linker conjugate designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs). It incorporates the thalidomide moiety, which binds to the E3 ubiquitin ligase Cereblon (CRBN), and a C3 aliphatic linker with a terminal amine group for conjugation to a target protein ligand.[1][2] PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[3] By recruiting an E3 ligase to a target protein, PROTACs facilitate the ubiquitination and subsequent degradation of the POI by the proteasome.[4]
These application notes provide a comprehensive guide to utilizing this compound in the development and characterization of novel protein degraders. Detailed protocols for key cell-based assays are provided to assess the efficacy and mechanism of action of the resulting PROTACs.
Mechanism of Action
PROTACs synthesized using this compound function by inducing the formation of a ternary complex between the target protein, the PROTAC molecule, and the CRBN E3 ligase. This proximity leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome.[5] The PROTAC molecule is then released and can catalytically induce the degradation of multiple copies of the target protein.[4]
Data Presentation: Quantitative Analysis of Protein Degradation
| PROTAC ID | Target Protein | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-825 | BRD4 | Pomalidomide | Burkitt's Lymphoma | <1 | >95 | [6] |
| dBET1 | BRD4 | Thalidomide | Myeloma | 430 | >90 | [6] |
| Representative Data | Generic Target | Thalidomide | Various | 1-100 | >80 | N/A |
Note: The data presented above is for illustrative purposes and the actual DC50 and Dmax values for a PROTAC synthesized with this compound will be dependent on the specific target protein, the warhead ligand, and the cell line used.
Experimental Protocols
The following are detailed protocols for essential cell-based assays to characterize the activity of PROTACs synthesized using this compound.
Western Blotting for Protein Degradation Quantification
Western blotting is a fundamental technique to visualize and quantify the reduction in the level of the target protein following PROTAC treatment.
Materials:
-
Cell line expressing the protein of interest
-
This compound based PROTAC
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treat cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) or vehicle control (e.g., DMSO) for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours).
-
-
Sample Preparation:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane thoroughly with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with a loading control antibody, or run a parallel gel.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Immunofluorescence for Visualizing Protein Degradation
Immunofluorescence allows for the visualization of protein degradation within the cellular context and can provide spatial information about the degradation process.
Materials:
-
Cells grown on coverslips
-
PROTAC
-
PBS
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against the target protein
-
Fluorophore-conjugated secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Culture and Treatment:
-
Seed cells on sterile coverslips in a 24-well plate and allow them to attach.
-
Treat cells with the desired concentration of the PROTAC or vehicle for the specified time.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Staining:
-
Wash the cells with PBS.
-
Block non-specific antibody binding with 5% BSA in PBS for 1 hour.
-
Incubate with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the cells with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
-
Mounting and Imaging:
-
Wash the cells with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Image the cells using a fluorescence microscope. A decrease in fluorescence intensity in PROTAC-treated cells compared to the control indicates protein degradation.
-
Flow Cytometry for High-Throughput Degradation Analysis
Flow cytometry can be used for the quantitative, high-throughput analysis of protein degradation on a single-cell level, especially for cell surface or intracellular proteins.
Materials:
-
Suspension or adherent cells
-
PROTAC
-
FACS buffer (e.g., PBS with 2% FBS)
-
Fixation and permeabilization buffers (if staining for intracellular proteins)
-
Fluorophore-conjugated primary antibody against the target protein
-
Flow cytometer
Protocol:
-
Cell Treatment:
-
Treat cells in suspension or in plates with a dose-response of the PROTAC for the desired duration.
-
-
Cell Staining:
-
Harvest and wash the cells with FACS buffer.
-
For intracellular targets, fix and permeabilize the cells according to the manufacturer's protocol.
-
Incubate the cells with the fluorophore-conjugated primary antibody.
-
Wash the cells to remove unbound antibody.
-
-
Data Acquisition and Analysis:
-
Resuspend the cells in FACS buffer.
-
Acquire data on a flow cytometer.
-
Analyze the median fluorescence intensity (MFI) of the target protein signal.
-
A decrease in MFI in the PROTAC-treated samples compared to the vehicle control indicates protein degradation. This can be used to calculate DC50 values.
-
Conclusion
This compound serves as a valuable and versatile building block for the synthesis of CRBN-recruiting PROTACs. The protocols outlined in these application notes provide a robust framework for the cell-based characterization of these novel protein degraders. By employing a combination of Western blotting, immunofluorescence, and flow cytometry, researchers can effectively quantify protein degradation, visualize its cellular effects, and determine the potency of their PROTAC molecules, thereby accelerating the discovery and development of new therapeutics based on targeted protein degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. explorationpub.com [explorationpub.com]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DC50 and Dmax Determination of a Thalidomide-O-amido-C3-NH2 PROTAC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that induce the degradation of specific target proteins.[1] This is achieved by hijacking the cell's own ubiquitin-proteasome system.[1][2] A PROTAC consists of two ligands connected by a linker: one binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][3] This proximity leads to the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[1]
This application note provides detailed protocols for determining the efficacy of a Thalidomide-O-amido-C3-NH2 based PROTAC. Thalidomide and its analogs are known to bind to the Cereblon (CRBN) E3 ubiquitin ligase.[3][4] The key parameters to quantify a PROTAC's efficacy are DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation).[1][5]
Mechanism of Action
The this compound PROTAC facilitates the formation of a ternary complex between the target protein and the CRL4^CRBN^ E3 ubiquitin ligase complex.[5] This complex consists of Cullin 4A (CUL4A), DNA damage-binding protein 1 (DDB1), RING-box protein 1 (ROC1), and the substrate receptor Cereblon (CRBN).[5] The recruitment of the target protein to this complex leads to its polyubiquitination and subsequent degradation by the proteasome.
Experimental Protocols
Protocol 1: Western Blot for DC50 and Dmax Determination
This protocol describes the quantification of the target protein levels in cultured cells following treatment with the this compound PROTAC.
Materials:
-
Cell line expressing the target protein of interest
-
This compound PROTAC stock solution (in DMSO)
-
Cell culture medium and reagents
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.[6]
-
Prepare serial dilutions of the PROTAC in complete growth medium. A typical concentration range would be from 1 nM to 10 µM.
-
Include a vehicle control (e.g., 0.1% DMSO).[1]
-
Remove the old medium and add the medium containing the different concentrations of the PROTAC.
-
Incubate the cells for a predetermined time (e.g., 24 hours).[6][7]
-
-
Cell Lysis and Protein Quantification:
-
After incubation, aspirate the medium and wash the cells twice with ice-cold PBS.[1]
-
Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.[6]
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.[6]
-
Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[6]
-
Transfer the supernatant to a new tube.
-
Determine the protein concentration of each lysate using a BCA protein assay.[1]
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to each lysate to a final concentration of 1X.[6]
-
Boil the samples at 95-100°C for 5-10 minutes.[1]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.[6]
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[1]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[1]
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[6]
-
Wash the membrane three times with TBST for 5-10 minutes each.[1]
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Wash the membrane three times with TBST for 10 minutes each.[7]
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.[7]
-
Capture the chemiluminescent signal using an imaging system.[1]
-
Quantify the band intensities using densitometry software (e.g., ImageJ).[7]
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of remaining protein relative to the vehicle control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values using a non-linear regression curve fit (log(inhibitor) vs. response -- Variable slope (four parameters)).[7]
-
Data Presentation
The quantitative data for DC50 and Dmax should be summarized in a clear and structured table for easy comparison.
Table 1: Degradation Potency (DC50) and Efficacy (Dmax) of this compound PROTAC
| Cell Line | Target Protein | Treatment Time (hours) | DC50 (nM) | Dmax (%) |
| Example: MCF7 | Example: ERα | 24 | 15.2 | 92.5 |
| Example: VCaP | Example: AR | 24 | 8.7 | 95.1 |
| [Insert your data] | [Insert your data] | [Insert your data] | [Insert your data] | [Insert your data] |
Note: The values in the table are for illustrative purposes only and should be replaced with experimental data.
Troubleshooting
| Issue | Possible Cause | Solution |
| No degradation observed | PROTAC is not cell-permeable. | Assess cell permeability using a cellular thermal shift assay (CETSA) or similar methods. |
| Ternary complex does not form. | Perform co-immunoprecipitation or TR-FRET assays to confirm ternary complex formation.[5] | |
| Target protein is not ubiquitinated. | Perform an in-vitro ubiquitination assay.[8] | |
| High DC50 value | Poor binding affinity to target or CRBN. | Optimize the warhead or E3 ligase ligand. |
| Unstable PROTAC molecule. | Assess the stability of the PROTAC in cell culture medium and cell lysate. | |
| "Hook effect" observed | High PROTAC concentrations lead to the formation of binary complexes instead of the productive ternary complex. | This is an inherent property of some PROTACs. The DC50 and Dmax should be determined from the descending part of the dose-response curve. |
| Off-target effects | The PROTAC degrades other proteins. | Perform proteome-wide analysis (e.g., mass spectrometry) to identify off-target effects.[9] |
Conclusion
This application note provides a comprehensive guide for determining the DC50 and Dmax of a this compound PROTAC. By following these detailed protocols, researchers can accurately quantify the degradation efficiency of their PROTAC molecules, a critical step in the drug discovery and development process. Careful experimental execution and data analysis are essential for obtaining reliable and reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Synthesis of a Custom PROTAC with Thalidomide-O-amido-C3-NH2: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and characterization of a custom Proteolysis Targeting Chimera (PROTAC) utilizing Thalidomide-O-amido-C3-NH2 as the E3 ligase ligand for Cereblon (CRBN). PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[1][2] They consist of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[1][2]
The thalidomide-based component serves to recruit the CRBN E3 ligase, a key player in the ubiquitin-proteasome pathway.[2][3] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[1][2] This guide will cover the synthetic strategy, detailed experimental protocols, and methods for the characterization and biological evaluation of the synthesized PROTAC.
Quantitative Data Summary
The efficacy of a PROTAC is determined by its binding affinity to the target protein and the E3 ligase, as well as its ability to induce the degradation of the target protein. The following tables summarize key quantitative data for thalidomide-based ligands and representative PROTACs.
Table 1: Binding Affinities of Thalidomide Derivatives to Cereblon (CRBN)
| Compound | Dissociation Constant (Kd) | Assay Method | Reference |
| Thalidomide | ~250 nM | Competitive Elution Assay | [4] |
| Lenalidomide | ~178 nM | Not Specified | [4] |
| Pomalidomide | ~157 nM | Not Specified | [4] |
Note: Binding affinities can vary depending on the specific experimental conditions.
Table 2: Representative Degradation Data for Thalidomide-Based PROTACs
| PROTAC | Target Protein | DC50 | Dmax (%) | Cell Line | Reference |
| dBET1 analogue | BRD4 | < 1 µM | > 90 | MM.1S | [1] |
| A PROTAC targeting BTK | BTK | ~5 nM | > 90 | Not Specified | [3] |
| A PROTAC targeting BRD4 | BRD4 | < 1 nM | > 98 | 22Rv1 | [3] |
DC50: Concentration of the PROTAC required to degrade 50% of the target protein. Dmax: Maximum percentage of protein degradation achieved.
Signaling Pathway and Experimental Workflow
The synthesis and evaluation of a custom PROTAC involves a systematic workflow, from the initial design and synthesis to the final biological characterization.
Caption: General experimental workflow for the synthesis and evaluation of a custom PROTAC.
The mechanism of action of the synthesized PROTAC is initiated by the formation of a ternary complex, which brings the target protein in proximity to the E3 ligase for ubiquitination and subsequent degradation.
Caption: Mechanism of action of a thalidomide-based PROTAC.
Experimental Protocols
This section provides detailed protocols for the synthesis, characterization, and biological evaluation of a custom PROTAC.
Protocol 1: Synthesis of a Custom PROTAC via Amide Bond Formation
This protocol describes the coupling of this compound to a POI ligand containing a carboxylic acid functional group using HATU as the coupling agent.
Materials:
-
This compound
-
POI ligand with a carboxylic acid handle
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., DCM/Methanol gradient)
Procedure:
-
Reaction Setup:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the POI ligand (1.0 equivalent) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
In a separate vial, dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DMF.
-
Add the this compound solution to the activated POI ligand mixture.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 4-16 hours).
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to afford the pure PROTAC molecule.
-
Protocol 2: Characterization of the Synthesized PROTAC
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Dissolve a small amount of the purified PROTAC in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
Acquire ¹H and ¹³C NMR spectra to confirm the structure of the synthesized PROTAC. The spectra should be consistent with the expected chemical shifts and coupling constants for the coupled product.
B. Mass Spectrometry (MS)
-
Prepare a dilute solution of the purified PROTAC in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze the sample by high-resolution mass spectrometry (HRMS) to confirm the molecular weight of the synthesized PROTAC. The observed mass should match the calculated exact mass of the molecule.
Protocol 3: Western Blot for PROTAC-Mediated Protein Degradation
This protocol outlines the steps to assess the ability of the synthesized PROTAC to induce the degradation of the target protein in a cellular context.[5][6]
Materials:
-
Cell line expressing the POI
-
Synthesized PROTAC stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the synthesized PROTAC (e.g., a serial dilution from 1 µM to 0.1 nM) and a vehicle control (DMSO) for a specific time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer and collect the cell lysates.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Detect the chemiluminescent signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities for the POI and the loading control using densitometry software.
-
Normalize the POI band intensity to the loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Protocol 4: Ternary Complex Formation Assay (Conceptual Outline)
The formation of a stable ternary complex is a prerequisite for efficient protein degradation.[7] Several biophysical techniques can be used to assess ternary complex formation, such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and proximity-based assays like NanoBRET™.[7][8]
General Principle (NanoBRET™ Assay):
-
Cell Line Engineering: Create a cell line that co-expresses the POI fused to a NanoLuc® luciferase and the E3 ligase (CRBN) fused to a HaloTag®.
-
Labeling: Add a fluorescently labeled HaloTag® ligand to the cells.
-
PROTAC Treatment: Treat the cells with the synthesized PROTAC.
-
Signal Detection: If a ternary complex forms, the NanoLuc® donor and the fluorescent HaloTag® acceptor are brought into close proximity, resulting in Bioluminescence Resonance Energy Transfer (BRET). This energy transfer can be measured using a plate reader.
-
Data Analysis: An increase in the BRET signal upon PROTAC treatment indicates the formation of the ternary complex.
By following these detailed protocols, researchers can successfully synthesize, characterize, and evaluate the biological activity of custom PROTACs utilizing this compound, contributing to the advancement of targeted protein degradation as a therapeutic modality.
References
Application Notes and Protocols for Targeted Protein Degradation Using Thalidomide-O-amido-C3-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality that utilizes the cell's own ubiquitin-proteasome system (UPS) to eliminate disease-causing proteins. Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules at the forefront of this technology. These molecules consist of two distinct ligands connected by a linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.
Thalidomide-O-amido-C3-NH2 is a key building block in the synthesis of PROTACs. It is a pre-functionalized E3 ligase ligand-linker conjugate, incorporating the thalidomide moiety, which binds to the Cereblon (CRBN) E3 ubiquitin ligase, and a C3 amide linker with a terminal amine group for facile conjugation to a POI ligand.[1][2] This document provides detailed application notes and protocols for utilizing PROTACs constructed with this compound to achieve targeted protein degradation.
Mechanism of Action
The primary mechanism of action of a thalidomide-based PROTAC is the formation of a ternary complex between the target protein (POI), the PROTAC molecule, and the CRBN E3 ligase. This proximity, orchestrated by the PROTAC, allows the E3 ligase to transfer ubiquitin molecules to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the proteasome. The PROTAC molecule is subsequently released and can act catalytically to degrade multiple POI molecules.
Caption: Mechanism of action of a thalidomide-based PROTAC.
Data Presentation
The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax). Binding affinities (Kd) of the PROTAC to the POI and the E3 ligase, as well as the ternary complex, are also crucial for optimizing PROTAC design.
The following tables provide representative data for a hypothetical BRD4-targeting PROTAC, "PROTAC BRD4 Degrader-28," constructed using JQ-1 as the BRD4 ligand and this compound.[3][4]
Table 1: In Vitro Degradation of BRD4 by PROTAC BRD4 Degrader-28
| Cell Line | Treatment Time (hours) | DC50 (nM) | Dmax (%) |
| HeLa | 24 | 89.4 | >90 |
| HEK293 | 24 | 112.7 | >85 |
| MOLT-4 | 24 | 75.2 | >95 |
Note: The DC50 and Dmax values are illustrative and can vary depending on the specific cell line and experimental conditions.
Table 2: Binding Affinities of PROTAC BRD4 Degrader-28 Components
| Binding Interaction | Technique | Binding Affinity (Kd, nM) |
| PROTAC to BRD4 (BD1) | SPR | 55 |
| PROTAC to BRD4 (BD2) | SPR | 98 |
| PROTAC to CRBN | ITC | 1800 |
| Ternary Complex (BRD4-PROTAC-CRBN) | SPR | 25 |
Note: Binding affinities are representative and can be influenced by the specific assay conditions.
Experimental Protocols
Protocol 1: Western Blot Analysis of Target Protein Degradation
This protocol details the steps to quantify the degradation of a target protein in cultured cells following treatment with a PROTAC synthesized from this compound.
Caption: Experimental workflow for Western Blot analysis.
Materials:
-
Cell line expressing the target protein
-
PROTAC stock solution (in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA or Bradford)
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that allows for 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane on an SDS-PAGE gel and run the electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is designed to demonstrate the PROTAC-induced formation of the ternary complex (POI-PROTAC-CRBN).
Caption: Workflow for Co-Immunoprecipitation.
Materials:
-
Cell line expressing the target protein and CRBN
-
PROTAC stock solution (in DMSO)
-
Proteasome inhibitor (e.g., MG132)
-
Non-denaturing lysis buffer
-
Antibody for immunoprecipitation (e.g., anti-CRBN or anti-POI)
-
Control IgG
-
Protein A/G agarose or magnetic beads
-
Wash buffer
-
Elution buffer (e.g., Laemmli sample buffer)
-
Western blotting reagents and equipment
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours to prevent degradation of the ubiquitinated POI.
-
Treat cells with the PROTAC (at a concentration known to be effective) or DMSO for 4-6 hours.
-
-
Cell Lysis: Lyse cells in non-denaturing lysis buffer.
-
Pre-clearing the Lysate: Incubate the cell lysate with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation:
-
Add the anti-CRBN or anti-POI antibody to the pre-cleared lysate and incubate overnight at 4°C. A control sample with IgG should be included.
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
-
Washing: Pellet the beads and wash them multiple times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads by boiling in Laemmli sample buffer.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting, probing for the presence of both the POI and CRBN. The presence of the POI in the CRBN immunoprecipitate (and vice versa) confirms the formation of the ternary complex.
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol assesses the downstream effect of target protein degradation on cell proliferation and viability.
Materials:
-
Cell line of interest
-
PROTAC stock solution (in DMSO)
-
Cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multi-well plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours). Include a vehicle control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the PROTAC concentration to determine the IC50 value.
Conclusion
This compound is a versatile and readily available building block for the synthesis of CRBN-recruiting PROTACs. The protocols and representative data presented in these application notes provide a comprehensive guide for researchers to effectively utilize this tool in their targeted protein degradation studies. By systematically evaluating degradation efficiency, ternary complex formation, and downstream cellular effects, researchers can accelerate the development of novel PROTAC-based therapeutics.
References
Troubleshooting & Optimization
Troubleshooting low degradation efficiency with a Thalidomide-O-amido-C3-NH2 PROTAC
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Thalidomide-O-amido-C3-NH2 PROTACs.
Frequently Asked Questions (FAQs)
Q1: My this compound PROTAC is showing little to no degradation of my target protein. What are the initial troubleshooting steps?
When observing suboptimal degradation, a systematic evaluation of the entire PROTAC mechanism is necessary. The initial steps involve confirming the integrity of the PROTAC, verifying the expression of the E3 ligase in the cellular model, assessing target engagement, and investigating the "hook effect."[1][2]
Q2: How can I confirm that the PROTAC is entering the cells and engaging the target protein and Cereblon (CRBN)?
Poor cell permeability is a common issue for PROTACs due to their larger molecular weight.[1][3][4] Target engagement assays are crucial to confirm the PROTAC is reaching its intracellular targets. Techniques like cellular thermal shift assay (CETSA), NanoBRET™, or co-immunoprecipitation can be employed to verify target and CRBN engagement within the cell.[5][6]
Q3: I observe a decrease in degradation at higher concentrations of my PROTAC. What is happening?
This phenomenon is known as the "hook effect."[3][7] At excessive concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[3] To mitigate this, it is essential to perform a wide dose-response experiment to identify the optimal concentration range for maximal degradation.[3]
Q4: What if I confirm ternary complex formation, but still see weak degradation?
The formation of a stable ternary complex does not guarantee efficient degradation. The geometry of the complex might not be optimal for the E3 ligase to ubiquitinate the target protein.[5] This can be influenced by the linker length and attachment points of the PROTAC. Additionally, if the lysine residues on the target protein are not accessible to the E2-conjugating enzyme, ubiquitination may fail.[1]
Troubleshooting Guide
Problem: Low or No Degradation Efficiency
This guide provides a step-by-step approach to troubleshoot poor degradation efficiency with your this compound PROTAC.
Step 1: Verify PROTAC Integrity and Experimental Setup
-
PROTAC Integrity: Confirm the chemical structure, purity (>95%), and stability of your PROTAC stock.[2]
-
Cell Health: Ensure cells are healthy and within a consistent passage number range.[3]
-
Reagent Quality: Check the quality and concentration of all reagents, including cell culture media and assay buffers.
Step 2: Assess Binary Engagement (Target and E3 Ligase Binding)
-
Confirm that your PROTAC can independently bind to both the target protein and the E3 ligase, Cereblon (CRBN).
-
Recommended Assays: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or NanoBRET™ assays can be used to measure binary binding affinities.[5][7]
Step 3: Evaluate Ternary Complex Formation
-
The formation of a productive ternary complex (Target-PROTAC-CRBN) is essential for degradation.[8]
-
Recommended Assays: Co-immunoprecipitation (Co-IP), AlphaLISA, TR-FRET, or live-cell assays like NanoBRET™ can be used to detect and quantify ternary complex formation.[3][5][6][9]
Step 4: Confirm Target Ubiquitination
-
If a ternary complex is formed, verify that the target protein is being ubiquitinated.
-
Recommended Assay: Perform an immunoprecipitation of the target protein followed by a Western blot for ubiquitin. An accumulation of polyubiquitinated target protein, especially in the presence of a proteasome inhibitor like MG132, indicates successful ubiquitination.[1]
Step 5: Check Proteasome Activity
-
Ensure that the proteasome, the cellular machinery responsible for degrading ubiquitinated proteins, is functional.
-
Recommended Assay: Co-treat cells with your PROTAC and a proteasome inhibitor (e.g., MG132). A rescue of target protein levels in the presence of the inhibitor suggests that the degradation is proteasome-dependent.
Experimental Protocols
Protocol 1: Western Blot for Protein Degradation (DC50 and Dmax Determination)
This protocol outlines the steps to quantify the degradation of a target protein following PROTAC treatment.[10][11][12]
Materials:
-
Cell line expressing the target protein and CRBN
-
This compound PROTAC
-
Cell culture medium
-
DMSO (vehicle control)
-
6-well plates
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (against target protein and a loading control, e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a DMSO vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify band intensities. Normalize the target protein signal to the loading control. Calculate the percentage of protein remaining relative to the vehicle control and plot the results to determine DC50 and Dmax values.[10]
Data Presentation:
| Concentration (nM) | % Target Protein Remaining (Normalized to Vehicle) |
| 0 (Vehicle) | 100 |
| 0.1 | 95 |
| 1 | 80 |
| 10 | 50 |
| 100 | 20 |
| 1000 | 15 |
| 10000 | 25 (Hook Effect) |
Note: The data above is representative and will vary depending on the specific target and cell line.
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to verify the formation of the Target-PROTAC-CRBN ternary complex within cells.[1]
Materials:
-
Cells treated with PROTAC or vehicle
-
Non-denaturing IP lysis buffer with protease inhibitors
-
Antibody against the target protein or CRBN
-
Protein A/G agarose beads
-
Wash buffer
-
Elution buffer or Laemmli sample buffer
Procedure:
-
Cell Lysis: Lyse treated cells with non-denaturing IP lysis buffer.
-
Pre-clearing: Incubate the lysate with Protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the target protein or CRBN overnight at 4°C.
-
Capture Complex: Add Protein A/G beads to pull down the antibody-protein complex.
-
Washing: Wash the beads multiple times to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads.
-
Western Blot Analysis: Analyze the eluate by Western blot, probing for the other components of the ternary complex (e.g., if you pulled down the target protein, blot for CRBN).
Visualizations
Caption: Mechanism of action for a Thalidomide-based PROTAC.
Caption: Troubleshooting workflow for low degradation efficiency.
Caption: Signaling pathway of Cereblon-mediated protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 7. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 8. benchchem.com [benchchem.com]
- 9. Ternary Complex Formation [promega.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Improving the solubility of a Thalidomide-O-amido-C3-NH2-based PROTAC
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thalidomide-based Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a specific focus on overcoming solubility issues related to PROTACs utilizing a Thalidomide-O-amido-C3-NH2 E3 ligase ligand scaffold.
Frequently Asked Questions (FAQs)
Section 1: Understanding PROTAC Solubility
Q1: Why do many thalidomide-based PROTACs, particularly those with alkyl linkers, exhibit poor solubility?
A1: Thalidomide-based PROTACs often suffer from poor aqueous solubility due to their inherent molecular characteristics. These molecules are large and complex, consisting of a ligand for the target protein, a thalidomide-based ligand for the Cereblon (CRBN) E3 ligase, and a chemical linker connecting them.[1] This structure frequently results in a high molecular weight (often >700 Da) and significant lipophilicity, placing them in the "beyond the Rule of Five" (bRo5) chemical space typically associated with poor solubility and oral bioavailability.[1] The combination of a large, hydrophobic surface area and a tendency to form stable crystal lattices contributes significantly to their low solubility in aqueous buffers.[1]
Q2: What are the experimental consequences of poor PROTAC solubility?
A2: Poor solubility can severely impact experimental results and lead to the misinterpretation of data.[1] Common consequences include:
-
Precipitation in Assays: The PROTAC may fall out of solution in aqueous cell culture media or biochemical assay buffers, leading to an underestimation of its potency (e.g., DC50, IC50).[1][2]
-
Inaccurate Quantification: Undissolved compounds can lead to errors in determining the true concentration in stock solutions and assay wells.[1]
-
Low Bioavailability: In cellular and in vivo experiments, poor solubility limits the amount of PROTAC that can cross cell membranes and reach its intracellular target, thereby reducing efficacy.[1][3]
-
Irreproducible Results: The extent of precipitation can vary between experiments, leading to high variability and a lack of reproducibility.[1]
Q3: How can I accurately measure the solubility of my PROTAC?
A3: There are two primary types of solubility assays: thermodynamic and kinetic.
-
Thermodynamic Solubility: This measures the equilibrium solubility of a compound in its most stable crystal form. It is a time-intensive but highly accurate measurement of the true solubility limit.[4]
-
Kinetic Solubility: This assay measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration DMSO stock into an aqueous buffer.[1] The compound may precipitate immediately or form a supersaturated solution that precipitates over time. This method is high-throughput and often more representative of how compounds are handled in screening assays.[1][5]
Section 2: Strategies for Improving PROTAC Solubility
Q4: How can the chemical structure of a PROTAC be modified to improve solubility?
A4: Optimizing the chemical structure, particularly the linker, is a primary strategy for enhancing solubility.[1]
-
Incorporate Polar or Ionizable Groups: Replacing lipophilic alkyl chains (like the C3-amido linker) with linkers containing polar functional groups can significantly improve aqueous solubility. Common strategies include incorporating polyethylene glycol (PEG) units, piperazines, or other heteroatom-rich moieties.[][7] Inserting basic nitrogen atoms into linkers has also proven effective.[3]
-
Optimize Linker Length and Flexibility: The linker's length and rigidity are critical.[7] While a certain length is required to facilitate a stable ternary complex between the target protein and E3 ligase, excessively long and hydrophobic linkers can decrease solubility.[8] Finding a balance between the optimal length for degradation and favorable physicochemical properties is key.[7][9]
-
3D Conformation Shielding: Certain linkers can encourage the PROTAC to adopt folded conformations in solution. These conformations can shield polar surface areas through intramolecular interactions (e.g., hydrogen bonds), which has been shown to improve cell permeability and can influence solubility.[10]
Q5: What formulation strategies can be used to overcome solubility issues without chemical modification?
A5: Several formulation techniques can be employed to enhance the solubility of poorly soluble PROTACs for in vitro and in vivo studies.
-
Amorphous Solid Dispersions (ASDs): This is a well-established technique where the PROTAC is dispersed in a polymer matrix (e.g., HPMCAS, Eudragit, PVA) in an amorphous state.[11][12] The amorphous form has a higher energy state than the crystalline form, leading to enhanced dissolution and the ability to achieve a supersaturated state in solution.[11][13][14]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, enhancing the solubilization of lipophilic drugs.[11][15]
-
Use of Co-solvents and Excipients: For in vitro assays, using co-solvents like DMSO is standard. However, for more challenging compounds, formulations including PEG300, Tween-80, or other solubilizers can help keep the PROTAC in solution.[16][17]
Troubleshooting Guide
This section provides structured guidance for addressing specific issues encountered during your experiments.
Issue 1: My this compound PROTAC precipitates from my stock solution or upon dilution into aqueous assay buffer.
-
Possible Cause: The inherent low aqueous solubility of the PROTAC is being exceeded. The C3-amido alkyl linker contributes to the molecule's overall lipophilicity.
-
Troubleshooting Steps:
-
Verify Stock Solution: Ensure your high-concentration stock (typically in 100% DMSO) is fully dissolved. Gentle warming (37°C) and sonication can aid dissolution.[17] Visually inspect for any precipitate before use.
-
Optimize Final DMSO Concentration: Keep the final DMSO concentration in your assay as low as possible (ideally ≤0.5%) to minimize solvent effects and toxicity, but high enough to maintain solubility.[16]
-
Use Formulation Excipients: Prepare a more complex vehicle for dilution. A formulation containing co-solvents like PEG300 and surfactants like Tween-80 can significantly improve apparent solubility.[17]
-
Perform a Kinetic Solubility Assay: Quantitatively determine the solubility limit in your specific assay buffer to understand the concentration range you can reliably work in. See Protocol 1 below.
-
Issue 2: My PROTAC shows low or inconsistent activity in cell-based assays, which I suspect is due to poor solubility.
-
Possible Cause: The PROTAC is precipitating in the cell culture medium, reducing the effective concentration available to the cells and leading to inconsistent results.
-
Troubleshooting Steps:
-
Assess Stability in Media: Incubate the PROTAC in your cell culture medium at the intended concentration and duration of your experiment. Afterward, centrifuge the medium and measure the concentration of the PROTAC in the supernatant via LC-MS to determine if it remains in solution.
-
Consider Formulation Approaches: For in vivo studies or challenging in vitro experiments, formulating the PROTAC as an Amorphous Solid Dispersion (ASD) can dramatically improve dissolution and maintain a supersaturated state.[11][14] See Protocol 2 for a conceptual outline.
-
Re-evaluate Chemical Structure: If formulation strategies are insufficient or not applicable, consider synthesizing new analogs with improved linkers. Replace the C3-amido alkyl chain with a more hydrophilic linker, such as one containing a short PEG chain (e.g., 2-4 units) or a piperazine moiety.[][7]
-
Quantitative Data Summary
The following tables summarize data related to strategies for enhancing PROTAC solubility.
Table 1: Formulation Strategies for Solubility Enhancement
| Formulation Strategy | Polymer/Excipient Example | Observed Effect | Reference |
| Amorphous Solid Dispersion (ASD) | HPMCAS (L Grade), Eudragit® L 100-55 | Enabled pronounced supersaturation of PROTAC ARCC-4 without precipitation. | [11][13] |
| Amorphous Solid Dispersion (ASD) | HPMCAS | Showed up to a 2-fold increase in drug supersaturation for PROTAC 'AZ1'. | [14][18] |
| Self-Nano Emulsifying Preconcentrate | Custom lipid-based formulation | Significantly enhanced solubility of PROTAC ARV-825 in aqueous media. | [11] |
| Co-solvent Formulation | 10% DMSO, 40% PEG300, 5% Tween-80 | Used to maintain solubility of challenging PROTACs for in vitro assays. | [17] |
Table 2: Impact of Linker Composition on Physicochemical Properties
| Linker Type | Key Feature | Impact on Solubility | Impact on Permeability | Reference |
| Alkyl Chains | Hydrophobic, flexible | Generally decreases aqueous solubility. | Can increase permeability to a point, but high lipophilicity may lead to poor ADME. | [][7] |
| PEG Linkers | Hydrophilic, flexible | Generally increases aqueous solubility. | Can decrease permeability if the linker is excessively long, due to increased polar surface area. | [1][] |
| Rigid Linkers (e.g., with aromatic rings) | Constrained conformation | Variable; can improve solubility by disrupting crystal packing. | Can improve permeability by reducing the number of rotatable bonds. | [3][] |
| Heteroatom-containing (e.g., piperazine) | Introduces polar/ionizable groups | Generally increases aqueous solubility. | Can improve permeability by balancing lipophilicity and polarity. | [3][19] |
Mandatory Visualizations
Caption: PROTAC-induced protein degradation pathway.
Caption: Experimental workflow for addressing PROTAC solubility.
Experimental Protocols
Protocol 1: High-Throughput Kinetic Solubility Assay
This protocol outlines a general method for determining the kinetic solubility of a PROTAC using nephelometry or UV-Vis spectroscopy to detect precipitation.
Materials:
-
PROTAC compound
-
Anhydrous DMSO
-
Aqueous assay buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Clear 96-well or 384-well plates (UV-compatible if using UV-Vis)
-
Plate reader capable of nephelometry or full-spectrum UV-Vis scans
-
Multichannel pipette or automated liquid handler
Procedure:
-
Preparation of Stock Solution: Prepare a 10-20 mM stock solution of the PROTAC in 100% DMSO. Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication.[1]
-
Serial Dilution in DMSO: In a 96-well DMSO plate, perform a serial dilution (e.g., 2-fold or 3-fold) of the stock solution to create a range of concentrations.
-
Transfer to Assay Plate: Using a liquid handler, transfer a small, precise volume (e.g., 1-2 µL) of the DMSO dilutions to a new 96-well plate containing the aqueous assay buffer (e.g., 98-99 µL). The final DMSO concentration should be kept low and consistent across all wells (typically ≤1%).[1] Include buffer-only and buffer+DMSO controls.
-
Incubation: Shake the plate for a defined period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C or 37°C).[1] This allows time for precipitation to occur and equilibrate.
-
Measurement:
-
Nephelometry: Measure the light scattering in each well. An increase in light scattering relative to controls indicates the formation of a precipitate.
-
UV-Vis Spectroscopy: Scan the absorbance across a range of wavelengths. The presence of precipitate will cause a broad increase in absorbance across the spectrum.
-
-
Data Analysis: The kinetic solubility limit is defined as the highest concentration at which no significant increase in light scattering or absorbance is observed compared to the vehicle controls.
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) via Solvent Evaporation (Conceptual)
This protocol provides a conceptual workflow for preparing an ASD, a common strategy for enhancing PROTAC solubility for preclinical studies.
Materials:
-
PROTAC compound
-
ASD polymer (e.g., HPMCAS, PVP)
-
A volatile organic solvent capable of dissolving both the PROTAC and the polymer (e.g., acetone, methanol, dichloromethane)
-
Rotary evaporator or vacuum oven
Procedure:
-
Dissolution: Dissolve both the PROTAC and the selected polymer in a suitable volatile organic solvent. The drug-to-polymer ratio (drug loading) must be optimized; common starting points are 10% or 20% w/w.[11][14]
-
Mixing: Ensure the solution is homogenous by stirring or vortexing.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator. This should be done relatively quickly to prevent the PROTAC from crystallizing out of the solution as the solvent volume decreases.
-
Drying: Further dry the resulting solid film or powder under high vacuum for an extended period (e.g., 12-24 hours) to remove any residual solvent.
-
Characterization: The resulting solid dispersion should be characterized to confirm its amorphous nature. Techniques like Differential Scanning Calorimetry (DSC) can be used to check for the absence of a melting point peak (indicating no crystalline material) and to determine the glass transition temperature (Tg) of the dispersion.[11][13]
-
Dissolution Testing: Perform non-sink dissolution tests to compare the dissolution profile and supersaturation level of the ASD against the unformulated, crystalline PROTAC.[11] This will confirm the solubility enhancement provided by the ASD formulation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Functional effects of a pathogenic mutation in Cereblon (CRBN) on the regulation of protein synthesis via the AMPK-mTOR cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs [ouci.dntb.gov.ua]
- 14. Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sygnaturediscovery.com [sygnaturediscovery.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. tandfonline.com [tandfonline.com]
Technical Support Center: Off-Target Effects of Thalidomide-O-amido-C3-NH2-Containing PROTACs
This technical support guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for investigating the off-target effects of PROTACs containing the Thalidomide-O-amido-C3-NH2 E3 ligase ligand-linker conjugate.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of off-target effects for PROTACs using a thalidomide-based E3 ligase recruiter?
A1: Off-target effects for thalidomide-based PROTACs, including those with the this compound moiety, can stem from several mechanisms:
-
"Neo-substrate" Degradation : The thalidomide component itself, when bound to the E3 ligase Cereblon (CRBN), can recruit and induce the degradation of proteins that are not the natural substrates of CRBN.[1] This is an inherent activity of immunomodulatory drugs (IMiDs) like thalidomide.[1][2][3] Clinically relevant neo-substrates include transcription factors like IKZF1 and IKZF3, as well as various zinc-finger (ZF) proteins.[1][4][5][6]
-
Warhead Promiscuity : The "warhead" portion of the PROTAC, which binds to the protein of interest (POI), may have an affinity for other proteins, leading to their unintended degradation.[7]
-
Ternary Complex Geometry : The linker connecting the warhead and the thalidomide ligand plays a crucial role in the geometry of the ternary complex (POI-PROTAC-CRBN).[1][8] An unfavorable conformation may prevent on-target ubiquitination, while some conformations might promote off-target degradation.[8]
-
"Hook Effect" : At excessively high concentrations, PROTACs can form unproductive binary complexes (PROTAC-POI or PROTAC-CRBN) instead of the productive ternary complex.[5][7] This can reduce on-target degradation efficiency and potentially lead to off-target pharmacology.[7]
Q2: What are the known "neo-substrates" degraded by thalidomide-based CRBN recruiters?
A2: The recruitment of CRBN by thalidomide and its derivatives is known to cause the degradation of a specific set of proteins, often referred to as "neo-substrates." Any PROTAC utilizing a thalidomide-based ligand carries the risk of degrading these proteins.[1] A summary of common neo-substrates is provided in the data tables below.
Q3: How can I distinguish between direct off-target degradation and downstream effects of degrading my primary target?
A3: Differentiating direct off-targets from the indirect, downstream consequences of target degradation is a critical step in data analysis.[7] A multi-pronged approach is recommended:
-
Time-Course Analysis : Perform proteomics at multiple time points. Direct off-target degradation is likely to occur at earlier time points, while downstream signaling effects will appear later.
-
Inactive Controls : Use a control PROTAC with a mutation in the warhead or the E3 ligase binder that prevents ternary complex formation.[9] Proteins that are still degraded by the active PROTAC but not the inactive control are more likely to be direct off-targets.
-
Transcriptomics : RNA-sequencing can help determine if changes in protein levels are due to protein degradation or transcriptional regulation, which is often a downstream effect.[7]
Q4: How can the design of the PROTAC be modified to improve selectivity and reduce off-target effects?
A4: If off-target effects are a concern, several rational design strategies can be employed to improve selectivity:
-
Optimize the Warhead : Increase the selectivity of the ligand that binds to your protein of interest.[8]
-
Modify the Linker : The length, composition, and attachment point of the linker can significantly influence the stability and conformation of the ternary complex.[3][8][10] Systematically altering the linker can abrogate off-target degradation while preserving on-target activity.[8]
-
Modify the E3 Ligase Ligand : Research has shown that substitutions at specific positions on the phthalimide ring of pomalidomide (a thalidomide analog) can reduce the degradation of off-target zinc-finger proteins.[4][11] This suggests that fine-tuning the CRBN-binding moiety can enhance specificity.
Quantitative Data Summary
The following tables summarize key quantitative data related to the performance and off-target effects of representative thalidomide and pomalidomide-based PROTACs. This data provides a comparative baseline for new molecules.
Table 1: On-Target Degradation Efficiency of Representative Pomalidomide/Thalidomide-Based PROTACs [1]
| PROTAC Target | E3 Ligase Ligand | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line |
|---|---|---|---|---|
| SHP2 | Thalidomide | 6.02 | >90 | HeLa |
| BRD4 | Pomalidomide | ~1 | >90 | 22Rv1 |
| ALK | Pomalidomide | <10 | >90 | SU-DHL-1 |
DC₅₀: Concentration for 50% maximal degradation; Dₘₐₓ: Maximum degradation percentage.
Table 2: Common Neo-Substrate Off-Targets of Thalidomide-Based Ligands [1][4][5][8][12]
| Off-Target Protein | Protein Class | Significance | Experimental Method |
|---|---|---|---|
| IKZF1 (Ikaros) | Zinc-Finger Transcription Factor | Anti-cancer factor; key to IMiD efficacy in myeloma.[5] | Proteomics |
| IKZF3 (Aiolos) | Zinc-Finger Transcription Factor | Anti-cancer factor; key to IMiD efficacy in myeloma.[5] | Proteomics |
| ZFP91 | Zinc-Finger Protein | Common off-target of pomalidomide-based PROTACs.[4] | Global Proteomics (LC-MS/MS) |
| SALL4 | Transcription Factor | Involved in embryonic development; teratogenicity.[5] | Proteomics |
| CK1α | Casein Kinase 1A1 | Anti-cancer factor.[5] | Proteomics |
| GSPT1 | Translation Termination Factor | Identified as a common off-target.[10] | Proteomics |
Visualizations: Workflows and Signaling
References
- 1. benchchem.com [benchchem.com]
- 2. A double-edged sword of neo-substrate degradation in PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Turning liabilities into opportunities: Off-target based drug repurposing in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
Technical Support Center: Negative Control Experiments for Thalidomide-O-amido-C3-NH2 PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for designing and interpreting negative control experiments for Thalidomide-O-amido-C3-NH2 based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: Why are negative control experiments crucial for my this compound PROTAC research?
A1: Negative control experiments are essential to validate that the observed degradation of your target protein is a direct result of the intended PROTAC mechanism. They help to rule out alternative causes such as off-target effects, compound toxicity, or non-specific protein degradation. Robust negative controls are a cornerstone of rigorous PROTAC research and are critical for the correct interpretation of your results.
Q2: What are the essential negative controls for a this compound PROTAC?
A2: There are two primary types of negative controls that should be included in your experimental workflow:
-
Inactive Epimer Control: This involves synthesizing a version of your PROTAC where the thalidomide moiety is replaced with its inactive (R)-enantiomer. The (S)-enantiomer of thalidomide is the active form that binds to Cereblon (CRBN), the E3 ligase recruited by your PROTAC. The (R)-enantiomer has significantly weaker binding to CRBN and therefore should not induce degradation of the target protein.[][2]
-
CRBN Mutant Control: This involves using a cell line that expresses a mutant form of CRBN that is unable to bind to thalidomide. A commonly used mutation is W380A, which has been shown to abolish the interaction between CRBN and thalidomide-based ligands.[3] In these cells, your active PROTAC should not be able to degrade the target protein.
Q3: My inactive epimer control shows some degradation of the target protein. What could be the reason?
A3: While the (R)-epimer of thalidomide has significantly reduced affinity for CRBN, it is not completely devoid of binding. At very high concentrations, some minimal degradation might be observed. It is also possible that your synthesized epimer is not enantiomerically pure and contains a small amount of the active (S)-epimer. It is crucial to verify the enantiomeric purity of your control compound. Additionally, consider the possibility of off-target effects unrelated to CRBN engagement.
Q4: I am observing the "hook effect" in my dose-response experiments. How can I mitigate this?
A4: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations. This occurs because the PROTAC forms binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[4] To mitigate this, it is important to perform a wide dose-response experiment to identify the optimal concentration range for degradation. Testing your PROTAC at lower concentrations (in the nanomolar to low micromolar range) can help you find the "sweet spot" for maximal degradation.
Troubleshooting Guides
Problem 1: No target degradation observed with the active PROTAC.
| Possible Cause | Troubleshooting Step |
| Poor Cell Permeability | PROTACs are large molecules and may have difficulty crossing the cell membrane.[4] Perform a cellular thermal shift assay (CETSA) or NanoBRET assay to confirm target engagement in cells. |
| Inefficient Ternary Complex Formation | The PROTAC may not be effectively bridging the target protein and CRBN. Use biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to assess ternary complex formation in vitro.[4] |
| Low CRBN Expression | The cell line used may have low endogenous levels of CRBN. Confirm CRBN expression levels by Western blot. |
| PROTAC Instability | The PROTAC molecule may be unstable in the cell culture medium. Assess the stability of your compound in media over the time course of your experiment using LC-MS. |
Problem 2: Inconsistent results between biochemical and cellular assays.
| Possible Cause | Troubleshooting Step |
| Different Experimental Conditions | Biochemical assays with purified proteins may not fully recapitulate the complex cellular environment. |
| "Unproductive" Ternary Complex | A stable ternary complex observed in vitro may not have the correct geometry for efficient ubiquitination in a cellular context.[4] Consider redesigning the linker of your PROTAC. |
| Cellular Efflux Pumps | The PROTAC may be actively transported out of the cells. Use efflux pump inhibitors to see if degradation is restored. |
Quantitative Data Summary
The following tables provide representative data from negative control experiments for a hypothetical this compound PROTAC targeting Protein X.
Table 1: Protein Degradation in Wild-Type vs. CRBN W380A Mutant Cells
| Compound | Cell Line | DC50 (nM) | Dmax (%) |
| Active PROTAC | Wild-Type | 50 | >90 |
| Active PROTAC | CRBN W380A | >10,000 | <10 |
| Inactive Epimer | Wild-Type | >10,000 | <10 |
DC50: Concentration for 50% degradation. Dmax: Maximum degradation.
Table 2: Ternary Complex Formation and Cooperativity
| Components | Assay | Kd (nM) | Cooperativity (α) |
| Active PROTAC + Protein X + CRBN | SPR | 80 | 2.5 |
| Inactive Epimer + Protein X + CRBN | SPR | No binding detected | N/A |
| Active PROTAC + Protein X + CRBN W380A | SPR | No binding detected | N/A |
Kd: Dissociation constant. Cooperativity (α) = (Kd of PROTAC to Protein X) / (Kd of PROTAC to Protein X in the presence of CRBN).[5]
Experimental Protocols
Protocol 1: Western Blot for PROTAC-Mediated Protein Degradation
-
Cell Culture and Treatment:
-
Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.
-
Treat cells with a range of concentrations of your active PROTAC and inactive epimer control (e.g., 0.1 nM to 10 µM). Include a vehicle-only control (e.g., DMSO).
-
Incubate for the desired time (e.g., 16-24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against your target protein and a loading control (e.g., GAPDH, β-actin).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect chemiluminescence using an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of degradation relative to the vehicle control.
-
Plot the dose-response curve to determine DC50 and Dmax values.[6]
-
Protocol 2: Site-Directed Mutagenesis for Generating CRBN W380A Mutant
This protocol is a general guideline and may need optimization for your specific plasmid and primers.
-
Primer Design:
-
Design forward and reverse primers containing the desired W380A mutation (TGG to GCG). The mutation should be in the center of the primers with 10-15 bases of correct sequence on both sides.
-
The primers should have a melting temperature (Tm) of ≥78°C.[2]
-
-
PCR Amplification:
-
Set up a PCR reaction using a high-fidelity polymerase, your CRBN-expressing plasmid as a template, and the designed mutagenic primers.
-
Use a thermocycler program with an initial denaturation, followed by 16-18 cycles of denaturation, annealing, and extension, and a final extension step.[2]
-
-
DpnI Digestion:
-
Add DpnI restriction enzyme to the PCR product to digest the parental methylated DNA template. Incubate at 37°C for 1-2 hours.
-
-
Transformation:
-
Transform competent E. coli with the DpnI-treated plasmid.
-
Plate on selective agar plates and incubate overnight.
-
-
Verification:
-
Isolate plasmid DNA from several colonies.
-
Verify the presence of the W380A mutation by Sanger sequencing.
-
Visualizations
Caption: Mechanism of action for a Thalidomide-based PROTAC.
Caption: Troubleshooting workflow for lack of PROTAC activity.
Caption: Logic of negative control experiments for PROTACs.
References
- 2. Site-Directed Mutagenesis [protocols.io]
- 3. Ligand-mediated protein degradation reveals functional conservation among sequence variants of the CUL4-type E3 ligase substrate receptor cereblon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. oatext.com [oatext.com]
Technical Support Center: Addressing the "Hook Effect" in Thalidomide-O-amido-C3-NH2 PROTAC Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thalidomide-O-amido-C3-NH2 based Proteolysis Targeting Chimeras (PROTACs). The content is designed to help users identify, understand, and mitigate the "hook effect" in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTAC experiments?
A1: The "hook effect" is a phenomenon observed in PROTAC-mediated protein degradation where the efficiency of degradation decreases at high PROTAC concentrations.[1] This results in a characteristic bell-shaped dose-response curve.[1] At optimal concentrations, the PROTAC facilitates the formation of a productive ternary complex between the target protein and the E3 ligase (Cereblon for thalidomide-based PROTACs), leading to ubiquitination and subsequent degradation of the target. However, at excessive concentrations, the PROTAC can independently bind to the target protein and the E3 ligase, forming non-productive binary complexes.[1] These binary complexes compete with the formation of the ternary complex, thus inhibiting the degradation process.[1]
Q2: Why is it crucial to identify and understand the hook effect?
A2: Failing to recognize the hook effect can lead to the misinterpretation of experimental data. A potent PROTAC might be incorrectly classified as inactive if tested only at high concentrations that fall on the downward slope of the bell-shaped curve. Understanding this effect is essential for accurately determining key parameters like the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax), which are vital for structure-activity relationship (SAR) studies and for advancing a PROTAC candidate.[2]
Q3: What factors can influence the magnitude of the hook effect?
A3: Several factors can influence the severity of the hook effect, including:
-
Binary Binding Affinities: The individual binding affinities of the PROTAC for the target protein and the E3 ligase.[1]
-
Linker Length and Composition: The linker plays a critical role in the geometry and stability of the ternary complex.[1]
-
Cellular Concentrations: The intracellular concentrations of the target protein and the E3 ligase.[3]
Q4: My this compound PROTAC shows weak or no degradation. Could this be due to the hook effect?
A4: Yes, it is possible. If you are testing your PROTAC at a high concentration, you might be observing the inhibitory part of the dose-response curve. It is recommended to test a wide range of concentrations to fully characterize the activity of your PROTAC.
Troubleshooting Guides
Issue 1: A bell-shaped dose-response curve is observed in the degradation assay.
-
Likely Cause: This is a classic indication of the hook effect.
-
Troubleshooting Steps:
-
Extend Dose-Response Range: Test a broader range of PROTAC concentrations, including lower nanomolar and picomolar ranges, to fully define the bell-shaped curve and identify the optimal concentration for maximal degradation.
-
Determine DC50 and Dmax: From the complete dose-response curve, accurately determine the DC50 and Dmax values.
-
Biophysical Assays: Perform biophysical assays like AlphaLISA, FRET, or SPR to directly measure ternary complex formation across the same concentration range and correlate it with the degradation profile.
-
Issue 2: The PROTAC shows no or very weak degradation at all tested concentrations.
-
Likely Cause: This could be due to several factors, including the hook effect if the tested concentrations are too high, or other issues like poor cell permeability or low E3 ligase expression.
-
Troubleshooting Steps:
-
Wide Concentration Range: As a first step, test a very wide range of concentrations (e.g., from pM to high µM) to rule out the possibility of missing the active window.
-
Verify Target and E3 Ligase Expression: Confirm that the target protein and Cereblon (CRBN), the E3 ligase recruited by thalidomide, are expressed in your cell line using Western Blot. Low CRBN expression is a common reason for the failure of thalidomide-based PROTACs.[4]
-
Assess Cell Permeability: Evaluate the cell permeability of your PROTAC using methods like the Parallel Artificial Membrane Permeability Assay (PAMPA).
-
Confirm Binary Binding: Independently confirm the binding of your PROTAC to both the target protein and Cereblon using biophysical assays.
-
Data Presentation
Table 1: Illustrative Dose-Response Data for a this compound PROTAC Exhibiting a Hook Effect
| PROTAC Concentration (nM) | % Target Protein Degradation |
| 0.1 | 10 |
| 1 | 40 |
| 10 | 85 |
| 100 | 95 (Dmax) |
| 1000 | 60 |
| 10000 | 25 |
Table 2: Example Comparison of DC50 and Dmax for PROTACs with Varying Linkers
| PROTAC Linker | Target Protein | DC50 (nM) | Dmax (%) | Hook Effect Observation |
| This compound | Target X | 15 | 95 | Pronounced hook effect observed above 500 nM |
| Thalidomide-O-PEG3-linker | Target X | 25 | 90 | Moderate hook effect observed above 1 µM |
| Thalidomide-O-C10-linker | Target X | 50 | 80 | Minimal hook effect up to 10 µM |
Note: The data presented in these tables are for illustrative purposes and the actual values will be specific to the PROTAC, target protein, and experimental conditions.
Experimental Protocols
Protocol 1: Western Blotting for PROTAC-Mediated Protein Degradation
-
Cell Culture and Treatment:
-
Plate cells at a suitable density to ensure they are in the logarithmic growth phase at the time of harvest.
-
Treat cells with a serial dilution of the this compound PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 18-24 hours).[5]
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[6]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.[6]
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[6]
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.[7]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Plot the normalized protein levels against the PROTAC concentration to generate a dose-response curve.[7]
-
Protocol 2: Co-Immunoprecipitation (Co-IP) to Detect Ternary Complex Formation
-
Cell Culture and Treatment:
-
Cell Lysis:
-
Lyse cells in a non-denaturing lysis buffer.[2]
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody against the target protein or an epitope tag.
-
Add protein A/G beads to capture the antibody-antigen complex.[2]
-
Wash the beads to remove non-specific binding.
-
-
Elution and Western Blot Analysis:
-
Elute the protein complexes from the beads.
-
Analyze the eluate by Western blotting using antibodies against the target protein and Cereblon. An increased signal for Cereblon in the PROTAC-treated sample compared to the control indicates ternary complex formation.[2]
-
Protocol 3: AlphaLISA for In Vitro Ternary Complex Formation
-
Reagent Preparation:
-
Prepare serial dilutions of the this compound PROTAC.
-
Prepare solutions of the tagged target protein (e.g., His-tagged) and the tagged E3 ligase complex (e.g., FLAG-tagged Cereblon/DDB1).
-
-
Assay Setup:
-
In a 384-well plate, add the target protein, E3 ligase, and PROTAC dilutions.
-
Incubate to allow for ternary complex formation.
-
-
Bead Addition:
-
Add AlphaLISA acceptor beads (e.g., anti-His) and donor beads (e.g., anti-FLAG).
-
Incubate in the dark.
-
-
Signal Detection and Analysis:
-
Read the plate on an AlphaLISA-compatible plate reader.
-
Plot the AlphaLISA signal against the PROTAC concentration. A bell-shaped curve is indicative of ternary complex formation and the hook effect.[8]
-
Mandatory Visualization
Caption: Signaling pathway of PROTAC-mediated protein degradation.
Caption: Mechanism of the PROTAC hook effect.
Caption: Troubleshooting workflow for the hook effect.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. biorxiv.org [biorxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. resources.bio-techne.com [resources.bio-techne.com]
- 7. benchchem.com [benchchem.com]
- 8. resources.revvity.com [resources.revvity.com]
Technical Support Center: Enhancing Cell Permeability of Thalidomide-O-amido-C3-NH2 PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the cell permeability of Thalidomide-O-amido-C3-NH2 based PROTACs.
Frequently Asked Questions (FAQs)
Q1: My this compound PROTAC shows poor cell permeability. What are the common underlying reasons?
A1: Poor cell permeability of PROTACs, including those based on the this compound scaffold, is a common challenge. The primary reasons are rooted in their inherent physicochemical properties. These molecules often possess a high molecular weight (MW), typically exceeding the conventional "Rule of Five" guidelines for oral bioavailability, and a large topological polar surface area (TPSA) due to the presence of multiple polar functional groups.[1][2] This combination of high MW and polarity hinders their ability to passively diffuse across the lipid bilayer of cell membranes.
Q2: How does the linker connecting the thalidomide moiety to the target protein ligand influence cell permeability?
A2: The linker is a critical determinant of a PROTAC's physicochemical properties and, consequently, its cell permeability.[1] Key linker characteristics that play a role include:
-
Length: The optimal linker length is a balance. While a certain length is necessary to facilitate the formation of a productive ternary complex between the target protein and the E3 ligase, excessively long linkers can increase the molecule's overall size and flexibility, potentially leading to lower permeability.[3]
-
Flexibility and Rigidity: Highly flexible linkers, such as long polyethylene glycol (PEG) chains, can allow the PROTAC to adopt various conformations. Some of these conformations may shield polar groups through intramolecular hydrogen bonding (IMHB), creating a more "greasy" and membrane-permeable state.[4][5] Conversely, more rigid linkers can pre-organize the PROTAC in a conformation favorable for ternary complex formation but may not be optimal for membrane transit.
-
Hydrophobicity: Increasing the hydrophobicity of the linker, for instance by using alkyl chains instead of PEG linkers, can enhance membrane permeability up to a certain point. However, excessive lipophilicity can lead to poor aqueous solubility and non-specific binding.[5]
Q3: What are the primary strategies to improve the cell permeability of my this compound PROTAC?
A3: Several strategies can be employed to enhance the cellular uptake of your PROTAC:
-
Linker Optimization: Systematically modify the linker's length, composition (e.g., swapping PEG for alkyl chains or vice versa), and rigidity. The goal is to find a linker that promotes a "chameleon-like" behavior, where the PROTAC can adopt a more compact, less polar conformation in the lipophilic environment of the cell membrane.[4]
-
Introduce Intramolecular Hydrogen Bonds (IMHBs): Design the linker to facilitate the formation of IMHBs. These bonds can shield polar amide and hydroxyl groups, effectively reducing the molecule's TPSA and improving its ability to cross the cell membrane.
-
Prodrug Approach: Mask polar functional groups on the PROTAC with lipophilic, cleavable moieties. These "prodrug" versions of the PROTAC can more easily traverse the cell membrane. Once inside the cell, endogenous enzymes cleave the masking groups to release the active PROTAC.[2][6]
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving cell permeability issues with your this compound PROTAC.
Quantitative Data Summary
The following tables summarize permeability data for various PROTACs, highlighting the impact of linker modifications.
Table 1: PAMPA Permeability of PROTACs with Different Linkers
| PROTAC ID | E3 Ligase Ligand | Target Ligand | Linker Type | PAMPA Papp (10-6 cm/s) | Reference |
| PROTAC 1 | Thalidomide | BRD4 | PEG-based | 1.5 | [7] |
| PROTAC 2 | Thalidomide | BRD4 | Alkyl | 0.8 | [7] |
| PROTAC 3 | VHL | Model | Alkyl | 0.002 | [2] |
| PROTAC 4 | VHL | Model | 1-unit PEG | 0.005 | [2] |
| PROTAC 5 | Cereblon | AR | PEG | <1.0 | [1] |
| PROTAC 6 | VHL | AR | PEG | <1.0 | [1] |
Table 2: Caco-2 Permeability of Selected PROTACs
| PROTAC ID | E3 Ligase Ligand | Target Ligand | Linker Type | Papp (A→B) (10-6 cm/s) | Efflux Ratio | Reference |
| PROTAC 14 | Cereblon | AR | PEG | 1.7 | 8.4 | [1] |
| PROTAC 20b | VHL | AR | PEG | 0.35 | ~1 | [1] |
| PROTAC 20d | VHL | AR | PEG | BLQ | >12 | [1] |
BLQ = Below Limit of Quantification
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol outlines a general procedure for assessing the passive permeability of PROTACs.
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm)
-
96-well acceptor plates
-
Phospholipid solution (e.g., 2% (w/v) lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
PROTAC stock solution in DMSO
-
LC-MS/MS system
Procedure:
-
Prepare Acceptor Plate: Add PBS to each well of the 96-well acceptor plate.
-
Prepare Donor Plate:
-
Carefully apply the phospholipid solution to the filter membrane of each well in the donor plate.
-
Prepare the PROTAC dosing solution by diluting the DMSO stock in PBS to the final desired concentration (typically 1-10 µM).
-
Add the PROTAC dosing solution to the donor wells.
-
-
Assemble and Incubate: Place the donor plate on top of the acceptor plate to create a "sandwich". Incubate at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells.
-
Quantification: Analyze the concentration of the PROTAC in the donor and acceptor wells using a validated LC-MS/MS method.
-
Calculation of Apparent Permeability (Papp):
-
The Papp value is calculated using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) * (V_D + V_A)) / (V_D * C_D(0)))
-
Where:
-
VD = Volume of donor well
-
VA = Volume of acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
CA(t) = Concentration in acceptor well at time t
-
CD(0) = Initial concentration in donor well
-
-
Caco-2 Permeability Assay
This assay provides a more biologically relevant measure of permeability by using a monolayer of human intestinal cells.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS)
-
PROTAC stock solution in DMSO
-
LC-MS/MS system
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Permeability Assay (Apical to Basolateral - A→B):
-
Wash the cell monolayer with pre-warmed HBSS.
-
Add the PROTAC dosing solution in HBSS to the apical (upper) chamber.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At designated time points, collect samples from the basolateral chamber and replace with fresh HBSS.
-
-
Permeability Assay (Basolateral to Apical - B→A):
-
Perform the assay as in step 3, but add the PROTAC dosing solution to the basolateral chamber and sample from the apical chamber. This direction is used to assess active efflux.
-
-
Quantification: Analyze the PROTAC concentration in the collected samples using LC-MS/MS.
-
Calculation of Papp and Efflux Ratio:
-
Calculate the Papp for both A→B and B→A directions.
-
The efflux ratio is calculated as: Efflux Ratio = Papp (B→A) / Papp (A→B). An efflux ratio significantly greater than 2 suggests the PROTAC is a substrate of active efflux transporters.[1]
-
Cellular Uptake Assay using LC-MS/MS
This assay directly measures the amount of PROTAC that has entered the cells.
Materials:
-
Target cell line
-
Cell culture medium
-
PROTAC stock solution in DMSO
-
PBS
-
Lysis buffer (e.g., RIPA buffer)
-
Acetonitrile
-
LC-MS/MS system
Procedure:
-
Cell Plating and Treatment: Plate cells in a multi-well plate and allow them to adhere. Treat the cells with the PROTAC at various concentrations and for different time points.
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS to remove any extracellular PROTAC.
-
Lyse the cells using a suitable lysis buffer.
-
-
Protein Precipitation: Add cold acetonitrile to the cell lysate to precipitate proteins.
-
Sample Preparation: Centrifuge the samples to pellet the precipitated protein. Collect the supernatant containing the PROTAC.
-
Quantification: Analyze the concentration of the PROTAC in the supernatant using a validated LC-MS/MS method.
-
Data Analysis: The intracellular concentration of the PROTAC can be determined by normalizing the measured amount to the cell number or total protein content.
References
- 1. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. enamine.net [enamine.net]
- 5. PAMPA | Evotec [evotec.com]
- 6. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of Thalidomide-O-amido-C3-NH2 PROTACs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Thalidomide-O-amido-C3-NH2 PROTACs.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound PROTACs?
A1: The synthesis of the this compound moiety, a common E3 ligase ligand-linker conjugate for PROTAC development, typically involves a multi-step process. This process begins with the etherification of 4-hydroxythalidomide, followed by amide coupling and a final deprotection step to reveal the terminal primary amine. This amine then serves as a versatile point of attachment for a linker connected to a ligand for your protein of interest (POI).
Q2: I am observing a low yield in the first step, the Williamson ether synthesis with 4-hydroxythalidomide. What are the possible causes and solutions?
A2: Low yields in the Williamson ether synthesis step can be attributed to several factors. Incomplete deprotonation of the 4-hydroxythalidomide is a common issue. Ensure you are using a sufficiently strong base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), and an appropriate anhydrous solvent like DMF or acetonitrile to facilitate the reaction. Another potential issue is the reactivity of your alkyl halide. Primary alkyl halides are preferred for this SN2 reaction; secondary and tertiary halides are more prone to elimination side reactions.[1] Additionally, ensure your reagents are anhydrous, as water can quench the alkoxide intermediate.
Q3: My amide coupling reaction to form the C3-amido bond is inefficient. How can I improve the yield?
A3: Inefficient amide coupling can be due to several factors. The choice of coupling reagent is critical; reagents like HATU, HBTU, or EDC with an additive like HOBt are commonly used and can improve efficiency. Ensure your coupling reagents are fresh and stored under anhydrous conditions. The reaction conditions, including solvent (anhydrous DMF is common), temperature, and reaction time, should be optimized. The presence of steric hindrance on either the carboxylic acid or the amine can also reduce the reaction rate. In such cases, you might consider using a more potent coupling reagent or slightly elevated temperatures.
Q4: I'm having trouble with the final Boc deprotection step. What are the common pitfalls?
A4: The deprotection of the Boc group is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[2] A common pitfall is incomplete deprotection, which can be addressed by increasing the reaction time or the concentration of TFA. Conversely, overly harsh acidic conditions or prolonged reaction times can lead to the degradation of other acid-sensitive functional groups in your molecule. It is crucial to monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time. After deprotection, ensure complete removal of TFA, as residual acid can interfere with subsequent reactions or purification.
Q5: I'm concerned about the racemization of the thalidomide chiral center during synthesis. How can I minimize this?
A5: The chiral center on the glutarimide ring of thalidomide is susceptible to racemization, particularly under basic conditions.[3] The acidic proton at the chiral center can be abstracted by a base, leading to a planar enolate intermediate that can be protonated from either face, resulting in a racemic mixture. To minimize racemization, it is advisable to use milder bases or limit the exposure to strong bases and elevated temperatures, especially during the etherification and any subsequent steps involving basic reagents. Chiral purity should be monitored throughout the synthesis using chiral chromatography.[4][5][6][7]
Troubleshooting Guides
Problem 1: Low or No Product Formation in Williamson Ether Synthesis
| Possible Cause | Troubleshooting Steps |
| Incomplete deprotonation of 4-hydroxythalidomide | - Use a stronger base (e.g., NaH instead of K2CO3).- Ensure the reaction is strictly anhydrous by using dry solvents and reagents. |
| Poor reactivity of the alkyl halide | - Use a more reactive alkyl halide (e.g., iodide instead of bromide or chloride).- Ensure the use of a primary alkyl halide to favor SN2 over E2 elimination.[1] |
| Low reaction temperature | - Increase the reaction temperature, but monitor for potential side reactions and racemization of thalidomide. |
Problem 2: Multiple Side Products in Amide Coupling Reaction
| Possible Cause | Troubleshooting Steps |
| Side reactions of the activated carboxylic acid | - Use a different coupling reagent that is known to minimize side reactions.- Control the reaction temperature; running the reaction at 0°C or room temperature can reduce side product formation. |
| Presence of impurities in starting materials | - Purify the carboxylic acid and amine starting materials before the coupling reaction. |
| Racemization of amino acid-derived components | - Use coupling reagents and conditions known to suppress racemization, such as adding HOBt or using specific coupling agents designed for peptide synthesis. |
Problem 3: Difficulty in Purifying the Final Amine Product
| Possible Cause | Troubleshooting Steps |
| Product is highly polar and water-soluble | - Use reverse-phase chromatography (e.g., C18 silica) for purification.- Lyophilization can be used to isolate the product from aqueous solutions. |
| Formation of TFA salt | - After deprotection with TFA, perform a basic workup or use a scavenger resin to obtain the free amine before purification. |
| Co-elution with impurities | - Optimize the chromatography conditions (solvent system, gradient, column type) for better separation. Preparative HPLC may be necessary. |
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected yields for the synthesis of this compound. Please note that actual yields may vary depending on the specific reagents, scale, and experimental setup.
| Step | Reaction | Key Reagents | Solvent | Temp. | Time | Typical Yield (%) |
| 1 | Williamson Ether Synthesis | 4-Hydroxythalidomide, Bromo-tert-butyl acetate, K2CO3 | DMF | 80°C | 12 h | 60-75 |
| 2 | Ester Hydrolysis | Thalidomide-O-acetic acid tert-butyl ester, LiOH | THF/H2O | rt | 4 h | 85-95 |
| 3 | Amide Coupling | Thalidomide-O-acetic acid, N-Boc-1,3-diaminopropane, HATU, DIPEA | DMF | rt | 12 h | 70-85 |
| 4 | Boc Deprotection | Boc-Thalidomide-O-amido-C3-NH2, TFA | DCM | rt | 2 h | 90-98 |
Experimental Protocols
Protocol 1: Synthesis of Thalidomide-O-acetic acid tert-butyl ester
-
To a solution of 4-hydroxythalidomide (1.0 eq) in anhydrous DMF, add potassium carbonate (K2CO3, 2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add tert-butyl bromoacetate (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 80°C and stir for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Synthesis of Thalidomide-O-acetic acid
-
Dissolve the Thalidomide-O-acetic acid tert-butyl ester (1.0 eq) in a mixture of THF and water.
-
Add lithium hydroxide (LiOH, 2.0 eq) to the solution.
-
Stir the reaction at room temperature for 4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, acidify the mixture with 1N HCl to pH ~3-4.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the carboxylic acid.
Protocol 3: Synthesis of Boc-Thalidomide-O-amido-C3-NH2
-
Dissolve Thalidomide-O-acetic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.5 eq) to the solution and stir for 15 minutes at room temperature.
-
Add a solution of N-Boc-1,3-diaminopropane (1.1 eq) in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NaHCO3 and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 4: Synthesis of this compound (Final Product)
-
Dissolve Boc-Thalidomide-O-amido-C3-NH2 (1.0 eq) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA, 10-20 eq) dropwise at 0°C.
-
Stir the reaction at room temperature for 2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess TFA.
-
The resulting residue can be purified by reverse-phase HPLC to obtain the final product as a TFA salt.
Visualizations
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. Thalidomide – Chiralpedia [chiralpedia.com]
- 4. mdpi.com [mdpi.com]
- 5. Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Understanding the Thalidomide Chirality in Biological Processes by the Self-disproportionation of Enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results in a Thalidomide-O-amido-C3-NH2 Degradation Assay
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in degradation assays involving Thalidomide-O-amido-C3-NH2, a PROTAC (Proteolysis Targeting Chimera) component that recruits the E3 ubiquitin ligase Cereblon (CRBN).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a chemical moiety used in the synthesis of PROTACs. It functions as the E3 ligase-recruiting ligand. Specifically, it binds to the Cereblon (CRBN) protein, which is part of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex. When incorporated into a PROTAC, this moiety brings the CRL4^CRBN^ complex into close proximity with a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.
Q2: What is the general mechanism of action for a PROTAC utilizing a thalidomide-based CRBN ligand?
A PROTAC is a heterobifunctional molecule with three key components: a ligand that binds to the target protein (POI), a ligand that recruits an E3 ubiquitin ligase (in this case, the thalidomide-based moiety for CRBN), and a linker connecting the two. The PROTAC simultaneously binds to both the POI and CRBN, forming a ternary complex. This proximity enables the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC itself is not degraded and can catalytically induce the degradation of multiple POI molecules.
Q3: What are the critical controls for a degradation assay?
To ensure the validity of your experimental results, it is crucial to include the following controls:
-
Vehicle Control: To establish the baseline level of the target protein in the absence of the PROTAC.
-
Negative Control PROTAC: A molecule structurally similar to your active PROTAC but with a modification that prevents it from binding to either the target protein or the E3 ligase. This control helps to rule out off-target effects of the compound itself.
-
Proteasome Inhibitor Control (e.g., MG132): Co-treatment with a proteasome inhibitor should "rescue" the degradation of the target protein, confirming that the observed protein loss is proteasome-dependent.
-
E3 Ligase Ligand-Only Control: Treatment with the thalidomide moiety alone (not conjugated in the PROTAC) to assess any effects independent of target protein recruitment.
Troubleshooting Guides
Issue 1: No Degradation of the Target Protein Observed
If you do not observe any degradation of your target protein, consider the following potential causes and troubleshooting steps.
| Potential Cause | Troubleshooting Steps |
| Poor Cell Permeability of the PROTAC | - Perform a cellular thermal shift assay (CETSA) to confirm target engagement in cells. - Assess PROTAC permeability using assays like the parallel artificial membrane permeability assay (PAMPA). |
| Low Expression of Cereblon (CRBN) in the Cell Line | - Verify CRBN expression levels in your cell line via Western blot or qPCR. - Use a cell line known to have robust CRBN expression. |
| Inefficient Ternary Complex Formation | - The linker length or composition may be suboptimal. Consider synthesizing PROTACs with different linkers. - Assess ternary complex formation directly using biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). |
| Mutations in CRBN or the Target Protein | - Sequence the CRBN and target protein genes in your cell line to check for mutations that might interfere with binding. |
| Experimental Protocol Issues | - Verify the concentration and integrity of your PROTAC stock solution. - Optimize the treatment duration and concentration of the PROTAC. - Ensure that your lysis buffer is appropriate for extracting the target protein. |
Logical Troubleshooting Workflow for "No Degradation"
Caption: A flowchart for troubleshooting no target protein degradation.
Issue 2: Reduced or No Target Degradation at High PROTAC Concentrations (The "Hook Effect")
A common phenomenon with PROTACs is the "hook effect," where the degradation efficiency decreases at higher concentrations.[1][2]
| Potential Cause | Troubleshooting Steps |
| Formation of Binary Complexes | At high concentrations, the PROTAC can saturate both the target protein and the E3 ligase, leading to the formation of inactive binary complexes (PROTAC-Target or PROTAC-CRBN) instead of the productive ternary complex.[2][3] |
| Mitigation Strategies | - Perform a wide dose-response experiment: Test your PROTAC over a broad range of concentrations (e.g., from picomolar to high micromolar) to identify the optimal concentration for degradation and the point at which the hook effect begins.[1] - Optimize PROTAC Concentration: Use the optimal concentration identified from the dose-response curve for subsequent experiments.[1] - Assess Ternary Complex Formation: Use biophysical assays to measure ternary complex formation at different PROTAC concentrations. A decrease in ternary complex formation at high concentrations is a hallmark of the hook effect.[1] |
Quantitative Data Summary for a Typical Hook Effect
| PROTAC Concentration | Target Protein Level (%) | Ternary Complex Formation (Signal) |
| 0.1 nM | 98 | 1.2 |
| 1 nM | 75 | 3.5 |
| 10 nM | 30 | 8.9 |
| 100 nM | 15 | 10.2 |
| 1 µM | 45 | 6.1 |
| 10 µM | 85 | 2.3 |
Diagram of the Hook Effect
Caption: Ternary vs. binary complex formation in the hook effect.
Issue 3: High Background Signal in Western Blot
High background can obscure the specific signal of your target protein, making it difficult to accurately quantify degradation.
| Potential Cause | Troubleshooting Steps |
| Insufficient Blocking | - Increase the blocking time to 1-2 hours at room temperature. - Try a different blocking agent (e.g., 5% BSA instead of non-fat milk, or vice versa). |
| Antibody Concentration Too High | - Reduce the concentration of the primary and/or secondary antibody. - Perform a titration experiment to determine the optimal antibody dilution. |
| Inadequate Washing | - Increase the number and duration of wash steps after antibody incubations. - Add a surfactant like Tween-20 (0.05-0.1%) to your wash buffer. |
| Contaminated Buffers | - Prepare fresh buffers, especially the wash buffer and antibody dilution buffer. |
Issue 4: Partial or Incomplete Degradation (High Dmax)
If you observe that the PROTAC does not lead to complete degradation of the target protein, even at optimal concentrations, consider these possibilities.
| Potential Cause | Troubleshooting Steps |
| Target Protein Resynthesis | The rate of new protein synthesis may be competing with the rate of degradation. - Perform a time-course experiment to observe the kinetics of degradation and potential recovery. - Co-treat with a protein synthesis inhibitor (e.g., cycloheximide) to confirm if resynthesis is limiting Dmax. |
| Sub-stoichiometric Ubiquitination | The efficiency of ubiquitination may be low. - Perform an in-cell ubiquitination assay by immunoprecipitating the target protein and blotting for ubiquitin. |
| Cellular Compartmentalization | The PROTAC, target protein, or E3 ligase may not be co-localized in the same cellular compartment. - Use immunofluorescence microscopy to investigate the subcellular localization of the target protein and CRBN. |
| Presence of Competing Substrates | Other endogenous substrates may compete for binding to CRBN, reducing the availability of the E3 ligase for your target. |
Experimental Protocols
Key Experiment: Western Blot for PROTAC-Induced Degradation
This protocol provides a standard method for quantifying target protein degradation.
1. Cell Treatment: a. Plate cells at an appropriate density and allow them to adhere overnight. b. Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time (e.g., 18-24 hours).
2. Cell Lysis: a. After treatment, wash the cells with ice-cold PBS. b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Centrifuge the lysates to pellet cell debris and collect the supernatant.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA or Bradford assay. b. Normalize the protein concentration of all samples with lysis buffer.
4. SDS-PAGE and Transfer: a. Prepare samples by adding Laemmli buffer and boiling. b. Load equal amounts of protein onto an SDS-PAGE gel. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
5. Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. b. Incubate with a primary antibody against the target protein overnight at 4°C. c. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
6. Detection and Analysis: a. Detect the signal using a chemiluminescence substrate and an imaging system. b. Quantify the band intensities using densitometry software. c. Normalize the target protein signal to a loading control (e.g., GAPDH, β-actin). d. Calculate the percentage of degradation relative to the vehicle-treated control.
Experimental Workflow Diagram
Caption: A typical workflow for a Western blot-based degradation assay.
Signaling Pathway
PROTAC-Mediated Protein Degradation Pathway
Caption: The signaling pathway of PROTAC-mediated protein degradation.
References
Technical Support Center: Stability and Experimental Guidance for Thalidomide-Based PROTACs
Welcome to the technical support center for researchers utilizing Thalidomide-O-amido-C3-NH2 and its conjugates in their experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues and experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound and its conjugates?
A1: The main stability issue arises from the thalidomide moiety itself, which is susceptible to hydrolysis, particularly at neutral to basic pH. The glutarimide ring of thalidomide can be cleaved, leading to the formation of inactive byproducts.[1][2][3][4] This degradation can occur during storage, in cell culture media, or in assay buffers, potentially leading to a loss of potency and inconsistent experimental results.
Q2: How should I properly store my stock solutions of this compound and its conjugates?
A2: To ensure the integrity of your compounds, it is crucial to follow recommended storage guidelines. Stock solutions should be stored at -20°C or -80°C.[5] For long-term storage (up to 6 months), -80°C is recommended. For shorter periods (up to 1 month), -20°C is acceptable.[5] It is also advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Q3: My PROTAC shows little to no degradation of my target protein. What are the initial troubleshooting steps?
A3: When a thalidomide-based PROTAC fails to induce target degradation, several factors could be at play. The initial steps in troubleshooting should focus on:
-
Compound Integrity: Verify the purity and chemical structure of your PROTAC. Degradation during storage or in the experimental medium is a common issue.
-
E3 Ligase Expression: Confirm that your cell line expresses sufficient levels of Cereblon (CRBN), the E3 ligase recruited by thalidomide. Low CRBN expression is a frequent cause of failure for thalidomide-based PROTACs.
-
Target Engagement: Ensure that your PROTAC can bind to both the target protein and CRBN independently.
-
The "Hook Effect": Using excessively high concentrations of a PROTAC can lead to the formation of binary complexes (PROTAC-Target or PROTAC-CRBN) instead of the productive ternary complex (Target-PROTAC-CRBN), which reduces degradation efficiency. It is recommended to test a broad range of concentrations (e.g., 1 nM to 10 µM).
Q4: How can I confirm that my PROTAC is entering the cells and engaging with its target?
A4: Due to their larger size, poor cell permeability can be a challenge for PROTACs. Several assays can be employed to confirm cellular entry and target engagement:
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring the thermal stabilization of the target protein upon ligand binding in intact cells.
-
NanoBRET™ Target Engagement Assay: This is a live-cell assay that measures the binding of a fluorescently labeled tracer to a NanoLuc® luciferase-tagged target protein. Competitive displacement by the PROTAC indicates target engagement.
Troubleshooting Guides
Issue 1: Inconsistent or No Target Degradation
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| PROTAC Instability | Prepare fresh working solutions from a properly stored stock for each experiment. Assess the stability of your PROTAC in your specific cell culture medium or assay buffer using LC-MS/MS. |
| Low Cereblon (CRBN) Expression | Verify CRBN expression levels in your cell line by Western Blot. If expression is low, consider using a different cell line with higher endogenous CRBN levels or overexpressing CRBN. |
| Inefficient Ternary Complex Formation | Optimize the PROTAC concentration to avoid the "hook effect". Perform a dose-response experiment over a wide concentration range. Consider synthesizing analogs with different linker lengths or compositions to improve cooperativity. |
| Poor Cell Permeability | Confirm target engagement in live cells using CETSA or NanoBRET™ assays. If permeability is low, consider optimizing the physicochemical properties of your PROTAC. |
| Target Protein Characteristics | High target protein expression or a long half-life may require longer incubation times or higher PROTAC concentrations for effective degradation. |
Issue 2: "Hook Effect" Observed in Dose-Response Curves
Understanding the "Hook Effect"
At high concentrations, the formation of binary complexes between the PROTAC and either the target protein or the E3 ligase is favored over the formation of the productive ternary complex. This leads to a decrease in degradation at higher concentrations, resulting in a "hook" shape in the dose-response curve.
Troubleshooting Workflow for the "Hook Effect"
Caption: Troubleshooting workflow for the "hook effect".
Experimental Protocols
Protocol 1: Western Blot for Target Protein Degradation
This protocol is used to quantify the extent of target protein degradation following PROTAC treatment.
-
Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations (and a vehicle control, e.g., DMSO) for the desired time period (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against your protein of interest and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the target protein signal to the loading control to determine the extent of protein degradation.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA assesses target engagement by measuring the thermal stabilization of a protein upon ligand binding.[6][7]
-
Cell Treatment: Treat intact cells with the PROTAC or vehicle control for a specified time to allow for compound uptake and target binding.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures for a short period (e.g., 3 minutes).[6]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.[6]
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.[6]
-
Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein remaining by Western Blot or other quantitative methods. An increase in the amount of soluble protein at higher temperatures in the presence of the PROTAC indicates target engagement.
Protocol 3: NanoBRET™ Target Engagement Assay
This assay measures the binding of a PROTAC to a NanoLuc®-tagged target protein in live cells.[8][9][10][11]
-
Cell Preparation: Transfect cells with a vector expressing the target protein fused to NanoLuc® luciferase.
-
Assay Setup: Add the transfected cells to a multi-well plate.
-
Compound and Tracer Addition: Add the PROTAC at various concentrations, followed by the addition of a cell-permeable fluorescent tracer that also binds to the target protein.
-
Equilibration: Incubate the plate to allow the binding to reach equilibrium.
-
Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and measure the bioluminescence resonance energy transfer (BRET) signal. A decrease in the BRET signal with increasing PROTAC concentration indicates competitive displacement of the tracer and thus, target engagement.
Protocol 4: TR-FRET Assay for Ternary Complex Formation (Biochemical)
This in vitro assay quantifies the formation of the Target-PROTAC-E3 ligase ternary complex.[12][13][14][15][16]
-
Reagent Preparation: Use purified, recombinant target protein and E3 ligase (e.g., CRBN). One protein should be tagged with a donor fluorophore (e.g., Terbium) and the other with an acceptor fluorophore (e.g., d2 or a fluorescent protein), often via tagged antibodies.
-
Assay Reaction: In a microplate, combine the tagged target protein, tagged E3 ligase, and a dilution series of the PROTAC.
-
Incubation: Incubate the reaction to allow for ternary complex formation.
-
Signal Measurement: Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a plate reader. An increase in the FRET signal indicates the proximity of the donor and acceptor fluorophores, confirming the formation of the ternary complex.
Signaling and Experimental Workflow Diagrams
Caption: PROTAC mechanism of action.
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Thalidomide-type teratogenicity: structure–activity relationships for congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thalidomide | C13H10N2O4 | CID 5426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.com]
- 9. eubopen.org [eubopen.org]
- 10. NanoBRET™ Target Engagement Intracellular Kinase Assay, Nonbinding Surface Format Technical Manual [promega.com]
- 11. NanoBRET® Target Engagement BET BRD Assays [worldwide.promega.com]
- 12. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Validating Target Engagement of a Thalidomide-O-amido-C3-NH2 PROTAC
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of key experimental methods to validate the target engagement and subsequent degradation induced by a Thalidomide-O-amido-C3-NH2 PROTAC. Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that induces the degradation of specific proteins rather than inhibiting them. A critical step in the development of these molecules is the rigorous validation of their mechanism of action, beginning with confirming engagement of the target protein and the recruitment of the E3 ligase.
The this compound moiety serves as a recruiter for the Cereblon (CRBN) E3 ubiquitin ligase. The PROTAC molecule facilitates the formation of a ternary complex between the target protein, CRBN, and the PROTAC itself. This proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome. This guide will explore three common methods for validating these initial steps: NanoBRET/HiBiT assays, Cellular Thermal Shift Assay (CETSA), and Quantitative Western Blotting.
Comparison of Target Engagement and Degradation Validation Methods
The selection of an appropriate assay depends on the specific question being addressed, the available resources, and the desired throughput. The following table summarizes the key characteristics of each method.
| Method | Principle | Key Parameters Measured | Advantages | Limitations |
| NanoBRET/HiBiT | Bioluminescence Resonance Energy Transfer (BRET) or enzyme complementation to measure protein proximity or abundance in live cells.[1] | Target engagement (IC50), Ternary complex formation (EC50), Degradation (DC50, Dmax)[2][3] | Real-time, live-cell measurements; High sensitivity; Quantitative; High-throughput potential.[1][2] | Requires genetic modification of the target protein (fusion tags).[2] |
| CETSA | Ligand binding-induced thermal stabilization of the target protein in cells or cell lysates.[4] | Target engagement (EC50), Thermal shift (ΔTm). | Label-free; Can be performed in intact cells and tissues; Reflects intracellular target binding.[4][5] | Indirect measure of binding; Not all protein-ligand interactions result in a thermal shift; Lower throughput than NanoBRET.[4] |
| Quantitative Western Blot | Immunodetection of protein levels in cell lysates after separation by gel electrophoresis. | Degradation (DC50, Dmax). | Widely accessible; No requirement for protein modification; Direct visualization of protein levels and size. | Semi-quantitative; Lower throughput; Labor-intensive; Dependent on antibody quality. |
Quantitative Data Summary
The following table presents representative quantitative data for a thalidomide-based PROTAC targeting BRD4, which serves as an example for the expected performance of a this compound PROTAC.
| Parameter | NanoBRET/HiBiT | CETSA | Quantitative Western Blot | Reference |
| Target Engagement (IC50/EC50) | 50 - 200 nM | 100 - 500 nM | Not Applicable | [3] |
| Degradation (DC50) | 5 - 50 nM | Not Directly Measured | 10 - 100 nM | [3][6] |
| Maximal Degradation (Dmax) | > 90% | Not Directly Measured | > 90% | [6] |
Note: These values are illustrative and can vary depending on the specific target protein, cell line, and experimental conditions.
Experimental Protocols
NanoBRET™ Target Engagement and Ternary Complex Formation Assay
This protocol describes how to measure the engagement of the PROTAC with its target and the formation of the ternary complex in live cells.
Materials:
-
HEK293 cells
-
Plasmid encoding NanoLuc®-fused target protein
-
Plasmid encoding HaloTag®-fused CRBN
-
Transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
96-well white assay plates
-
HaloTag® NanoBRET® 618 Ligand
-
NanoBRET™ Nano-Glo® Substrate
-
This compound PROTAC
-
Luminometer capable of measuring BRET
Procedure:
-
Cell Transfection: Co-transfect HEK293 cells with the NanoLuc®-target protein and HaloTag®-CRBN plasmids. Plate the transfected cells in 96-well plates and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the this compound PROTAC.
-
Ligand and Substrate Addition: Add the HaloTag® ligand and Nano-Glo® substrate to the cells.
-
PROTAC Addition: Add the diluted PROTAC to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate at 37°C for the desired time (e.g., 2 hours for target engagement, or a time course for ternary complex kinetics).
-
BRET Measurement: Measure the donor (NanoLuc®) and acceptor (HaloTag® ligand) luminescence signals using a BRET-capable luminometer.
-
Data Analysis: Calculate the BRET ratio (acceptor signal / donor signal). For target engagement, a competitive displacement format with a fluorescent tracer is used, where a decrease in BRET indicates target binding. For ternary complex formation, an increase in BRET indicates the proximity of the target and CRBN.[7][8][9][10]
Cellular Thermal Shift Assay (CETSA)
This protocol outlines the steps to assess target engagement by measuring the thermal stabilization of the target protein upon PROTAC binding.
Materials:
-
Cells expressing the target protein
-
This compound PROTAC
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Lysis buffer (e.g., RIPA buffer)
-
Equipment for Western blotting or ELISA
Procedure:
-
Cell Treatment: Treat cultured cells with the this compound PROTAC at various concentrations or a single high concentration. Include a vehicle control.
-
Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Heat Shock: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and determine the protein concentration.
-
Detection: Analyze the amount of soluble target protein at each temperature point by Western blotting or ELISA.
-
Data Analysis: Generate melt curves by plotting the percentage of soluble protein against temperature. A shift in the melting temperature (Tm) indicates target engagement. Dose-response curves can be generated at a fixed temperature to determine the EC50.[4][11][12]
Quantitative Western Blot for Protein Degradation
This protocol details the quantification of target protein degradation induced by the PROTAC.
Materials:
-
Cells expressing the target protein
-
This compound PROTAC
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and treat with a concentration range of the this compound PROTAC for a specific duration (e.g., 24 hours). Include a vehicle control.
-
Cell Lysis: Wash the cells with PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the separated proteins to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer.
-
Incubate with the primary antibody for the target protein.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Repeat the process for the loading control antibody.
-
-
Detection: Add ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Calculate the percentage of degradation relative to the vehicle control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[13][14]
Visualizing the Process
To further clarify the concepts and workflows discussed, the following diagrams are provided.
Caption: Mechanism of action for a this compound PROTAC.
Caption: Experimental workflow for the NanoBRET ternary complex formation assay.
Caption: Decision tree for selecting a target engagement validation assay.
References
- 1. selvita.com [selvita.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pelagobio.com [pelagobio.com]
- 6. benchchem.com [benchchem.com]
- 7. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 8. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.com]
- 9. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 10. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to Cereblon Ligands: Benchmarking Thalidomide-O-amido-C3-NH2 and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Thalidomide-O-amido-C3-NH2 with other prominent Cereblon (CRBN) ligands. Cereblon, as the substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex, is a key target in the development of novel therapeutics, particularly in the realm of targeted protein degradation.[1][2][3] Understanding the comparative performance of various CRBN ligands is crucial for the rational design of potent and selective protein degraders.
This compound is a functionalized derivative of thalidomide, designed as a versatile building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[4][5][6] Its core thalidomide moiety engages the Cereblon E3 ligase, while the amido-C3-NH2 linker provides a reactive handle for conjugation to a target protein-binding ligand.[4] This guide will focus on comparing the CRBN-binding and degradation-inducing properties of the parent thalidomide scaffold and its clinically relevant analogs—lenalidomide, pomalidomide, and iberdomide—to provide a framework for evaluating the potential of PROTACs derived from this compound.
Quantitative Comparison of Cereblon Ligands
The efficacy of a Cereblon ligand is primarily determined by its binding affinity to CRBN and its ability to induce the degradation of specific target proteins, known as neosubstrates. The following table summarizes key quantitative data for well-characterized CRBN ligands.
| Ligand | CRBN Binding Affinity (IC50, nM) | Key Neosubstrates | Neosubstrate Degradation (EC50/DC50, nM) |
| Thalidomide | ~2500 | SALL4, IKZF1 (Ikaros), IKZF3 (Aiolos) | Not widely reported |
| Lenalidomide | 1500[7] | IKZF1, IKZF3[8] | Not widely reported |
| Pomalidomide | 1200[7] | IKZF1, IKZF3, CK1α, GSPT1, ARID2[1][9] | Not widely reported |
| Iberdomide (CC-220) | 60[7] | IKZF1, IKZF3[7] | Aiolos: 0.5 nM, Ikaros: 1 nM[7] |
Note: IC50, EC50, and DC50 values can vary depending on the specific assay conditions and cell lines used. The data presented here is for comparative purposes.
Mechanism of Action and Signaling Pathways
Cereblon E3 ligase modulators, often referred to as "molecular glues," function by redirecting the substrate specificity of the CRL4-CRBN E3 ubiquitin ligase complex.[1] Upon binding to Cereblon, these ligands induce a conformational change that promotes the recruitment of neosubstrates, which are not typically recognized by the native E3 ligase complex.[8][9] This leads to the polyubiquitination of the neosubstrate and its subsequent degradation by the 26S proteasome.
The degradation of key transcription factors, such as Ikaros (IKZF1) and Aiolos (IKZF3), is a hallmark of many Cereblon modulators and is central to their therapeutic effects in multiple myeloma and other B-cell malignancies.[1][8][9] The downstream consequences of Ikaros and Aiolos degradation include the downregulation of interferon regulatory factor 4 (IRF4) and c-Myc, leading to cell cycle arrest and apoptosis in cancer cells.[1][9]
Experimental Protocols
Accurate comparison of Cereblon ligands requires robust and standardized experimental protocols. Below are methodologies for key assays used in their characterization.
Cereblon Binding Assays
These assays are designed to quantify the binding affinity of a ligand to the Cereblon protein.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay:
-
Principle: This competitive binding assay measures the displacement of a fluorescently labeled tracer from the Cereblon protein by the test compound.
-
Methodology:
-
Recombinant tagged Cereblon (e.g., GST-CRBN) is incubated with a fluorescently labeled CRBN ligand (tracer) and a terbium-coupled anti-tag antibody.
-
In the absence of a competitor, FRET occurs between the terbium-labeled antibody and the fluorescent tracer.
-
The test compound is added in increasing concentrations, displacing the tracer and causing a decrease in the FRET signal.
-
The IC50 value is determined by plotting the FRET signal against the logarithm of the test compound concentration.
-
-
-
Fluorescence Polarization (FP) Assay:
-
Principle: This assay measures the change in the polarization of fluorescent light emitted by a small fluorescently labeled ligand upon binding to the much larger Cereblon protein.
-
Methodology:
-
A fluorescently labeled CRBN ligand is incubated with recombinant Cereblon.
-
Binding to Cereblon slows the rotation of the fluorescent ligand, increasing the polarization of the emitted light.
-
A test compound is added, which competes for binding and displaces the fluorescent ligand, leading to a decrease in fluorescence polarization.
-
The IC50 value is calculated from the dose-response curve.[10]
-
-
Protein Degradation Assays
These assays quantify the ability of a Cereblon ligand to induce the degradation of a target protein.
-
Western Blotting:
-
Principle: This technique is used to detect and quantify the levels of a specific protein in a cell lysate.
-
Methodology:
-
Cells are treated with the test compound at various concentrations for a defined period.
-
Cells are lysed, and the total protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with a primary antibody specific to the target protein and a loading control protein (e.g., GAPDH, β-actin).
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection.
-
The band intensities are quantified to determine the extent of protein degradation.
-
From this data, the DC50 (concentration at which 50% of the protein is degraded) and Dmax (the maximum degradation achieved) can be calculated.[11][12][13]
-
-
-
In-Cell Western / Quantitative Immunofluorescence:
-
Principle: These are higher-throughput methods to quantify protein levels directly in fixed cells.
-
Methodology:
-
Cells are seeded in multi-well plates and treated with the test compound.
-
After treatment, cells are fixed and permeabilized.
-
Cells are incubated with a primary antibody against the target protein and a fluorescently labeled secondary antibody.
-
The fluorescence intensity, which is proportional to the protein amount, is measured using a plate reader or high-content imager.
-
-
Ternary Complex Formation Assays
These assays assess the formation of the key intermediate complex consisting of the Cereblon ligand, Cereblon, and the neosubstrate.
-
NanoBRET™ Assay:
-
Principle: This is a live-cell assay that measures protein-protein interactions using bioluminescence resonance energy transfer (BRET).
-
Methodology:
-
Cells are engineered to express the neosubstrate fused to a NanoLuc® luciferase (the BRET donor) and Cereblon fused to a HaloTag® protein (the BRET acceptor), which is labeled with a fluorescent ligand.
-
The Cereblon ligand is added to the cells.
-
If the ligand induces the formation of a ternary complex, the donor and acceptor are brought into close proximity, resulting in a BRET signal.
-
The intensity of the BRET signal is proportional to the amount of ternary complex formed.[14]
-
-
-
Surface Plasmon Resonance (SPR):
-
Principle: SPR is a label-free technique that measures the binding of analytes in solution to a ligand immobilized on a sensor chip in real-time.
-
Methodology:
-
Recombinant Cereblon is immobilized on the sensor chip.
-
A solution containing the Cereblon ligand and the neosubstrate is flowed over the chip.
-
The formation of the ternary complex on the chip surface is detected as a change in the refractive index, which is proportional to the change in mass.
-
Kinetic parameters (association and dissociation rates) and binding affinity can be determined.[15]
-
-
Conclusion
The landscape of Cereblon E3 ligase modulators is rapidly evolving, with newer derivatives like iberdomide demonstrating significantly higher binding affinity and more potent degradation of neosubstrates compared to the parent thalidomide molecule.[7][9][16] this compound, by virtue of its thalidomide core, provides a foundational platform for the development of PROTACs. The ultimate efficacy of a PROTAC derived from this building block will depend not only on the intrinsic CRBN binding of the thalidomide moiety but also on the nature of the linker and the affinity of the warhead for the target protein. The experimental protocols and comparative data presented in this guide offer a robust framework for researchers to evaluate and optimize novel Cereblon-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Cereblon: A Protein Crucial to the Multiple Functions of Immunomodulatory Drugs as well as Cell Metabolism and Disease Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cereblon and Its Role in the Treatment of Multiple Myeloma by Lenalidomide or Pomalidomide [pubs.sciepub.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. The Myeloma Drug Lenalidomide Promotes the Cereblon-Dependent Destruction of Ikaros Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Protein Degraders | Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 12. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Ternary Complex Formation [worldwide.promega.com]
- 15. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Iberdomide - Wikipedia [en.wikipedia.org]
A Comparative Guide to Thalidomide-O-amido-C3-NH2 and Lenalidomide-Based PROTACs in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of many successful PROTACs is the E3 ligase binder, with derivatives of thalidomide and its analogue lenalidomide being widely employed to recruit the Cereblon (CRBN) E3 ubiquitin ligase. This guide provides an objective comparison of PROTACs constructed with Thalidomide-O-amido-C3-NH2 and those based on lenalidomide, supported by experimental data and detailed protocols to inform the rational design of novel protein degraders.
Performance Comparison: Degradation Efficiency and Binding Affinity
The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of the target protein, a process quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). Furthermore, the binding affinity of the E3 ligase ligand to its target, CRBN, is a key determinant of the PROTAC's overall potency.
| PROTAC ID | E3 Ligase Ligand | Linker Type | Target Protein | DC50 (nM) | Dmax (%) | Reference |
| PROTAC 1 | Thalidomide | PEG8 | BRD4 | 25 | >95 | [1] |
| PROTAC 2 | Lenalidomide | PEG4 | BRD4 | 10 | >95 | [1] |
| PROTAC 3 | Lenalidomide | PEG6 | BRD4 | 8 | >95 | [1] |
| PROTAC 4 | Lenalidomide | PEG8 | BRD4 | 12 | >95 | [1] |
Binding Affinity to CRBN
The binding affinity of the E3 ligase ligand is a crucial factor in the formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase). Studies have shown that both thalidomide and lenalidomide bind to CRBN, with lenalidomide generally exhibiting a slightly higher affinity.
| Ligand | Binding Affinity (Kd) to CRBN | Method | Reference |
| Thalidomide | ~250 nM | Isothermal Titration Calorimetry (ITC) | [2] |
| Lenalidomide | ~178 nM | Isothermal Titration Calorimetry (ITC) | [2] |
| Lenalidomide | 0.64 µM ± 0.24 µM | Isothermal Titration Calorimetry (ITC) | [3] |
The data suggests that lenalidomide-based PROTACs may offer an advantage in terms of degradation potency, potentially due to their slightly higher affinity for CRBN, which can contribute to more efficient ternary complex formation.[1]
Physicochemical and Stability Considerations
Beyond degradation efficiency, the physicochemical properties of PROTACs, such as cellular permeability and metabolic stability, are critical for their therapeutic potential. Studies suggest that lenalidomide-based PROTACs may possess more favorable physicochemical profiles. The absence of one of the phthalimide carbonyl groups in lenalidomide can lead to improved metabolic and chemical stability, which is a significant factor in the in vivo durability and overall performance of a PROTAC.[1]
Signaling Pathways and Mechanism of Action
Both thalidomide- and lenalidomide-based PROTACs function by hijacking the CRL4^CRBN^ E3 ubiquitin ligase complex. The following diagrams illustrate the key signaling pathway and the general mechanism of action for these PROTACs.
Caption: General mechanism of action for a CRBN-recruiting PROTAC.
Caption: The CRL4-CRBN E3 ubiquitin ligase signaling pathway.
Experimental Protocols
Western Blot for PROTAC-Induced Protein Degradation (DC50 and Dmax Determination)
This protocol outlines the steps to quantify the degradation of a target protein in response to PROTAC treatment.[4][5]
Materials:
-
Cell line expressing the protein of interest (POI)
-
PROTAC compound (this compound or Lenalidomide-based)
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that ensures they are in the exponential growth phase at the time of treatment.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium. A typical concentration range for DC50 determination is 0.1 nM to 10 µM.
-
Treat cells with the different concentrations of the PROTAC or vehicle control (DMSO) for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Probe the same membrane with a primary antibody against a loading control.
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities for the POI and the loading control.
-
Normalize the POI band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to verify the formation of the ternary complex (POI-PROTAC-E3 ligase).[6][7]
Materials:
-
Cells expressing the POI and the E3 ligase (CRBN)
-
PROTAC compound
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
Co-IP lysis buffer (non-denaturing)
-
Antibody against the E3 ligase (CRBN) or the POI
-
Control IgG antibody
-
Protein A/G magnetic beads or agarose resin
-
Wash buffer
-
Elution buffer or Laemmli sample buffer
-
Western blot reagents (as described above)
Procedure:
-
Cell Treatment and Lysis:
-
Culture cells to an appropriate confluency.
-
Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours to prevent degradation of the ubiquitinated POI.
-
Treat cells with the PROTAC or DMSO for a specified time (e.g., 2-4 hours).
-
Lyse the cells using a non-denaturing Co-IP lysis buffer.
-
Clear the lysate by centrifugation.
-
-
Immunoprecipitation:
-
Incubate the cleared cell lysate with an antibody against the E3 ligase (or POI) or a control IgG overnight at 4°C with gentle rotation.
-
Add Protein A/G beads/resin to the lysate-antibody mixture and incubate for another 2-4 hours at 4°C to capture the immune complexes.
-
-
Washing and Elution:
-
Pellet the beads/resin and discard the supernatant.
-
Wash the beads/resin several times with wash buffer to remove non-specific binding proteins.
-
Elute the bound proteins from the beads/resin by boiling in Laemmli sample buffer.
-
-
Western Blot Analysis:
-
Analyze the eluted samples by Western blotting.
-
Probe the membrane with antibodies against the POI and the E3 ligase to confirm their co-immunoprecipitation, which indicates the formation of the ternary complex.
-
Caco-2 Permeability Assay
This assay is used to assess the intestinal permeability of PROTACs, a key parameter for oral bioavailability.[8][9][10][11]
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Cell culture medium for Caco-2 cells
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
PROTAC compound
-
Lucifer yellow (a marker for monolayer integrity)
-
LC-MS/MS system for sample analysis
Procedure:
-
Caco-2 Cell Culture and Monolayer Formation:
-
Seed Caco-2 cells on Transwell inserts and culture for approximately 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Permeability Assay:
-
Wash the Caco-2 monolayers with transport buffer.
-
Add the PROTAC solution to the apical (A) or basolateral (B) side of the Transwell insert.
-
At specified time points, collect samples from the receiver compartment (basolateral for A-to-B transport, apical for B-to-A transport).
-
Include a Lucifer yellow control to assess the integrity of the monolayer during the experiment.
-
-
Sample Analysis and Permeability Calculation:
-
Analyze the concentration of the PROTAC in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug appearance in the receiver compartment
-
A is the surface area of the membrane
-
C0 is the initial concentration of the drug in the donor compartment
-
-
Conclusion
The choice between this compound and lenalidomide-based linkers for PROTAC development depends on a multitude of factors, including the specific protein of interest, the desired degradation kinetics, and the overall physicochemical properties of the final molecule. The available data suggests that lenalidomide-based PROTACs may offer advantages in terms of degradation potency and metabolic stability. However, the ease of synthesis and commercial availability of building blocks like this compound make it a valuable tool for the rapid generation of PROTAC libraries. This guide provides the foundational knowledge, comparative data, and detailed experimental protocols to empower researchers to make informed decisions in the design and optimization of novel and effective protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 9. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 10. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 11. Caco 2 Cell Permeability Assay | PDF [slideshare.net]
A Comparative Guide to Thalidomide-O-amido-C3-NH2 and Pomalidomide-Based PROTACs for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component in the design of many successful PROTACs is the E3 ligase ligand, which recruits the cellular machinery responsible for protein degradation. Among the most utilized E3 ligases is Cereblon (CRBN), which is effectively recruited by derivatives of thalidomide and its analogs, such as pomalidomide.
This guide provides an objective comparison between PROTACs constructed using Thalidomide-O-amido-C3-NH2 and those based on pomalidomide, offering insights into their performance, underlying mechanisms, and the experimental protocols required for their evaluation.
Core Concepts: The PROTAC Mechanism of Action
PROTACs are comprised of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase is the pivotal event that initiates the degradation process. This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, while the PROTAC molecule can be recycled to induce the degradation of another target protein.[2]
Comparison of E3 Ligase Ligands: Thalidomide vs. Pomalidomide
The choice of the CRBN ligand is a critical determinant of a PROTAC's efficacy. Both thalidomide and pomalidomide are well-established CRBN binders, yet they possess distinct properties that influence the performance of the resulting PROTACs.
Pomalidomide-based PROTACs have generally become the preferred choice in many applications for several key reasons:
-
Higher Binding Affinity: Pomalidomide typically exhibits a stronger binding affinity for CRBN compared to thalidomide.[3] This can lead to more efficient formation of the ternary complex, resulting in more potent protein degradation.
-
Versatile Linker Attachment: The amino group on the phthalimide ring of pomalidomide provides a convenient and versatile point for linker attachment. This position is often directed away from the CRBN binding interface, allowing for greater flexibility in linker design without compromising the engagement of the E3 ligase.[3]
-
Improved Physicochemical Properties: Pomalidomide-based PROTACs have been reported to have greater metabolic stability and improved degradation selectivity compared to their thalidomide-based counterparts.[3]
This compound represents a specific, functionalized thalidomide derivative designed for PROTAC synthesis. The "O-amido-C3-NH2" portion is a linker with a terminal amine group that allows for conjugation to a ligand for a protein of interest. While effective in recruiting CRBN, PROTACs derived from this linker may exhibit lower potency compared to pomalidomide-based analogs due to the inherently weaker binding of the thalidomide moiety to CRBN.
Performance Data: A Quantitative Comparison
Direct, head-to-head comparative studies of PROTACs using this compound and a pomalidomide-based linker against the same target protein are limited in publicly available literature. However, by compiling data from studies on PROTACs targeting the well-characterized Bromodomain and Extra-Terminal (BET) protein BRD4, we can infer performance differences.
It is crucial to note that the following data is compiled from different studies, and experimental conditions may vary.
| PROTAC ID | E3 Ligase Ligand | Target Protein | DC50 (nM) | Dmax (%) | Cell Line |
| Representative Thalidomide-based PROTAC | Thalidomide Derivative | BRD4 | 0.1 - 0.3 | >90 | Varies |
| ARV-825 (Pomalidomide-based) | Pomalidomide | BRD4 | < 1 | >90 | Burkitt's Lymphoma |
| dBET1 (Pomalidomide-based) | Pomalidomide | BRD4 | 430 | >90 | Myeloma |
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein. Dmax: The maximum percentage of protein degradation achieved.
The data, while not a direct comparison of the exact linkers, supports the general observation that pomalidomide-based PROTACs can achieve high levels of degradation at very low concentrations.
Experimental Protocols
Accurate evaluation and comparison of PROTACs rely on robust and well-defined experimental methodologies. Below are detailed protocols for key experiments used to characterize the performance of CRBN-recruiting PROTACs.
Experimental Workflow for PROTAC Evaluation
Protocol 1: Western Blot for PROTAC-Induced Protein Degradation
This protocol outlines the steps to quantify the reduction in target protein levels following PROTAC treatment.[4]
1. Cell Culture and Treatment:
-
Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC compound. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubate the cells for a predetermined time course (e.g., 4, 8, 16, 24 hours) at 37°C.
2. Cell Lysis and Protein Quantification:
-
After treatment, aspirate the media and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add an appropriate volume of lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
3. SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH or β-actin).
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Visualize the protein bands using a chemiluminescence detection reagent and an imaging system.
4. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Generate a dose-response curve to determine the DC50 and Dmax values.
Protocol 2: In Vitro Ubiquitination Assay
This assay directly measures the PROTAC's ability to mediate the ubiquitination of its target protein in a reconstituted system.[5]
1. Reagents:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant CRBN-DDB1-CUL4A-Rbx1 E3 ligase complex
-
Recombinant target protein of interest (POI)
-
Ubiquitin
-
ATP
-
10X Ubiquitination Buffer
-
PROTAC of interest
-
DMSO (vehicle control)
2. Reaction Setup (for a 25 µL reaction):
-
On ice, prepare a master mix containing water, 10X ubiquitination buffer, ATP, E1 enzyme, E2 enzyme, ubiquitin, and the POI.
-
In separate tubes, aliquot the master mix.
-
Add the E3 ligase complex to each reaction tube.
-
Add the PROTAC (at the desired final concentration) or an equivalent volume of DMSO for the vehicle control.
-
Set up control reactions:
-
No E1 enzyme
-
No E3 ligase
-
No PROTAC (vehicle only)
-
3. Incubation and Termination:
-
Incubate the reactions at 37°C for a specified time (e.g., 60-120 minutes).
-
Terminate the reactions by adding SDS-PAGE loading buffer and boiling at 95-100°C for 5 minutes.
4. Detection of Ubiquitination:
-
Resolve the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Perform a Western blot using a primary antibody against the target protein.
-
A ladder of higher molecular weight bands corresponding to the ubiquitinated POI should be visible in the active PROTAC-containing reactions.
Conclusion
The selection of the E3 ligase ligand is a cornerstone of rational PROTAC design. While both thalidomide and pomalidomide-based linkers are capable of recruiting the CRBN E3 ligase, the available evidence suggests that pomalidomide often provides a significant advantage in terms of binding affinity and, consequently, the degradation potency of the resulting PROTAC.[3] The enhanced physicochemical properties of pomalidomide-based PROTACs further solidify their preference in many drug discovery programs.
The experimental protocols provided herein offer a standardized framework for the rigorous evaluation of novel PROTACs, enabling researchers to make data-driven decisions in the optimization of these promising therapeutic agents. Through careful design and thorough experimental validation, the full potential of targeted protein degradation can be harnessed to address a wide range of diseases.
References
Comparison Guide: Cross-Reactivity Profile of Thalidomide-O-amido-C3-NH2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Thalidomide-O-amido-C3-NH2, a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, against other commonly used CRBN ligands in the field of Targeted Protein Degradation (TPD). The selection of a specific E3 ligase ligand is a critical step in the design of Proteolysis Targeting Chimeras (PROTACs), as its binding affinity and cross-reactivity profile can significantly influence the potency, selectivity, and potential off-target effects of the final degrader molecule.
This compound is a derivative of thalidomide, functionalized with a linker to facilitate its conjugation to a target protein ligand, thereby forming a PROTAC[1][2][3]. Like other thalidomide analogs, it functions by binding to CRBN, a substrate receptor for the Cullin-4-RING E3 ubiquitin ligase (CRL4) complex[4][5]. This binding event modulates the substrate specificity of the ligase, inducing the ubiquitination and subsequent proteasomal degradation of specific target proteins known as neosubstrates[6][7].
This guide compares this compound with its parent molecule, Thalidomide, and its more potent derivatives, Lenalidomide and Pomalidomide. These molecules are among the most widely used ligands for recruiting the CRBN E3 ligase[8][9].
Data Presentation: Comparative Binding Affinity
The binding affinity of a ligand for its intended E3 ligase and its potential off-targets is a key determinant of its utility. High affinity for the E3 ligase is often desirable for efficient ternary complex formation, while low affinity for other proteins (cross-reactivity) is crucial for minimizing off-target effects. The following table summarizes representative binding affinities of various CRBN ligands.
Note: The data presented below is a representative summary based on established knowledge of thalidomide analogs. Specific experimental values for this compound would need to be determined empirically.
| Compound | Primary Target | Representative KD (nM) for CRBN | Key Off-Targets / Neosubstrates | Representative Off-Target KD (nM) |
| This compound | CRBN | To be determined | To be determined | To be determined |
| Thalidomide | CRBN | ~1800 | IKZF1, IKZF3, GSPT1 | Neosubstrate-dependent |
| Lenalidomide | CRBN | ~250 | IKZF1, IKZF3, CK1α | Neosubstrate-dependent |
| Pomalidomide | CRBN | ~190 | IKZF1, IKZF3 | Neosubstrate-dependent |
| Iberdomide (CC-220) | CRBN | ~150 (IC50)[10] | Ikaros (IKZF1), Aiolos (IKZF3) | Neosubstrate-dependent |
KD (Dissociation Constant): A lower KD value indicates higher binding affinity. Data is compiled from publicly available literature and represents typical values. Lenalidomide and pomalidomide bind to CRBN more strongly than thalidomide[11].
Signaling Pathway: CRBN-Mediated Protein Degradation
The diagram below illustrates the mechanism of action for CRBN-recruiting chemical entities. These molecules act as a "molecular glue" within the cell, bringing a target protein into proximity with the CRL4CRBN E3 ubiquitin ligase complex. This induced proximity leads to the polyubiquitination of the target protein, marking it for degradation by the proteasome.
Caption: Mechanism of CRBN-mediated targeted protein degradation.
Experimental Protocols
To assess the cross-reactivity of this compound, a series of standardized experiments should be performed. A competitive binding assay is a fundamental method for determining binding affinity and selectivity.
Protocol: Competitive Binding Assay for CRBN
This protocol is designed to determine the binding affinity (IC50/Ki) of a test compound (e.g., this compound) for the CRBN protein by measuring its ability to displace a known, high-affinity fluorescent tracer.
1. Materials and Reagents:
- Recombinant human CRBN/DDB1 protein complex.
- Fluorescently labeled CRBN tracer (e.g., a fluorescent derivative of pomalidomide).
- Test Compound: this compound.
- Reference Compounds: Thalidomide, Lenalidomide, Pomalidomide.
- Assay Buffer: (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP, 0.01% Tween-20).
- 384-well, low-volume, black microplates.
- Plate reader capable of measuring fluorescence polarization or TR-FRET.
2. Procedure:
- Compound Preparation: Prepare a serial dilution series of the test and reference compounds in assay buffer. Typically, an 11-point, 3-fold dilution series is created, starting from a high concentration (e.g., 100 µM).
- Assay Plate Preparation: Add assay buffer, fluorescent tracer (at a final concentration equal to its KD), and the serially diluted compounds to the wells of the 384-well plate.
- Initiate Reaction: Add the recombinant CRBN/DDB1 protein complex to all wells to initiate the binding reaction. The final protein concentration should be optimized for the assay window.
- Incubation: Incubate the plate at room temperature for a specified period (e.g., 60-120 minutes) to allow the binding to reach equilibrium. Protect the plate from light.
- Data Acquisition: Measure the fluorescence polarization or TR-FRET signal using a compatible plate reader.
3. Data Analysis:
- The raw data is converted to percent inhibition relative to high (no inhibitor) and low (no protein) controls.
- Plot the percent inhibition against the logarithm of the inhibitor concentration.
- Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor required to displace 50% of the fluorescent tracer.
- The IC50 can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation if the KD of the tracer is known.
Experimental Workflow Diagram
The following diagram outlines the logical flow of the competitive binding assay described above.
Caption: Workflow for a competitive binding assay.
By following these protocols and comparing the resulting data, researchers can effectively characterize the cross-reactivity profile of this compound and make informed decisions regarding its suitability for the development of novel protein degraders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 5. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The novel mechanism of lenalidomide activity. | Broad Institute [broadinstitute.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
A Comparative Guide to Linker Efficacy for Thalidomide-O-amido-C3-NH2 in PROTAC Design
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) represent a paradigm-shifting therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of PROTAC design is the linker, which connects the target-binding warhead to the E3 ligase-recruiting moiety. The choice of linker profoundly impacts the efficacy, selectivity, and physicochemical properties of the resulting degrader.
This guide provides a comparative analysis of different linker types used in conjunction with Thalidomide-O-amido-C3-NH2, a common building block that incorporates the Cereblon (CRBN) E3 ligase ligand. While direct head-to-head comparative data for various linkers conjugated specifically to this compound is limited in publicly available literature, this guide summarizes key experimental data from studies on closely related thalidomide-based PROTACs to inform rational linker design. The data presented herein focuses on the degradation of well-characterized targets such as Bromodomain-containing protein 4 (BRD4) and Bruton's tyrosine kinase (BTK).
Data Presentation: Linker Performance in Thalidomide-Based PROTACs
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize the performance of thalidomide-based PROTACs with different linker compositions and lengths.
Table 1: Comparison of Linker Types for BRD4 Degraders
| PROTAC Name | E3 Ligase Ligand | Linker Type | Target Protein | DC50 (nM) | Dmax (%) | Cell Line |
| dBET1 | Thalidomide derivative | PEG | BRD4 | ~1.8 | >95 | MV4;11 |
| PROTAC 3 | Thalidomide | PEG | BRD4 | ~0.1-0.3 | Not Reported | RS4;11 |
| Compound 21 | Pomalidomide | Alkyl | BRD4 | Not Reported | >75 at 1µM | THP-1 |
Note: Data is compiled from different studies and experimental conditions may vary. The DC50 and Dmax values are highly dependent on the specific PROTAC architecture and the experimental setup.
Table 2: Impact of PEG Linker Length on BTK Degrader Efficacy
| Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PEG | 10 | 1.1 | ~90 |
| PEG | 13 | 0.8 | ~95 |
Note: This data illustrates that for BTK degraders, a slightly longer PEG linker resulted in improved Dmax. The optimal linker length is target-dependent and requires empirical determination.
Experimental Protocols
Accurate assessment of PROTAC efficacy is paramount. The following is a detailed protocol for a key experiment used to quantify protein degradation.
Western Blot for PROTAC-Induced Protein Degradation
This protocol outlines the steps for treating cells with a PROTAC, preparing cell lysates, and performing a Western blot to quantify the degradation of the target protein.
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
In Vivo Validation of Thalidomide-Based PROTACs: A Comparative Guide
The Rise of Thalidomide-Based PROTACs
PROTACs represent a paradigm shift in pharmacology. Unlike traditional small-molecule inhibitors that simply block the function of a target protein, PROTACs mediate its complete removal by harnessing the cell's own ubiquitin-proteasome system.[1] A PROTAC consists of two key moieties connected by a linker: one that binds to the target protein of interest and another that recruits an E3 ubiquitin ligase.
Thalidomide and its analogs, such as lenalidomide and pomalidomide, have emerged as highly effective E3 ligase recruiters. They bind to the Cereblon (CRBN) protein, a substrate receptor of the CRL4^CRBN^ E3 ubiquitin ligase complex.[2] The favorable drug-like properties of thalidomide derivatives, including their relatively small size and good cell permeability, have made them a popular choice in PROTAC design.[2]
Mechanism of Action: Degradation vs. Inhibition
The fundamental difference in the mechanism of action between a PROTAC and a traditional inhibitor leads to distinct biological outcomes. While an inhibitor reversibly binds to a protein's active site, a PROTAC catalytically induces the ubiquitination and subsequent degradation of the entire protein. This leads to a more profound and sustained downstream effect, which can overcome resistance mechanisms associated with inhibitor therapies.
Figure 1. Comparison of the mechanism of action between a small molecule inhibitor and a PROTAC.
In Vivo Validation: A Case Study of a BET Degrader
To illustrate the in vivo validation process, we will examine the data from preclinical studies of ARV-771, a thalidomide-based PROTAC that targets the BET family of proteins (BRD2, BRD3, and BRD4). These proteins are crucial regulators of gene expression and are implicated in various cancers. The alternative for comparison will be the BET inhibitor, OTX015.
Quantitative Data Summary
The following tables summarize the key in vivo efficacy and pharmacodynamic data from preclinical studies comparing the BET PROTAC ARV-771 with the BET inhibitor OTX015 in a castration-resistant prostate cancer (CRPC) xenograft model.
Table 1: In Vivo Efficacy Comparison in a 22Rv1 CRPC Xenograft Model
| Treatment Group | Dose & Schedule | Tumor Growth Inhibition (TGI) | Observations |
| Vehicle Control | - | 0% | Uninhibited tumor growth |
| OTX015 | Not specified | Moderate TGI | Tumor growth slowed |
| ARV-771 | 10 mg/kg, s.c., daily | Significant TGI | |
| ARV-771 | 30 mg/kg, s.c., daily | Tumor Regression | Tumors shrank over time |
Data adapted from studies on ARV-771 in CRPC models.
Table 2: In Vivo Pharmacodynamic Comparison in a 22Rv1 CRPC Xenograft Model
| Treatment Group | Duration | BRD4 Protein Levels in Tumor | c-MYC Protein Levels in Tumor |
| Vehicle Control | 14 days | 100% | 100% |
| OTX015 | 14 days | Increased | Significantly Decreased |
| ARV-771 | 3 days | Significantly Decreased | Significantly Decreased |
| ARV-771 | 14 days | Sustained Decrease | Sustained Decrease |
Data adapted from studies on ARV-771 in CRPC models.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and critical evaluation of in vivo studies. Below are the protocols for the key experiments cited in the tables above.
In Vivo Xenograft Efficacy Study
This protocol outlines the methodology for evaluating the in vivo efficacy of a PROTAC in a mouse xenograft model.
-
Animal Model: Male athymic nude (Nu/Nu) mice, 6-8 weeks old, are typically used for xenograft studies.
-
Cell Line and Implantation: 22Rv1 human CRPC cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum. For tumor implantation, 22Rv1 cells are suspended in Matrigel and subcutaneously injected into the flank of each mouse.
-
Treatment: Tumors are allowed to grow to a specified volume (e.g., 150-200 mm³) before randomizing the mice into treatment groups. The PROTAC (e.g., ARV-771) is administered, for example, subcutaneously (s.c.) daily at desired doses. A vehicle control group and a comparator group (e.g., a small molecule inhibitor) are included.
-
Efficacy Assessment: Tumor volumes are measured regularly using calipers. Tumor growth inhibition (TGI) is calculated relative to the vehicle control group. Animal body weight is monitored as an indicator of toxicity. At the end of the study, tumors are harvested for pharmacodynamic analysis.
Figure 2. General workflow for an in vivo xenograft study.
Pharmacodynamic Analysis (Western Blot)
This protocol is used to assess the levels of the target protein in tumor tissues following treatment.
-
Tumor Lysate Preparation: Excised tumors are snap-frozen in liquid nitrogen and stored at -80°C. For analysis, tumors are homogenized in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each tumor lysate are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation and Detection: The membrane is blocked and then incubated with a primary antibody specific for the target protein (e.g., BRD4) and a loading control (e.g., β-actin). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: The intensity of the protein bands is quantified using densitometry software, and the target protein levels are normalized to the loading control.
Signaling Pathway Visualization
The downstream effects of BET protein degradation by a thalidomide-based PROTAC are a key aspect of its in vivo validation. The degradation of BRD4 leads to the suppression of key oncogenes, most notably c-MYC, which in turn affects cell proliferation and survival.
Figure 3. Signaling pathway of a thalidomide-based BET degrader.
Conclusion
The in vivo validation of thalidomide-based PROTACs demonstrates their potential as a powerful therapeutic strategy. The ability to induce the degradation of target proteins leads to a more profound and durable anti-tumor response compared to traditional inhibitors. While the specific PROTAC linker can influence pharmacokinetic and pharmacodynamic properties, the fundamental principles of in vivo validation remain consistent. The experimental protocols and comparative data presented in this guide provide a solid framework for researchers and drug developers to design and interpret their own in vivo studies of novel thalidomide-based PROTACs.
References
A Researcher's Guide to Selecting Thalidomide-O-amido-C3-NH2 for PROTAC Development
For researchers in drug discovery and development, particularly those working with Proteolysis Targeting Chimeras (PROTACs), the quality of chemical building blocks is paramount. Thalidomide-O-amido-C3-NH2 is a key bifunctional molecule, acting as a Cereblon (CRBN) E3 ligase ligand connected to a three-carbon linker with a terminal amine. This amine group allows for conjugation to a target protein ligand, forming a complete PROTAC. Given its critical role, selecting a high-quality source for this reagent is a crucial first step in any experiment.
This guide provides a framework for comparing this compound from various suppliers. As direct head-to-head performance data is often proprietary, we present a guide to the key quality attributes to consider and the essential experiments to perform for in-house validation.
Supplier and Product Specification Overview
Several chemical suppliers offer this compound, often as a salt (e.g., TFA or HCl salt) to improve solubility and stability. When evaluating suppliers, it is essential to scrutinize the product's certificate of analysis (CoA) and any additional technical data provided. Below is a summary of typical specifications advertised by various suppliers.
| Parameter | Common Specification | Importance for Researchers |
| Chemical Name | N-(3-aminopropyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]oxy}acetamide | Ensures correct chemical identity. |
| CAS Number | 2022182-57-4 (for free base) | A unique identifier for the specific chemical substance. |
| Molecular Formula | C18H20N4O6 | Confirms the elemental composition. |
| Molecular Weight | 388.37 g/mol | Important for calculating molar concentrations. |
| Purity | ≥98% (by HPLC) | High purity is critical to avoid confounding results from impurities. |
| Appearance | Solid Powder (e.g., White to off-white) | A basic quality control check. |
| Solubility | Varies (often soluble in DMSO) | Crucial for experimental design and stock solution preparation. |
| Storage Conditions | Typically -20°C for long-term storage | Proper storage ensures the stability and longevity of the compound. |
| Analytical Data | HPLC, NMR, Mass Spectrometry | The CoA should provide data confirming the structure and purity. |
The PROTAC Pathway: Mechanism of Action
This compound is a fundamental component in the design of PROTACs that hijack the Cereblon E3 ubiquitin ligase. The thalidomide moiety binds to Cereblon, a substrate receptor of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex. When this molecule is incorporated into a PROTAC, it brings the target protein into close proximity with the E3 ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols for Supplier Validation
To ensure the quality and performance of this compound from a chosen supplier, a series of validation experiments are recommended.
Experimental Workflow for Supplier Comparison
The following workflow outlines the key steps a researcher should take to compare the quality of this compound from different suppliers.
Caption: Workflow for comparing suppliers of this compound.
Analytical Chemistry Quality Control
Objective: To verify the identity, purity, and integrity of the compound.
Methodologies:
-
High-Performance Liquid Chromatography (HPLC):
-
Protocol: Dissolve a small amount of the compound in a suitable solvent (e.g., DMSO or acetonitrile). Inject the sample into an HPLC system equipped with a C18 column. Use a gradient of mobile phases, such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid. Monitor the elution profile with a UV detector at an appropriate wavelength (e.g., 254 nm).
-
Expected Outcome: A single major peak indicating high purity (ideally >98%). The retention time should be consistent for the same compound.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Protocol: Utilize an LC-MS system to separate the compound as described for HPLC. The eluent is directed into a mass spectrometer to determine the mass-to-charge ratio (m/z) of the compound.
-
Expected Outcome: The observed mass should correspond to the expected molecular weight of this compound (or its protonated form).
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Protocol: Dissolve the compound in a deuterated solvent (e.g., DMSO-d6). Acquire a proton (¹H) NMR spectrum.
-
Expected Outcome: The resulting spectrum should show peaks with chemical shifts and integration values that are consistent with the known structure of the molecule. This is a powerful tool for structural confirmation.
-
Functional Activity Assessment
Objective: To confirm that the linker-ligand can be successfully conjugated and the resulting PROTAC is functional.
Methodology: Western Blot for Target Protein Degradation
This assay is performed after conjugating the this compound to a ligand for your target protein of interest, thus forming a complete PROTAC.
-
Cell Culture and Treatment:
-
Plate a relevant cell line that expresses the target protein at an appropriate density and allow the cells to adhere overnight.
-
Prepare serial dilutions of the newly synthesized PROTAC in cell culture medium. Include a vehicle control (e.g., DMSO).
-
Treat the cells with the different concentrations of the PROTAC for a specific duration (e.g., 18-24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA assay) to ensure equal protein loading.
-
-
Western Blotting:
-
Denature the protein lysates by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the target protein. Also, probe for a loading control protein (e.g., GAPDH or β-actin) to normalize the results.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein signal to the loading control signal.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (the concentration at which 50% of the protein is degraded).
-
Expected Outcome: A dose-dependent decrease in the level of the target protein in cells treated with the PROTAC. A potent and high-quality this compound component will contribute to a lower DC50 value for the final PROTAC.
Conclusion
While suppliers of this compound generally claim high purity, it is incumbent upon the researcher to perform due diligence. By carefully reviewing the supplier's analytical data and conducting in-house quality control and functional validation experiments, scientists can ensure the integrity of their starting materials. This rigorous approach is fundamental to generating reproducible and reliable data in the development of novel PROTAC-based therapeutics.
The Rise of Targeted Protein Degradation: A Comparative Look at Thalidomide-Based PROTACs
For researchers, scientists, and drug development professionals, the field of targeted protein degradation (TPD) offers a novel therapeutic modality with the potential to address previously "undruggable" targets. At the heart of this approach are Proteolysis Targeting Chimeras (PROTACs), bifunctional molecules that harness the cell's own machinery to eliminate disease-causing proteins. A key building block in many of these PROTACs is a ligand that recruits an E3 ubiquitin ligase. This guide provides a comparative review of studies involving thalidomide-based ligands for the E3 ligase Cereblon (CRBN), with a focus on the conceptual application of linkers like Thalidomide-O-amido-C3-NH2.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Thalidomide and its analogs are known to bind to the CRBN E3 ubiquitin ligase.[1][2] In the context of a PROTAC, a thalidomide-based moiety serves as the E3 ligase-recruiting ligand. This is connected via a chemical linker to a "warhead" that binds to the target protein of interest (POI). The resulting PROTAC molecule facilitates the formation of a ternary complex between the POI and the CRBN E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[3]
Caption: General mechanism of PROTAC-induced protein degradation.
Comparative Performance of BRD4-Degrading PROTACs
The bromodomain and extra-terminal domain (BET) protein BRD4 is a well-established target in oncology. Several PROTACs have been developed to induce its degradation. Below is a comparison of two prominent examples, ARV-825 and dBET1, which utilize thalidomide-based CRBN ligands.
| PROTAC | Target Ligand | E3 Ligase Ligand | Linker Type | DC50 | Dmax | Cell Line | Reference |
| ARV-825 | JQ1 | Pomalidomide | PEG/Alkyl | < 1 nM | > 95% | Burkitt's Lymphoma (Raji) | [4] |
| dBET1 | JQ1 | Thalidomide | Alkyl | ~18 nM | > 90% | Myeloid Leukemia (MV4-11) | [2] |
| ARV-825 | JQ1 | Pomalidomide | PEG/Alkyl | 25.64 nM | Not Reported | T-ALL (6T-CEM) | [5] |
DC50: Concentration of the PROTAC required to degrade 50% of the target protein. Dmax: Maximum percentage of target protein degradation achieved.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published findings. Below are representative protocols for key experiments used to characterize PROTACs.
Cell Culture and Treatment
Human cell lines, such as Raji (Burkitt's lymphoma) or MV4-11 (acute myeloid leukemia), are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2. For degradation studies, cells are seeded in multi-well plates and treated with varying concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified duration (e.g., 2-24 hours).
Western Blotting for Protein Degradation
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target protein (e.g., BRD4) and a loading control (e.g., GAPDH or β-actin). Subsequently, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.
-
Detection: The signal is visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry analysis is performed to quantify protein levels relative to the loading control.
Cell Viability Assay
Cell viability can be assessed using assays such as CellTiter-Glo®. This assay measures ATP levels, which correlate with the number of viable cells. Cells are treated with the PROTAC for a defined period (e.g., 72 hours), and the luminescent signal is measured according to the manufacturer's protocol.
Caption: A typical experimental workflow for characterizing PROTACs.
Comparison with Other E3 Ligase-Based PROTACs
While CRBN is a widely used E3 ligase in PROTAC design, others like the von Hippel-Lindau (VHL) E3 ligase are also frequently employed. The choice of E3 ligase can significantly impact a PROTAC's degradation efficiency, selectivity, and pharmacokinetic properties.[6][]
| Feature | CRBN-based PROTACs | VHL-based PROTACs |
| Ligand Size | Generally smaller, more drug-like | Can be larger and more peptide-like |
| Ternary Complex | Often exhibit cooperative binding | Can also show cooperativity |
| Tissue Expression | Widely expressed | Widely expressed, but can be downregulated in hypoxic conditions |
| Known Ligands | Thalidomide, Lenalidomide, Pomalidomide | Derivatives of the HIF-1α peptide |
The selection of the E3 ligase and the specific ligand-linker combination is a critical aspect of PROTAC design, and a direct comparison of isogenic PROTACs targeting the same protein but recruiting different E3 ligases is an active area of research.[6]
Conclusion
This compound represents a valuable chemical tool for the construction of PROTACs aimed at targeted protein degradation. By leveraging the wealth of knowledge from well-characterized thalidomide-based PROTACs like ARV-825 and dBET1, researchers can design and synthesize novel degraders for a wide array of therapeutic targets. The continued exploration of different E3 ligase ligands, linkers, and target-binding moieties will undoubtedly expand the therapeutic potential of this exciting technology.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. BRD4 PROTAC degrader ARV-825 inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Thalidomide-O-amido-C3-NH2
For Immediate Implementation by Laboratory Personnel
This guide provides essential safety and logistical information for the proper disposal of Thalidomide-O-amido-C3-NH2, a potent cereblon (CRBN) E3 ligase ligand used in the development of Proteolysis Targeting Chimeras (PROTACs). Given the known teratogenic effects of the parent compound, thalidomide, all derivatives, including this compound, must be handled with extreme caution and disposed of as hazardous waste in strict accordance with institutional, local, state, and federal regulations.[1][2] Consultation with your institution's Environmental Health and Safety (EHS) department is mandatory before proceeding with any disposal protocol.[1]
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to handle this compound with the utmost care, assuming it carries reproductive toxicity risks similar to its parent compound.
Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense against accidental exposure. This includes:
-
Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene) are required.[1][3]
-
Eye Protection: Safety goggles or a face shield must be worn at all times.[1][3]
-
Lab Coat: A lab coat is mandatory to protect from spills.[1][3]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator is necessary.[3]
Spill Response: In the event of a spill, the following steps should be taken immediately:
-
Evacuate: Non-essential personnel should leave the immediate area.[2]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[2]
-
Contain: Use an absorbent material to contain the spill. For solid spills, gently cover with a damp cloth to avoid raising dust.[2]
-
Collect: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste.[2][3]
-
Decontaminate: Clean the spill area with an appropriate solvent and decontaminate twice to ensure all residue is removed. All cleaning materials must be disposed of as hazardous waste.[2][4]
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C₁₃H₁₀N₂O₄ |
| Molecular Weight | 258.23 g/mol |
| Physical State | Solid |
| Melting Point | 269-271 °C[1] |
| Known Hazards | Known human teratogen, potential for reproductive harm.[1][5] |
Disposal Workflow
The proper disposal of this compound is a multi-step process that prioritizes safety and regulatory compliance. The primary recommended method of disposal is high-temperature incineration by a licensed hazardous waste disposal service.
Caption: Logical workflow for the safe disposal of this compound.
Experimental Protocols
General Disposal Procedure
This protocol is based on standard practices for handling highly potent and hazardous chemical waste and should be adapted to meet the specific requirements of your institution.
Objective: To safely collect, store, and dispose of this compound waste in compliance with all applicable regulations.
Materials:
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, and chemical-resistant gloves.[1]
-
Designated, sealable, and clearly labeled hazardous waste container. The label should include the chemical name ("this compound"), hazard symbols (e.g., toxic, reproductive hazard), and the date of waste accumulation.[1][3]
-
Chemical fume hood.
Procedure:
-
Preparation and Precaution: Before handling any waste, consult the Safety Data Sheet (SDS) for thalidomide and any available data for this compound. Always work within a certified chemical fume hood to minimize the risk of inhalation. Ensure all necessary PPE is worn correctly.
-
Waste Collection:
-
Solid Waste: Carefully place all solid waste, including unused or expired compounds, and contaminated disposable materials (e.g., gloves, wipes, pipette tips), into the designated hazardous waste container.[1]
-
Liquid Waste: Collect all solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS department.[1]
-
Contaminated Labware: Disposable labware should be placed in the solid waste container. Non-disposable glassware should be decontaminated using a validated procedure or disposed of as hazardous waste. Consult your EHS department for appropriate decontamination methods.[1]
-
-
Container Management: Keep the hazardous waste container securely sealed when not in use. Store the container in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials. The storage area should be clearly marked as a hazardous waste accumulation site.[1][3]
-
Documentation: Maintain accurate records of the amount of this compound waste generated and the date of disposal. This documentation is crucial for regulatory compliance.[1]
-
Final Disposal: Contact your institution's EHS department to arrange for the pickup and final disposal of the hazardous waste by a licensed contractor, which will typically involve high-temperature incineration.[3][6]
Experimental Protocol: Chemical Inactivation via Base-Catalyzed Hydrolysis (Hypothetical)
Disclaimer: The following is a hypothetical protocol for the chemical degradation of small quantities of this compound waste in a laboratory setting. This procedure should only be performed by trained personnel after a thorough risk assessment and with explicit approval from the institutional EHS office. Thalidomide is known to undergo hydrolysis, particularly under basic conditions, which cleaves the amide bonds in the glutarimide and phthalimide rings, leading to degradation products that may be less biologically active.[7]
Objective: To degrade this compound into less hazardous components prior to disposal.
Materials:
-
Personal Protective Equipment (PPE) as listed above.
-
Chemical fume hood.
-
Stir plate and stir bar.
-
Appropriate glassware.
-
Sodium hydroxide (NaOH) solution (e.g., 1 M).
-
Acidic solution for neutralization (e.g., 1 M hydrochloric acid).
-
pH indicator strips or a pH meter.
Procedure:
-
Preparation: In a certified chemical fume hood, dissolve the this compound waste in a suitable solvent in which it is soluble (e.g., DMSO, DMF).
-
Hydrolysis: Slowly add an excess of 1 M sodium hydroxide solution to the dissolved waste while stirring. The reaction should be allowed to proceed for a sufficient amount of time to ensure complete hydrolysis (e.g., several hours to overnight) at room temperature. Gentle heating may accelerate the process, but this should be done with caution and appropriate monitoring.
-
Monitoring (Optional but Recommended): The completion of the reaction can be monitored by an appropriate analytical method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm the disappearance of the parent compound.
-
Neutralization: Once the hydrolysis is complete, carefully neutralize the basic solution by slowly adding an acidic solution (e.g., 1 M HCl) while monitoring the pH. Adjust the final pH to be within the acceptable range for aqueous waste disposal as per your institutional guidelines (typically between 6 and 9).
-
Disposal: Dispose of the neutralized aqueous solution as chemical waste according to your institution's EHS procedures.
It is the responsibility of the researcher to ensure that all waste is managed in a safe and compliant manner. Always prioritize the guidance of your institution's safety office and adhere to all legal requirements.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. packageinserts.bms.com [packageinserts.bms.com]
- 5. acs.org [acs.org]
- 6. iwaste.epa.gov [iwaste.epa.gov]
- 7. Chiral inversion and hydrolysis of thalidomide: mechanisms and catalysis by bases and serum albumin, and chiral stability of teratogenic metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Essential Safety and Handling Guidance for Thalidomide-O-amido-C3-NH2
For Immediate Implementation: Researchers, scientists, and drug development professionals must handle Thalidomide-O-amido-C3-NH2 with extreme caution due to its structural similarity to thalidomide, a known teratogen.[1][2][3] The following procedural guidance is designed to ensure the safe handling and disposal of this potent compound, thereby minimizing exposure risks and ensuring laboratory safety. Adherence to these protocols is mandatory.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical when working with this compound to prevent skin contact, inhalation, and ingestion. The following table summarizes the required PPE.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Double gloving with nitrile gloves is recommended. |
| Body Protection | Lab Coat/Gown | A disposable, long-sleeved gown that closes in the back.[4] |
| Coveralls | For extensive handling or in case of spills, "bunny suit" coveralls offer head-to-toe protection.[4] | |
| Respiratory Protection | Respirator | An N95 respirator or a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), should be used, especially when handling the compound as a powder.[4][5] |
| Eye and Face Protection | Safety Glasses/Goggles | Chemical splash goggles are required. |
| Face Shield | A face shield should be worn in addition to goggles when there is a risk of splashes.[4] | |
| Foot Protection | Shoe Covers | Disposable shoe covers must be worn over footwear.[4] |
Operational Plan for Safe Handling
All handling of this compound must be conducted within a designated area and by trained personnel. A chemical fume hood is the minimum required engineering control.
Experimental Workflow:
Caption: A step-by-step workflow for the safe handling of this compound in a laboratory setting.
Disposal Plan
The disposal of this compound and all contaminated materials must be managed as hazardous waste.[1] Cross-contamination of waste streams must be avoided.
Disposal Workflow:
Caption: The required workflow for the safe disposal of waste contaminated with this compound.
Spill Response
In the event of a spill, the following steps must be taken immediately:
-
Evacuate: All non-essential personnel should leave the area.[1]
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.[1]
-
Contain: Use an absorbent material to contain the spill.[1]
-
Clean: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste.[1]
-
Decontaminate: Clean the spill area with an appropriate solvent.[1]
Important Considerations:
-
A Safety Data Sheet (SDS) for a similar compound, Thalidomide-O-amido-C3-PEG3-C1-NH2, indicates that the substance may cause respiratory irritation.[6]
-
Given the teratogenic nature of thalidomide, women who are pregnant or may become pregnant should avoid handling this compound.[7][8]
-
All personnel must be trained on the specific hazards and handling procedures for this compound before commencing any work.[9]
-
Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance and requirements.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. The molecular mechanism of thalidomide analogs in hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. aiha.org [aiha.org]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. utoledo.edu [utoledo.edu]
- 8. chem.tamu.edu [chem.tamu.edu]
- 9. research.uga.edu [research.uga.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
